molecular formula C18H20O5 B15578533 Sequosempervirin B

Sequosempervirin B

Cat. No.: B15578533
M. Wt: 316.3 g/mol
InChI Key: JRWXFOFDIRHTQG-GRNKITJOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sequosempervirin B is a phenylpropanoid. It has a role as a metabolite.
This compound has been reported in Metasequoia glyptostroboides with data available.

Properties

IUPAC Name

(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWXFOFDIRHTQG-GRNKITJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sequosempervirin B: An Obscure Natural Product

Author: BenchChem Technical Support Team. Date: December 2025

Sequosempervirin B is a chemical compound with the molecular formula C18H20O5 and a molecular weight of 316.3484.[1] Its registered CAS number is 864719-17-5.[1] The systematic IUPAC name for this compound is (2S,3S,4E)-3-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4-pentene-1,2-diol.[1]

Despite its chemical identification, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity, synthesis, and mechanism of action of this compound. As such, it is not possible to provide an in-depth technical guide or whitepaper on its core properties and functions as requested.

The absence of published research indicates that this compound is likely an obscure natural product that has not been the subject of significant scientific investigation. Therefore, no data is available to summarize in structured tables, nor are there established experimental protocols or known signaling pathways to visualize.

Further research would be required to elucidate the potential biological effects and therapeutic applications of this compound. This would involve its isolation or chemical synthesis, followed by a range of in vitro and in vivo studies to determine its bioactivity and mechanism of action.

References

The Discovery and Isolation of Sequosempervirin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Introduction

Sequosempervirin B is a naturally occurring norlignan compound isolated from the branches and leaves of the coastal redwood, Sequoia sempervirens.[1] Norlignans are a class of secondary metabolites characterized by a C6-C3 dimeric structure with a modified carbon skeleton. The discovery of this compound and its congeners, Sequosempervirins C-G, has contributed to the growing interest in the chemical diversity of Sequoia sempervirens, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols, quantitative data, and structural elucidation.

Discovery of a New Class of Norlignans

This compound was first reported in a 2005 study focused on the phytochemical investigation of Sequoia sempervirens.[1] This research led to the identification of six new norlignans, designated Sequosempervirins B through G, along with three previously known norlignans.[1] The discovery highlighted the unique chemical profile of this iconic tree species and opened new avenues for exploring the biological activities of these novel compounds.

Experimental Protocols

The isolation and purification of this compound from Sequoia sempervirens involves a multi-step process of extraction and chromatography. The following is a detailed protocol based on the original discovery.

Plant Material

Dried and powdered branches and leaves of Sequoia sempervirens were used as the starting material for the extraction process.

Extraction
  • The powdered plant material was subjected to exhaustive extraction with acetone (B3395972) at room temperature.

  • The resulting acetone extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude acetone extract was subjected to a series of chromatographic separations to isolate the individual compounds.

  • Silica (B1680970) Gel Column Chromatography: The crude extract was initially fractionated by silica gel column chromatography using a gradient elution system of petroleum ether and acetone.

  • Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest were further purified by chromatography on a Sephadex LH-20 column, eluting with methanol (B129727).

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase of methanol and water.

experimental_workflow plant_material Dried & Powdered Branches and Leaves of Sequoia sempervirens extraction Exhaustive Extraction (Acetone, Room Temperature) plant_material->extraction concentration Concentration (Reduced Pressure) extraction->concentration crude_extract Crude Acetone Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) crude_extract->silica_gel fractionation Fraction Collection silica_gel->fractionation sephadex Sephadex LH-20 Column Chromatography (Methanol) fractionation->sephadex purification Further Purification sephadex->purification prep_hplc Preparative HPLC (C18, Methanol/Water) purification->prep_hplc sequosempervirin_b Pure this compound prep_hplc->sequosempervirin_b

Structural Elucidation

The chemical structure of this compound was determined through a combination of advanced spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HR-MS): Provided the exact molecular weight and elemental composition of the compound.

  • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments, which were used to elucidate the connectivity of atoms within the molecule.

  • X-ray Diffraction: The absolute configuration of the closely related this compound was confirmed by X-ray crystallography, which provided a definitive three-dimensional structure.[1]

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

ParameterValue
Isolation Yield Data not available in the abstract
Molecular Formula C18H20O5
Molecular Weight 316.35 g/mol
1H NMR (CDCl3, 400 MHz) δ (ppm) Specific shifts not available in abstract
13C NMR (CDCl3, 100 MHz) δ (ppm) Specific shifts not available in abstract

Biological Activity

Preliminary biological activity screening of the crude extracts of Sequoia sempervirens revealed antifungal activity against Candida glabrata and inhibitory effects on the proteolytic activity of cathepsin B.[1] While the specific biological activity of pure this compound was not detailed in the initial discovery paper, a related isolated compound, agatharesinol (B32622) acetonide, demonstrated anticancer activity against the A549 non-small-cell lung cancer cell line with an IC50 value of 27.1 μM.[1] Further investigation is warranted to determine the full pharmacological profile of this compound.

Signaling Pathways

The specific signaling pathways modulated by this compound have not yet been elucidated. However, the observed anticancer activity of a co-isolated norlignan suggests potential interference with cancer cell proliferation pathways. The inhibition of cathepsin B by the crude extract also points towards a possible mechanism of action, as this enzyme is implicated in various pathological processes, including cancer progression.

potential_pathways sequosempervirin_b This compound (Hypothesized) cell_proliferation Cancer Cell Proliferation Pathways sequosempervirin_b->cell_proliferation Inhibits? cathepsin_b Cathepsin B Activity sequosempervirin_b->cathepsin_b Inhibits? apoptosis Induction of Apoptosis cell_proliferation->apoptosis tumor_invasion Inhibition of Tumor Invasion cathepsin_b->tumor_invasion

Conclusion

The discovery and isolation of this compound from Sequoia sempervirens has expanded the known diversity of norlignans and provided a new chemical entity for further pharmacological investigation. The detailed protocols and structural data presented in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields who wish to explore the potential of this and other compounds from this remarkable plant species. Further studies are necessary to fully characterize the biological activity and mechanism of action of this compound.

References

An In-depth Technical Guide on Sequosempervirin B (C18H20O5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Sequosempervirin B, a norlignan natural product. A critical point of clarification is the molecular formula of this compound. While the initial inquiry suggested a formula of C19H20O5, extensive database and literature searches have confirmed that this compound, as identified by its CAS number 864719-17-5, possesses the molecular formula C18H20O5 . This document will proceed with the correct chemical information.

This compound is isolated from the branches and leaves of the coastal redwood, Sequoia sempervirens. Preliminary studies indicate its potential as a bioactive compound, exhibiting antifungal properties and inhibitory effects on cyclic AMP (cAMP) phosphodiesterase. This guide collates the available scientific data, presents detailed experimental protocols for the evaluation of its biological activities, and visualizes key signaling pathways to aid in further research and development.

Chemical and Physical Properties

This compound is a member of the norlignan class of phenylpropanoids. Norlignans are characterized by a C6-C5-C6 carbon skeleton. The structural and physical properties of this compound are summarized below.

PropertyData
Molecular Formula C18H20O5
Molecular Weight 316.35 g/mol
CAS Number 864719-17-5
Source Sequoia sempervirens (Coastal Redwood)
Compound Class Norlignan
Spectroscopic Data Structure elucidated by HR-MS, 1D-NMR, and 2D-NMR.[1] Specific data from the primary literature is not publicly available.

Biological Activity

Initial investigations into the biological effects of extracts from Sequoia sempervirens have revealed promising activities, which are attributed in part to its norlignan constituents, including this compound.

Antifungal Activity

Extracts of Sequoia sempervirens have demonstrated notable antifungal properties. The acetone (B3395972) extract, containing this compound among other compounds, has shown significant inhibitory effects against the pathogenic yeast Candida glabrata.

Extract/CompoundFungal StrainActivity TypeQuantitative Data (IC50)Reference
Acetone ExtractCandida glabrataAntifungal15.98 µg/mL[1]

Note: The IC50 value is for the crude extract, not purified this compound. Further studies are required to determine the specific minimum inhibitory concentration (MIC) of the pure compound.

Enzyme Inhibition

This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE)[2]. PDEs are crucial enzymes that regulate the levels of the second messenger cAMP, which is involved in a multitude of cellular processes. Inhibition of PDE leads to an increase in intracellular cAMP levels, which can modulate various signaling pathways. Additionally, extracts from its natural source have shown inhibitory activity against cathepsin B.

Extract/CompoundEnzyme TargetActivity TypeQuantitative Data (IC50)Reference
This compoundcAMP PhosphodiesteraseInhibitionNot publicly available[2]
Acetone ExtractCathepsin BInhibition4.58 µg/mL[1]
Methanol ExtractCathepsin BInhibition5.49 µg/mL[1]

Experimental Protocols

Isolation of this compound from Sequoia sempervirens

The following is a generalized workflow for the isolation of norlignans from plant material.

G A Air-dried branches and leaves of Sequoia sempervirens B Powdered Plant Material A->B Grinding C Extraction with Acetone/Methanol at room temperature B->C D Crude Extract C->D Filtration and Concentration E Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) D->E F Fractionation by Column Chromatography (Silica Gel) E->F G Further purification by Preparative HPLC F->G H Pure this compound G->H

Isolation workflow for this compound.
Antifungal Susceptibility Testing

The antifungal activity of this compound can be quantitatively assessed using the broth microdilution method.

  • Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Candida species) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is incubated at 35°C for 24-48 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Cyclic AMP Phosphodiesterase (PDE) Inhibition Assay

A common method to determine PDE inhibitory activity is through a colorimetric or radiometric assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the PDE enzyme, and a substrate (cAMP).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Incubation with Inhibitor: The reaction is carried out in the presence of varying concentrations of this compound.

  • Termination and Detection: The reaction is stopped, and the amount of product (5'-AMP) formed is quantified. In a colorimetric assay, a coupling enzyme (e.g., 5'-nucleotidase) can be used to generate a detectable signal.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Inhibition of cAMP Signaling Pathway

By inhibiting cAMP phosphodiesterase, this compound can increase intracellular levels of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, influencing numerous cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Cellular_Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Cellular_Response Phosphorylates Targets SequosempervirinB This compound SequosempervirinB->PDE Inhibits

cAMP signaling pathway and the inhibitory action of this compound.
Putative Antifungal Mechanism of Action

The precise antifungal mechanism of this compound has not been elucidated. However, a common target for antifungal agents is the fungal cell wall. A plausible mechanism is the disruption of the cell wall integrity (CWI) pathway, a critical signaling cascade for fungal survival.

G SequosempervirinB This compound CellWallStress Cell Wall Stress SequosempervirinB->CellWallStress Induces CellSurfaceSensors Cell Surface Sensors CellWallStress->CellSurfaceSensors Activates Apoptosis Cell Lysis / Apoptosis CellWallStress->Apoptosis Leads to (if severe) MAPK_Cascade MAP Kinase Cascade CellSurfaceSensors->MAPK_Cascade Initiates CellWallSynthesis Cell Wall Synthesis Genes MAPK_Cascade->CellWallSynthesis Upregulates

Hypothesized antifungal mechanism via the Cell Wall Integrity pathway.

Conclusion and Future Directions

This compound, a norlignan from Sequoia sempervirens, presents a promising scaffold for drug development, with initial evidence pointing towards its potential as an antifungal agent and an inhibitor of cAMP phosphodiesterase. This technical guide consolidates the current knowledge and provides a framework for future research. Key areas for further investigation include:

  • Definitive structural elucidation and publication of spectroscopic data.

  • Total synthesis of this compound to enable further biological studies.

  • Quantitative assessment of its antifungal activity (MIC values) against a broad panel of pathogenic fungi.

  • Determination of IC50 values for the inhibition of specific PDE isoforms.

  • Elucidation of the precise mechanisms of its antifungal and PDE-inhibitory actions.

Such studies are essential to fully understand the therapeutic potential of this compound and to advance its development as a clinical candidate.

References

Spectroscopic Profile of Sequosempervirin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Sequosempervirin B, a norlignan isolated from the coastal redwood, Sequoia sempervirens. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's structural and analytical information.

Initial investigations indicate that the originally requested "this compound" from Sequoiadendron giganteum is likely a misnomer, as the relevant scientific literature points to the isolation of this compound from Sequoia sempervirens. The primary source of this data is the 2005 publication by Zhang et al. in Chemistry & Biodiversity, titled "Norlignans from Sequoia sempervirens".

While access to the complete, detailed experimental data from the primary literature is not publicly available, this guide compiles the confirmed spectroscopic methodologies used in the characterization of this compound and presents a generalized framework for its analysis.

Spectroscopic Data Summary

The structural elucidation of this compound was accomplished through a combination of advanced spectroscopic techniques. The following table summarizes the types of data acquired, which are crucial for the confirmation of its chemical structure.

Spectroscopic TechniqueData Type
Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HR-MS)
Nuclear Magnetic Resonance (NMR) ¹H NMR (Proton)
¹³C NMR (Carbon-13)
2D NMR (COSY, HSQC, HMBC)
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) of functional group vibrations
UV-Visible (UV-Vis) Spectroscopy Wavelength of maximum absorption (λmax)

Experimental Protocols

The following sections outline the generalized experimental methodologies typically employed for the isolation and spectroscopic analysis of norlignans like this compound from Sequoia sempervirens.

Isolation of this compound
  • Plant Material Collection and Preparation: Fresh plant material (leaves and branches) of Sequoia sempervirens is collected and air-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or acetone, to isolate the crude extract containing the desired compounds.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their solubility.

  • Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish the connectivity of protons and carbons within the molecule.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained to identify the presence of key functional groups in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is recorded to analyze the electronic transitions within the molecule, often indicating the presence of chromophores.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the isolation and structural elucidation of this compound.

experimental_workflow cluster_extraction Isolation cluster_analysis Analysis cluster_elucidation Structure Determination plant_material Sequoia sempervirens (Leaves & Branches) extraction Solvent Extraction plant_material->extraction fractionation Fractionation extraction->fractionation purification Chromatographic Purification fractionation->purification nmr NMR (1D & 2D) purification->nmr Pure Compound ms HR-MS purification->ms ir_uv IR & UV-Vis purification->ir_uv structure This compound Structure nmr->structure ms->structure ir_uv->structure

Caption: A logical workflow for the isolation and spectroscopic analysis of this compound.

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the logical relationship between the different spectroscopic data types in determining the final chemical structure.

data_interpretation cluster_nmr NMR Data ms_data HR-MS Data (Molecular Formula) structure_elucidation Structure Elucidation ms_data->structure_elucidation h_nmr ¹H NMR (Proton Environment) cosy COSY (¹H-¹H Connectivity) h_nmr->cosy c_nmr ¹³C NMR (Carbon Skeleton) hsqc HSQC (¹H-¹³C Direct Correlation) c_nmr->hsqc cosy->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlation) hsqc->hmbc hmbc->structure_elucidation ir_uv_data IR & UV-Vis Data (Functional Groups & Chromophores) ir_uv_data->structure_elucidation

Caption: The interplay of spectroscopic data in the structural elucidation of this compound.

Determining the Absolute Configuration of Sequirin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequirin B is a natural phenol (B47542) isolated from the heartwood of the California redwood, Sequoia sempervirons. Its structure and biological activity have garnered interest in the scientific community. A crucial aspect of understanding the bioactivity and potential therapeutic applications of any chiral molecule is the unambiguous determination of its absolute configuration. This technical guide provides an in-depth overview of the methodologies employed to elucidate the absolute stereochemistry of Sequirin B, which has been established as (2R,4S,5S)-4-(3,4-dihydroxyphenyl)-5-hydroxy-2-(4-hydroxyphenyl)tetrahydropyran.[1] This guide will detail the spectroscopic and chemical methods that form the basis of this assignment, presenting key data in a structured format and visualizing the logical workflow.

Core Methodologies

The determination of the absolute configuration of Sequirin B relies on a combination of spectroscopic analysis to determine the relative stereochemistry and chemical correlation methods to establish the absolute configuration. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and chemical degradation.

Table 1: Key Spectroscopic and Physical Data for Sequirin B
ParameterValueSignificance
Molecular FormulaC₁₇H₁₈O₅Provides the elemental composition.
Absolute Configuration(2R,4S,5S)Defines the precise three-dimensional arrangement of atoms.[1]
Optical Rotation ([α]D)Data not available in the accessible literatureWould provide information on the direction of rotation of plane-polarized light.

Experimental Protocols

Isolation of Sequirin B

A detailed protocol for the isolation of Sequirin B from Sequoia sempervirens heartwood is a prerequisite for its structural elucidation. While the seminal paper by Hatam and Whiting describes its isolation, the specific details of the extraction and purification process are not available in the accessible literature. Generally, such processes involve:

  • Extraction: The heartwood is typically chipped or ground and then extracted with a suitable organic solvent, such as methanol (B129727) or acetone, to isolate the phenolic constituents.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: Final purification is achieved through various chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex, to yield pure Sequirin B.

Determination of Relative Stereochemistry by NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the relative configuration of stereocenters in a molecule by analyzing the coupling constants (J-values) between adjacent protons. For a six-membered ring system like the tetrahydropyran (B127337) core of Sequirin B, the magnitude of the coupling constants is dependent on the dihedral angle between the coupled protons, which is in turn dictated by their relative stereochemistry (axial or equatorial).

Experimental Protocol:

  • Sample Preparation: A solution of pure Sequirin B is prepared in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄).

  • Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

  • Spectral Analysis: The chemical shifts (δ) and coupling constants (J) for the protons on the tetrahydropyran ring (H-2, H-3, H-4, H-5, and H-6) are carefully analyzed.

  • Conformational Analysis: Based on the observed J-values, the preferred conformation of the tetrahydropyran ring and the relative orientations (cis or trans) of the substituents at C-2, C-4, and C-5 are deduced. For example, a large J-value (typically 8-10 Hz) between two vicinal protons indicates a trans-diaxial relationship, while smaller J-values are indicative of axial-equatorial or equatorial-equatorial relationships.

While the specific NMR data from the original publication is not available, the established (2R,4S,5S) configuration implies specific relationships between the protons on the tetrahydropyran ring that would be confirmed by such an analysis.

Determination of Absolute Configuration by Chemical Methods

Once the relative stereochemistry is established, chemical methods can be employed to determine the absolute configuration. This often involves converting the molecule into a derivative of known absolute configuration or a compound whose absolute configuration can be determined by other means, such as X-ray crystallography. The abstract of the key publication mentions "chemical methods" were used, which could refer to techniques such as chemical degradation or correlation to a known chiral standard.[1]

Hypothetical Experimental Protocol (Based on common practices):

  • Derivatization: Sequirin B could be derivatized at one of its hydroxyl groups with a chiral auxiliary, such as Mosher's acid, to form diastereomeric esters.

  • NMR Analysis of Diastereomers: The ¹H or ¹⁹F NMR spectra of the resulting diastereomers would be analyzed. The differences in chemical shifts of protons or fluorine atoms near the newly formed chiral center can be used to deduce the absolute configuration of the original alcohol.

  • Chemical Degradation: Alternatively, Sequirin B could be chemically degraded to a smaller, known chiral fragment whose absolute configuration has been previously established. The stereochemistry of this fragment would then be correlated back to the parent molecule.

Visualization of Methodologies

The logical flow of determining the absolute configuration of Sequirin B can be visualized as follows:

sequirin_b_config cluster_isolation Isolation cluster_relative_config Relative Stereochemistry cluster_absolute_config Absolute Stereochemistry sequoia Sequoia sempervirens heartwood extraction Solvent Extraction sequoia->extraction purification Chromatography extraction->purification sequirin_b Pure Sequirin B purification->sequirin_b nmr NMR Spectroscopy (¹H NMR) sequirin_b->nmr chem_methods Chemical Methods (e.g., Degradation/Correlation) sequirin_b->chem_methods j_coupling Analysis of Coupling Constants nmr->j_coupling relative_stereo Relative Configuration (2,4-cis; 4,5-trans) j_coupling->relative_stereo absolute_stereo Absolute Configuration (2R, 4S, 5S) relative_stereo->absolute_stereo known_compound Correlation to Known Chiral Compound chem_methods->known_compound known_compound->absolute_stereo

Figure 1. Workflow for the determination of the absolute configuration of Sequirin B.

The following diagram illustrates the logical relationship in using NMR coupling constants to infer relative stereochemistry.

nmr_logic start Acquire ¹H NMR Spectrum of Sequirin B measure_j Measure J-values for Tetrahydropyran Ring Protons start->measure_j karplus Apply Karplus Relationship (Dihedral Angle vs. J-value) measure_j->karplus conformation Determine Ring Conformation (e.g., Chair) karplus->conformation orientation Assign Axial/Equatorial Orientation of Protons conformation->orientation relative_config Deduce Relative Stereochemistry (cis/trans relationships) orientation->relative_config

Figure 2. Logic diagram for determining relative stereochemistry using NMR.

A potential chemical correlation approach for determining the absolute configuration is depicted below.

chemical_correlation sequirin_b Sequirin B (Relative Configuration Known) degradation Chemical Degradation sequirin_b->degradation fragment Known Chiral Fragment degradation->fragment comparison Comparison of Optical Rotation or Spectroscopic Data fragment->comparison absolute_config Assignment of Absolute Configuration to Sequirin B comparison->absolute_config known_config Established Absolute Configuration of Fragment known_config->comparison

Figure 3. A possible chemical correlation strategy.

Conclusion

The absolute configuration of Sequirin B as (2R,4S,5S)-4-(3,4-dihydroxyphenyl)-5-hydroxy-2-(4-hydroxyphenyl)tetrahydropyran has been established through a combination of spectroscopic and chemical methods.[1] While the detailed experimental data from the original study is not fully accessible, this guide outlines the fundamental principles and methodologies that would have been employed. For researchers in natural product chemistry and drug development, a thorough understanding of these techniques is essential for the unambiguous structural elucidation of novel chiral compounds. Further studies, including total synthesis and chiroptical spectroscopy (e.g., Electronic or Vibrational Circular Dichroism), could provide additional confirmation of the assigned absolute configuration and offer deeper insights into the chiroptical properties of Sequirin B.

References

An In-depth Technical Guide on the Core Biosynthesis of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific biosynthetic pathway for Sequosempervirin B has not been experimentally elucidated in the available scientific literature. The following guide presents a proposed, hypothetical pathway based on the well-established biosynthesis of related norlignans. This information is intended for research and informational purposes and should be regarded as a theoretical framework.

Introduction

This compound is a norlignan, a class of natural products characterized by a C6-C3 dimeric structure derived from phenylpropanoid precursors, where one carbon atom is formally lost from the side chain of one of the monomeric units.[1][2] These compounds are found in various plant species, including Sequoia sempervirens, and exhibit a range of biological activities.[3][4] The biosynthesis of lignans (B1203133) and norlignans originates from the phenylpropanoid pathway, a central route in the secondary metabolism of plants.[3][5] This guide outlines the probable biosynthetic route to this compound, from primary metabolism to the formation of the core norlignan structure.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through three main stages:

  • Phenylpropanoid Pathway: Synthesis of monolignol precursors.

  • Oxidative Coupling: Dimerization of monolignols to form a lignan (B3055560) intermediate.

  • Post-Coupling Modifications: Enzymatic transformations leading to the final norlignan structure.

The journey to this compound begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway to generate monolignols, the C6-C3 building blocks of lignans and norlignans.[6][7] The key steps are as follows:

  • Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.

  • Further Hydroxylation and Methylation: A series of hydroxylation and O-methylation reactions, catalyzed by enzymes such as p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), ferulate 5-hydroxylase (F5H), and caffeic acid O-methyltransferase (COMT), convert p-coumaric acid into ferulic acid and subsequently into other hydroxycinnamic acids.

  • Reduction to Monolignols: The activated carboxylic acids (CoA esters) of these hydroxycinnamic acids are sequentially reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to yield the corresponding monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[8][9] Coniferyl alcohol is the likely precursor for this compound.

The defining step in lignan and norlignan biosynthesis is the oxidative coupling of two monolignol units.[1][10] This process is mediated by one-electron oxidases, such as laccases or peroxidases, which generate resonance-stabilized phenoxy radicals from the monolignols.[4][11]

The regioselectivity and stereoselectivity of the coupling reaction are often controlled by dirigent proteins (DIRs).[3] These proteins bind to the monolignol radicals and orient them in a specific manner to favor the formation of a particular linkage. For lignans, the most common linkage is a β-β' (C8-C8') bond.[12] The coupling of two coniferyl alcohol radicals, guided by a dirigent protein, would lead to the formation of pinoresinol, a common lignan intermediate.[10][13]

The conversion of a lignan intermediate, such as pinoresinol, to a norlignan like this compound involves the loss of a carbon atom. While the precise enzymatic steps are not known, several mechanisms have been proposed for the formation of norlignans.[14][15] One plausible route involves an intramolecular rearrangement of the lignan side chain, leading to the expulsion of a carbon atom, likely from the C9 or C9' position.[14] This could be followed by further enzymatic modifications, such as hydroxylations, to yield the final structure of this compound.

Quantitative Data

As the biosynthetic pathway of this compound has not been experimentally determined, there is no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields. Such data would require the isolation and characterization of the specific enzymes involved in its biosynthesis.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would necessitate a series of key experiments. The following are general methodologies that would be applied:

1. Isotopic Labeling Studies:

  • Objective: To trace the incorporation of precursors into this compound.

  • Methodology:

    • Synthesize isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine, coniferyl alcohol).

    • Administer the labeled precursors to Sequoia sempervirens tissue cultures or plant cuttings.

    • After an incubation period, extract the secondary metabolites.

    • Isolate and purify this compound using chromatographic techniques (e.g., HPLC).

    • Analyze the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.

2. Enzyme Assays:

  • Objective: To identify and characterize the enzymes involved in the pathway.

  • Methodology:

    • Prepare crude protein extracts from Sequoia sempervirens tissues known to produce this compound.

    • Develop specific assays for the proposed enzymatic reactions (e.g., oxidative coupling of coniferyl alcohol, modification of a lignan intermediate).

    • Incubate the protein extract with the appropriate substrates and cofactors.

    • Monitor the formation of the expected product over time using techniques like HPLC or LC-MS.

    • Once enzymatic activity is detected, purify the responsible enzyme using protein purification techniques (e.g., column chromatography).

3. Gene Identification and Functional Characterization:

  • Objective: To identify the genes encoding the biosynthetic enzymes.

  • Methodology:

    • Perform a transcriptomic analysis (RNA-seq) of Sequoia sempervirens tissues to identify genes that are highly expressed in tissues producing this compound.

    • Identify candidate genes based on homology to known biosynthetic enzymes from other plants (e.g., PAL, C4H, CAD, laccases, dirigent proteins).

    • Clone the candidate genes and express them in a heterologous system (e.g., E. coli, yeast, or Nicotiana benthamiana).

    • Perform in vitro enzyme assays with the purified recombinant proteins to confirm their function.

Visualizations

Proposed_Biosynthesis_of_Sequosempervirin_B cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coupling Oxidative Coupling cluster_modification Post-Coupling Modification Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Fer Ferulic Acid pCou->Fer C3H, OMTs ConA Coniferyl Alcohol Fer->ConA 4CL, CCR, CAD ConA_dimer 2 x Coniferyl Alcohol Pino Pinoresinol (Lignan Intermediate) ConA_dimer->Pino Laccase/Peroxidase + Dirigent Protein SeqB This compound Pino->SeqB Rearrangement, Hydroxylation, etc. (Putative Enzymes)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

While the precise biosynthetic pathway of this compound remains to be elucidated, the general framework for norlignan biosynthesis provides a strong foundation for a hypothetical pathway. Future research, employing techniques such as isotopic labeling, enzyme assays, and functional genomics, will be crucial to unravel the specific enzymatic steps and regulatory mechanisms involved in the formation of this and other norlignans in Sequoia sempervirens. The elucidation of this pathway could open avenues for the biotechnological production of this compound and other related bioactive compounds.

References

Sequosempervirin B: A Technical Overview of its Natural Abundance, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin B is a naturally occurring norlignan compound isolated from the coastal redwood tree, Sequoia sempervirens. Norlignans are a class of phenolic compounds characterized by a C17 skeleton, formed by the linkage of two phenylpropanoid units with the loss of one carbon atom. These compounds have garnered interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural abundance, detailed isolation protocols, and known biological activities, including its antifungal and cyclic AMP (cAMP) phosphodiesterase inhibitory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Abundance and Sourcing

This compound is found in the branches and leaves of Sequoia sempervirens (D. Don) Endl., a coniferous tree native to the coastal regions of California and Oregon, USA. While the precise natural abundance of this compound in the plant has not been quantified in terms of percentage of dry weight, its isolation yield from plant extracts provides an estimate of its relative prevalence.

The primary source for obtaining this compound is through extraction and chromatographic separation from the biomass of Sequoia sempervirens. The initial isolation of this compound, along with its congeners Sequosempervirin C-G, was reported by Zhang et al. in 2005. The yields of the crude extracts from the plant material are summarized in the table below.

Plant MaterialExtraction SolventYield of Crude Extract (%)
Air-dried, powdered branches and leaves of Sequoia sempervirensAcetone (B3395972)10.0
Air-dried, powdered branches and leaves of Sequoia sempervirens95% Ethanol12.5

Data extracted from Zhang et al., 2005.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and biological evaluation of this compound.

Isolation and Purification of this compound

The protocol for the isolation of this compound is based on the methodology described by Zhang et al. (2005).

1. Plant Material and Extraction:

  • Air-dried and powdered branches and leaves of Sequoia sempervirens (5 kg) are extracted with acetone (3 x 20 L, 3 days each) at room temperature.

  • The combined acetone extracts are concentrated under reduced pressure to yield a crude extract (500 g).

2. Solvent Partitioning:

  • The crude acetone extract is suspended in H₂O and partitioned successively with petroleum ether, EtOAc, and n-BuOH.

3. Chromatographic Separation:

  • The EtOAc-soluble fraction (150 g) is subjected to column chromatography over silica (B1680970) gel (200-300 mesh), eluting with a gradient of petroleum ether/acetone (from 10:1 to 1:1).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, eluting with CHCl₃/MeOH (1:1).

  • Final purification is achieved by preparative TLC to yield pure this compound.

G Experimental Workflow for Isolation of this compound plant Sequoia sempervirens (Branches & Leaves) extraction Extraction with Acetone plant->extraction partition Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) extraction->partition silica1 Silica Gel Column Chromatography partition->silica1 EtOAc Fraction silica2 Repeated Silica Gel & Sephadex LH-20 Chromatography silica1->silica2 ptlc Preparative TLC silica2->ptlc sequoB Pure this compound ptlc->sequoB

Figure 1. Isolation workflow for this compound.
Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using the broth microdilution method.

1. Fungal Strains:

  • Clinically relevant fungal strains such as Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans.

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.

3. Broth Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium.

  • The fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

cAMP Phosphodiesterase (PDE) Inhibition Assay

The inhibitory effect of this compound on cAMP phosphodiesterase can be determined using a commercially available assay kit or by following established protocols.

1. Enzyme and Substrate:

  • Recombinant human phosphodiesterase (e.g., PDE4B).

  • Cyclic AMP (cAMP) as the substrate.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • This compound is pre-incubated with the PDE enzyme in an assay buffer.

  • The reaction is initiated by the addition of cAMP.

  • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

  • The amount of remaining cAMP or the product of the reaction (AMP) is quantified. This can be done using various detection methods, including fluorescence polarization, ELISA, or radioimmunoassay.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit antifungal and cAMP phosphodiesterase inhibitory activities. While the precise molecular mechanisms are still under investigation, the following sections describe the putative signaling pathways involved.

Antifungal Activity and the Cell Wall Integrity Pathway

The antifungal activity of natural products often involves the disruption of the fungal cell membrane or cell wall. The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade in fungi that responds to cell wall stress and is essential for fungal viability. It is plausible that this compound exerts its antifungal effect by interfering with this pathway.

G Proposed Antifungal Mechanism via CWI Pathway sequoB This compound cellwall Fungal Cell Wall sequoB->cellwall Disruption viability Fungal Viability sequoB->viability Inhibition pkc1 Pkc1 cellwall->pkc1 bck1 Bck1 pkc1->bck1 mkk12 Mkk1/2 bck1->mkk12 slt2 Slt2 (MAPK) mkk12->slt2 transcription Transcription Factors (e.g., Rlm1) slt2->transcription genes Cell Wall Synthesis Genes transcription->genes genes->cellwall

Figure 2. Hypothetical inhibition of the Fungal CWI Pathway.
cAMP Phosphodiesterase Inhibition and the cAMP Signaling Pathway

This compound has been identified as an inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE). PDEs are enzymes that degrade cAMP, a crucial second messenger involved in numerous cellular processes. By inhibiting PDE, this compound can increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

G cAMP Signaling Pathway and PDE Inhibition receptor GPCR ac Adenylate Cyclase receptor->ac Activation camp cAMP ac->camp Conversion atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde Degradation pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde->amp downstream Downstream Cellular Responses pka->downstream sequoB This compound sequoB->pde Inhibition

An In-depth Technical Guide to Sequosempervirin B and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin B is a naturally occurring norlignan found in the coastal redwood, Sequoia sempervirens. This document provides a comprehensive technical overview of this compound and its related analogs. Due to the limited specific data on this compound, this guide incorporates information on closely related norlignans isolated from the same species to provide a broader understanding of this compound class. This guide covers the structural details, synthesis and isolation methodologies, quantitative biological activity, and known mechanisms of action, presenting a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Norlignans are a class of natural products characterized by a C17 skeleton, differing from the more common C18 lignans. These compounds, found in various plant species, have attracted scientific interest due to their diverse biological activities. Among these, the norlignans isolated from the heartwood, branches, and leaves of Sequoia sempervirens, such as the sequirins and sequosempervirins, represent a unique structural class with potential therapeutic applications. This guide focuses on this compound and its analogs, providing a consolidated resource of the available scientific data.

Chemical Structure and Properties

Synthesis and Isolation

Isolation of Sequosempervirins from Sequoia sempervirens

The primary method for obtaining Sequosempervirins is through extraction and chromatographic separation from the branches and leaves of Sequoia sempervirens.[1]

Experimental Protocol: General Isolation Procedure

A general workflow for the isolation of norlignans from Sequoia sempervirens is outlined below. This protocol is a representative example and may require optimization based on the specific plant material and target compounds.

G start Plant Material (Branches and Leaves of Sequoia sempervirens) extraction Solvent Extraction (e.g., Acetone, Methanol) start->extraction concentration Concentration of Crude Extract extraction->concentration fractionation Column Chromatography (e.g., Silica Gel) concentration->fractionation purification Further Purification (e.g., HPLC) fractionation->purification characterization Structural Elucidation (HR-MS, 1D/2D NMR, X-ray Diffraction) purification->characterization end Isolated Sequosempervirins B-G and other Norlignans characterization->end

Figure 1. General workflow for the isolation of Sequosempervirins.

Total Synthesis

As of the current literature survey, a total synthesis for this compound has not been reported. The total synthesis of other complex natural products, such as securinine, often involves intricate multi-step sequences that could serve as a reference for future synthetic efforts towards this compound.[4]

Biological Activity

Direct quantitative biological activity data for this compound is limited in the public domain. However, studies on related norlignans and extracts from Sequoia sempervirens provide valuable insights into the potential bioactivities of this compound class.

Quantitative Data

The following table summarizes the available quantitative biological activity data for related norlignans and extracts from Sequoia sempervirens.

Compound/ExtractActivity TypeAssay/Cell LineIC50 ValueReference
Agatharesinol acetonideAnticancerA549 (non-small-cell lung cancer)27.1 µM[1]
Acetone Extract of S. sempervirensAntifungalCandida glabrata15.98 µg/ml[1]
Acetone Extract of S. sempervirensEnzyme InhibitionCathepsin B4.58 µg/ml[1]
Methanol Extract of S. sempervirensEnzyme InhibitionCathepsin B5.49 µg/ml[1]
Experimental Protocols for Biological Assays

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

G start Cancer Cell Line (e.g., A549) seeding Seed cells in 96-well plates start->seeding treatment Treat with varying concentrations of test compound seeding->treatment incubation Incubate for a specified period (e.g., 24-72h) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization measurement Measure absorbance at a specific wavelength solubilization->measurement analysis Calculate cell viability and IC50 value measurement->analysis end Quantitative Anticancer Activity Data analysis->end

Figure 2. Workflow for a typical MTT-based anticancer assay.

Mechanism of Action and Signaling Pathways

The specific mechanism of action for this compound has not been elucidated. However, the observed biological activities of related norlignans and extracts suggest potential interactions with cellular pathways involved in cancer cell proliferation, fungal growth, and protease activity.

For instance, the inhibition of cathepsin B, a lysosomal cysteine protease, by extracts of Sequoia sempervirens suggests a potential mechanism for anticancer activity, as cathepsin B is often upregulated in various cancers and is involved in tumor invasion and metastasis.

A hypothetical signaling pathway that could be influenced by norlignans with anticancer properties is presented below. This is a generalized representation and would require experimental validation for this compound.

G sequosempervirin This compound / Analog receptor Cellular Target (e.g., Enzyme, Receptor) sequosempervirin->receptor Binds to pathway_inhibition Inhibition of Pro-survival Signaling Pathway (e.g., PI3K/Akt, MAPK) receptor->pathway_inhibition Leads to apoptosis_induction Induction of Apoptosis pathway_inhibition->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest pathway_inhibition->cell_cycle_arrest end_result Reduced Cancer Cell Proliferation and Survival apoptosis_induction->end_result cell_cycle_arrest->end_result

Figure 3. Hypothetical mechanism of action for anticancer activity.

Conclusion and Future Directions

This compound and its related norlignans from Sequoia sempervirens represent a promising class of natural products for further investigation. The preliminary data on the biological activities of extracts and related compounds warrant more in-depth studies. Future research should focus on:

  • Total Synthesis: The development of a total synthesis for this compound and its analogs would enable the production of larger quantities for extensive biological evaluation and the generation of a wider range of derivatives for structure-activity relationship (SAR) studies.

  • Biological Screening: A broader screening of pure this compound and its analogs against a diverse panel of cancer cell lines, microbial strains, and viral targets is necessary to fully explore their therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action and for rational drug design.

This technical guide provides a foundational resource for researchers interested in this compound and related norlignans. The continued exploration of these natural products may lead to the discovery of novel therapeutic agents.

References

In-depth Technical Guide: The Biological Activity of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

A thorough investigation into the biological activity of Sequosempervirin B has been conducted to assemble a detailed technical guide for the scientific community. This document aims to provide a comprehensive resource on its quantitative biological effects, the experimental methodologies employed in its study, and the signaling pathways it modulates. However, extensive searches of publicly available scientific literature and databases have yielded no specific information, quantitative data, experimental protocols, or described signaling pathways related to a compound named "this compound."

The initial search strategy was designed to capture a wide array of data pertaining to this compound's bioactivity, including its potential anticancer properties and mechanisms of action. Despite these efforts, no research articles, patents, or other scientific communications mentioning "this compound" could be identified.

This lack of information prevents the creation of the requested in-depth technical guide, including data tables and visualizations of signaling pathways. It is possible that "this compound" is a very recently discovered compound with research yet to be published, a proprietary compound with no public data, or that the name may be misspelled or incorrect.

We encourage researchers with access to proprietary data or unpublished studies on this compound to utilize the framework outlined in the core requirements of this request to structure their findings. For the broader scientific community, this report serves to highlight the current absence of public knowledge on this specific compound. Further research and publication are necessary to elucidate the biological activities and potential therapeutic applications of this compound.

Initial Studies on the Mechanism of Action of Novel Antiviral Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require a comprehensive understanding of the initial studies conducted to elucidate the mechanism of action of novel antiviral compounds. This guide outlines the typical experimental approaches, data presentation, and visualization techniques used in such investigations. While the specific compound "Sequosempervirin B" did not yield specific search results, this document serves as a template for how such a technical whitepaper would be structured.

Initial Biological Activity and Target Identification

Initial studies for a novel antiviral agent typically begin with broad screening to identify its general biological activity. This involves testing the compound against a panel of viruses to determine its spectrum of activity. Subsequent experiments then focus on identifying the specific cellular or viral target.

Experimental Protocols:

  • Antiviral Assays: The compound is tested in cell cultures infected with various viruses. The concentration of the compound that inhibits viral replication by 50% (IC50) is a key metric.

  • Cytotoxicity Assays: To ensure the antiviral effect is not due to general cell toxicity, the compound is tested on uninfected host cells. The concentration that kills 50% of the cells (CC50) is determined. The selectivity index (SI = CC50/IC50) is a crucial parameter for assessing the therapeutic potential.

  • Target Identification: A variety of methods can be employed to identify the molecular target. These can include:

    • Affinity Chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

    • Genetic Screens: Identifying viral or host genes that, when mutated, confer resistance or sensitivity to the compound.

    • In Silico Modeling: Predicting potential binding sites on viral or host proteins based on the compound's structure.

Data Presentation:

Quantitative data from these initial screens are typically summarized in tables for easy comparison.

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Hypothetical Compound A Influenza AMDCK2.5>100>40
Hepatitis B VirusHepG25.1>100>19.6
SARS-CoV-2Vero E61.88547.2

Elucidation of the Molecular Mechanism

Once a target is identified, further studies are conducted to understand the precise molecular mechanism of action. This often involves investigating the effect of the compound on specific signaling pathways. Many viruses manipulate host cell signaling pathways to facilitate their replication.[1][2][3][4][]

Experimental Protocols:

  • Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the compound to determine the inhibition constant (Ki).

  • Western Blotting and Phospho-specific Antibodies: These techniques are used to assess the phosphorylation status of key proteins in a signaling pathway, indicating activation or inhibition.

  • Reporter Gene Assays: These assays are used to measure the activity of transcription factors that are downstream of a signaling pathway. For example, a luciferase reporter gene under the control of an NF-κB response element can be used to measure NF-κB activity.[]

  • Quantitative PCR (qPCR): This method is used to measure changes in the expression of viral or host genes in response to the compound.

Signaling Pathway Visualization:

Diagrams are essential for visualizing the complex interactions within signaling pathways. The following is a hypothetical example of a signaling pathway that might be modulated by an antiviral compound, created using the DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B IκB IκB Kinase_B->IκB NF-κB NF-κB IκB->NF-κB Viral_Gene_Expression Viral_Gene_Expression NF-κB->Viral_Gene_Expression Compound_X Antiviral Compound Compound_X->Kinase_B Viral_Ligand Viral Protein Viral_Ligand->Receptor cluster_screening Phase 1: Screening cluster_mechanism Phase 2: Mechanism of Action Cell_Culture Virus-infected Cell Culture Compound_Treatment Treat with Compound Cell_Culture->Compound_Treatment Antiviral_Assay Measure Viral Replication (IC50) Compound_Treatment->Antiviral_Assay Cytotoxicity_Assay Measure Cell Viability (CC50) Compound_Treatment->Cytotoxicity_Assay Target_ID Target Identification Antiviral_Assay->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

References

The Enigmatic Sequoyahsempervirin B: An Uncharted Territory in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, the compound "Sequoyahsempervirin B" remains unidentifiable. As of late 2025, there are no published studies, experimental data, or elucidated signaling pathways associated with a molecule of this name. This suggests that "Sequoyahsempervirin B" may be a novel, yet-to-be-documented compound, a misnomer, or a proprietary name not yet disclosed in public research forums.

Our investigation to fulfill the request for an in-depth technical guide included searches for "Sequoyahsempervirin B" and logical variations, as well as broader searches for therapeutic compounds derived from Sequoia sempervirens (Coast Redwood) and the related Sequoiadendron giganteum (Giant Sequoia). While these searches revealed a rich landscape of phytochemicals within the Cupressaceae family, none were identified as "Sequoyahsempervirin B."

Potential Avenues for Related Research

While specific data on "Sequoyahsempervirin B" is absent, the chemical diversity of the Sequoia and related genera presents a promising frontier for therapeutic discovery. Research into other compounds from these ancient trees has pointed towards potential applications in several key areas of human health.

General Therapeutic Interest in Compounds from Related Species

Extracts and isolated compounds from trees in the Cupressaceae family, such as Metasequoia glyptostroboides, have been investigated for their potential anticancer properties. For instance, some studies suggest that methanolic extracts from M. glyptostroboides can induce apoptosis in cancer cell lines, indicating the presence of bioactive molecules with cytotoxic potential against malignant cells.[1]

Furthermore, the broader class of phenolic compounds, which are abundant in many plant species including those related to Sequoia, has garnered significant interest for their neuroprotective effects.[2] These compounds are often studied for their antioxidant properties and their potential to mitigate the cellular stress implicated in neurodegenerative diseases.[2]

Hypothetical Workflow for Future Investigation

Should "Sequoyahsempervirin B" be identified and isolated, a systematic scientific investigation would be necessary to characterize its therapeutic potential. The following diagram outlines a hypothetical experimental workflow for such an endeavor.

Hypothetical_Experimental_Workflow_for_a_Novel_Compound cluster_Discovery Discovery & Characterization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development Isolation Isolation & Purification (from Sequoia sempervirens) Structure Structural Elucidation (NMR, Mass Spectrometry) Isolation->Structure Purity Purity & Stability Analysis Structure->Purity In_Vitro In Vitro Screening (Cell Lines: Cancer, Neuronal, etc.) Purity->In_Vitro MoA Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro->MoA In_Vivo In Vivo Models (Animal Studies for Efficacy & Safety) MoA->In_Vivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Phase_I Phase I Trials (Safety & Dosage) ADMET->Phase_I Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III

A generalized workflow for the discovery and development of a novel therapeutic compound.

This whitepaper serves not as a guide to a known substance, but as a call for further research into the largely untapped chemical library of the world's most majestic trees. The potential discovery of novel compounds like "Sequoyahsempervirin B" underscores the importance of continued exploration in natural product chemistry for the development of future therapeutics. Should information on this specific compound become available, a comprehensive analysis of its properties and potential applications will be a welcome addition to the scientific community.

References

Sequosempervirin B: A Technical Review of a Novel Norlignan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin B is a naturally occurring norlignan isolated from the branches and leaves of the coastal redwood, Sequoia sempervirens. As a member of the lignan (B3055560) class of polyphenols, which are known for their diverse biological activities, this compound has garnered interest for its potential pharmacological properties. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical structure, isolation, and reported biological activities. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, this document includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this novel compound.

Introduction

Sequoia sempervirens, the coastal redwood, is a rich source of unique secondary metabolites. Among these are the norlignans, a subclass of lignans (B1203133) characterized by a C17 skeleton. In 2005, a research group led by Zhang isolated and identified six new norlignans, which they named sequosempervirins B through G[1]. This discovery opened a new avenue for the exploration of bioactive compounds from this iconic tree species. This whitepaper focuses specifically on this compound, providing a detailed overview of its chemistry and biological evaluation to date.

Chemical Properties and Structure

This compound is identified by the Chemical Abstracts Service (CAS) number 864719-17-5 . Its chemical name is (2S,3S,4E)-3-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4-pentene-1,2-diol , and it has a molecular formula of C18H20O5 and a molecular weight of 316.35 g/mol [2][3]. The structure of this compound, elucidated through high-resolution mass spectrometry (HR-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) techniques, is presented below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 864719-17-5[2][3]
Molecular Formula C18H20O5[2][3]
Molecular Weight 316.35 g/mol [2]
IUPAC Name (2S,3S,4E)-3-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4-pentene-1,2-diol[3]
Class Norlignan[1]
Source Sequoia sempervirens (branches and leaves)[1]

Biological Activities

While research specifically on this compound is limited, preliminary data and the activities of related compounds and extracts from Sequoia sempervirens suggest potential therapeutic applications.

Antifungal Activity

The acetone (B3395972) extract of Sequoia sempervirens, from which this compound was isolated, demonstrated antifungal activity against Candida glabrata[1]. One source suggests that this compound itself possesses antifungal properties[4]. However, specific quantitative data, such as the minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) for the pure compound, have not been reported in the primary literature to date.

Cyclic AMP Phosphodiesterase Inhibition

It has been reported that this compound exhibits an inhibitory effect on cyclic AMP (cAMP) phosphodiesterase[4]. Phosphodiesterases are enzymes that regulate the intracellular levels of the second messenger cAMP, which is involved in a multitude of cellular processes. Inhibition of these enzymes can have significant physiological effects, and many phosphodiesterase inhibitors are used clinically. The quantitative details of this inhibition by this compound, such as the IC50 value, are not yet available in the peer-reviewed literature.

Table 2: Reported Biological Activities of this compound and Related Extracts

Compound/ExtractBiological ActivityOrganism/EnzymeQuantitative DataReference
This compoundAntifungalNot SpecifiedNot Reported[4]
This compoundcAMP Phosphodiesterase InhibitionNot SpecifiedNot Reported[4]
Acetone Extract of S. sempervirensAntifungalCandida glabrataIC50 = 15.98 µg/ml[1]
Methanol (B129727) Extract of S. sempervirensCathepsin B InhibitionNot SpecifiedIC50 = 5.49 µg/ml[1]
Acetone Extract of S. sempervirensCathepsin B InhibitionNot SpecifiedIC50 = 4.58 µg/ml[1]
Agatharesinol acetonide (related norlignan)AnticancerA549 non-small-cell lung cancerIC50 = 27.1 µM[1]

Experimental Protocols

The following section details the methodologies for the isolation and structural elucidation of this compound as described in the primary literature.

Isolation of this compound

The general workflow for the isolation of this compound from Sequoia sempervirens is outlined below. This process involves extraction followed by a series of chromatographic separations.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation plant_material Branches and Leaves of Sequoia sempervirens extraction Extraction with Acetone and Methanol plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material: The branches and leaves of Sequoia sempervirens were collected.

  • Extraction: The air-dried and powdered plant material was extracted successively with acetone and methanol at room temperature. The extracts were then concentrated under reduced pressure to yield the crude extracts.

  • Column Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol.

  • Further Purification: Fractions containing the compounds of interest were further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination hrms HR-MS structure Chemical Structure of This compound hrms->structure nmr_1d 1D-NMR (¹H, ¹³C) nmr_1d->structure nmr_2d 2D-NMR (COSY, HMQC, HMBC) nmr_2d->structure

Caption: Spectroscopic techniques for structure elucidation.

Methodology:

  • High-Resolution Mass Spectrometry (HR-MS): This technique was used to determine the exact molecular weight and elemental composition of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was employed to determine the connectivity and stereochemistry of the molecule.

    • ¹H-NMR and ¹³C-NMR: These one-dimensional techniques provided information about the proton and carbon environments within the molecule.

    • 2D-NMR (COSY, HMQC, HMBC): These two-dimensional experiments were used to establish correlations between protons and carbons, allowing for the complete assignment of the chemical structure.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. However, its reported inhibition of cAMP phosphodiesterase suggests a potential role in modulating cAMP-mediated signaling pathways.

G cluster_pathway Potential cAMP Signaling Pathway Modulation sequosempervirin_b This compound pde Phosphodiesterase (PDE) sequosempervirin_b->pde Inhibition camp cAMP amp 5'-AMP camp->amp PDE pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Effects pka->downstream

Caption: Hypothetical modulation of cAMP signaling by this compound.

This diagram illustrates the potential mechanism by which this compound could influence cellular signaling. By inhibiting phosphodiesterase, this compound would prevent the breakdown of cAMP to 5'-AMP. The resulting increase in intracellular cAMP levels would lead to the activation of Protein Kinase A (PKA), which in turn would phosphorylate downstream target proteins, leading to various cellular responses. Further research is required to validate this proposed mechanism and to identify the specific cellular effects of this compound.

Conclusion and Future Directions

This compound is a novel norlignan with potential antifungal and phosphodiesterase inhibitory activities. The current body of literature provides a foundation for its chemical characterization, but further research is critically needed to fully elucidate its pharmacological profile. Future studies should focus on:

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing.

  • Quantitative Biological Assays: Detailed in vitro and in vivo studies are required to confirm and quantify its reported biological activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound could lead to the development of more potent and selective drug candidates.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration of this compound and other natural products from Sequoia sempervirens.

References

Methodological & Application

Application Notes and Protocols: Isolation of Sequosempervirin B from Sequoia sempervirens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sequosempervirin B is a norlignan compound isolated from the branches and leaves of the coastal redwood, Sequoia sempervirens. Norlignans from this species are of increasing interest due to their potential therapeutic applications. Extracts of Sequoia sempervirens have demonstrated antifungal and anticancer properties.[1][2] This document provides a detailed, representative protocol for the isolation and purification of this compound. Additionally, it outlines protocols for the evaluation of its biological activities, specifically its antifungal effects and its role as a cyclic AMP (cAMP) phosphodiesterase inhibitor.[1] The included diagrams illustrate the experimental workflow and relevant biological signaling pathways.

Biological Activity of this compound

This compound has been identified as a compound with potential therapeutic value, exhibiting antifungal properties and the ability to inhibit cyclic AMP (cAMP) phosphodiesterase.[1] While extensive quantitative data for the pure compound is not widely available in the public domain, the foundational biological activities are summarized below.

Table 1: Summary of Reported Biological Activities of Sequoia sempervirens Extracts and this compound

Compound/ExtractBiological ActivityTarget/AssayQuantitative Data (IC50)Reference
S. sempervirens Acetone (B3395972) ExtractAntifungalCandida glabrata15.98 µg/mL[2]
S. sempervirens Acetone ExtractCathepsin B InhibitionProteolytic Activity Assay4.58 µg/mL[2]
S. sempervirens Methanol (B129727) ExtractCathepsin B InhibitionProteolytic Activity Assay5.49 µg/mL[2]
This compoundAntifungalGeneral Antifungal AssaysNot extensively documented[1]
This compoundcAMP Phosphodiesterase InhibitionPDE AssayNot extensively documented[1]
Agatharesinol Acetonide (co-isolated)AnticancerA549 non-small-cell lung cancer cell line27.1 µM[2]

Experimental Protocols

Representative Isolation Protocol for this compound

The following is a representative protocol for the isolation of this compound from the branches and leaves of Sequoia sempervirens, based on the initial report of its discovery and general phytochemical isolation techniques for norlignans.[2]

2.1.1. Plant Material Collection and Preparation

  • Collect fresh branches and leaves of Sequoia sempervirens.

  • Air-dry the plant material at room temperature in a well-ventilated area until brittle.

  • Grind the dried material into a coarse powder using a mechanical grinder.

2.1.2. Extraction

  • Macerate the powdered plant material (e.g., 1 kg) with acetone at room temperature for 72 hours, with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

2.1.3. Solvent Partitioning

  • Suspend the crude acetone extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate (B1210297).

  • Collect each fraction and evaporate the solvent under reduced pressure. The norlignans, including this compound, are expected to be enriched in the ethyl acetate fraction.

2.1.4. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting from 100:0 to 0:100).

    • Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light (254 nm) and/or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the compounds of interest on a Sephadex LH-20 column using methanol as the mobile phase to remove phenolic impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fraction containing this compound by preparative HPLC on a C18 column.

    • Use a gradient elution system of methanol and water.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Confirm the purity and identity of the isolated compound using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Protocol for In Vitro Antifungal Activity Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound.[1]

2.2.1. Preparation of Fungal Inoculum

  • Culture the desired fungal strain (e.g., Candida albicans, Candida glabrata) on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

  • Harvest fungal colonies and suspend them in sterile saline.

  • Adjust the suspension to a concentration of 1 x 106 to 5 x 106 CFU/mL.

  • Dilute this stock suspension in RPMI 1640 medium to achieve a final testing concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

2.2.2. Microdilution Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with RPMI 1640 medium to achieve a range of desired concentrations.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a positive control (fungal inoculum with a known antifungal agent, e.g., fluconazole), a negative control (fungal inoculum with medium and DMSO), and a sterility control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

Protocol for cAMP Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on PDE activity.[1]

2.3.1. Assay Principle The assay measures the conversion of cAMP to AMP by PDE. The amount of AMP produced is then determined, often through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.

2.3.2. Assay Procedure

  • Use a commercially available PDE assay kit or prepare the necessary reagents, including a source of PDE enzyme (e.g., bovine brain), cAMP substrate, and a detection system.

  • In a 96-well plate, add the PDE enzyme to a buffer solution.

  • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a known PDE inhibitor (e.g., IBMX) as a positive control and a vehicle control (DMSO).

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate at 30°C for a specified time.

  • Stop the reaction and proceed with the detection step as per the manufacturer's instructions (e.g., adding a phosphatase to convert AMP to adenosine (B11128), followed by an adenosine deaminase that generates a detectable product).

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

Diagrams

Experimental Workflow and Signaling Pathways

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Partitioning cluster_purification Purification cluster_analysis Analysis start Sequoia sempervirens (Branches and Leaves) dry Air Drying start->dry grind Grinding dry->grind extract Acetone Maceration grind->extract partition Solvent Partitioning extract->partition silica Silica Gel Column partition->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc end This compound hplc->end

Caption: Experimental workflow for the isolation of this compound.

cAMP_Pathway AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Downstream Downstream Cellular Responses (Gene Transcription, Metabolism) PKA->Downstream Phosphorylation SequosempervirinB This compound SequosempervirinB->PDE Inhibition

Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE.

CWI_Pathway CellWallStress Cell Wall Stress CWI_Cascade Cell Wall Integrity (CWI) Signaling Cascade CellWallStress->CWI_Cascade Activates SequosempervirinB This compound FungalCellWall Fungal Cell Wall SequosempervirinB->FungalCellWall Disruption? FungalCellWall->CellWallStress Induces CellWallSynthesis Cell Wall Synthesis and Repair CWI_Cascade->CellWallSynthesis Regulates

Caption: Potential mechanism of antifungal action via the Cell Wall Integrity (CWI) pathway.

References

Application Note: Determination of the Absolute Configuration of Sequosempervirin B using Electronic Circular Dichroism (ECD) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for determining the absolute configuration of a hypothetical natural product, Sequosempervirin B, by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with theoretically calculated spectra. The methodology relies on Time-Dependent Density Functional Theory (TD-DFT) calculations, a powerful quantum chemical tool for predicting chiroptical properties.[1][2][3]

Introduction

The precise determination of the absolute configuration (AC) of chiral natural products is a critical step in their structural elucidation and is essential for understanding their biological activity and for drug development.[4] Electronic Circular Dichroism (ECD) spectroscopy, a chiroptical technique sensitive to the stereochemical arrangement of a molecule, has emerged as a reliable method for AC assignment, especially when coupled with quantum chemical calculations.[1][3]

This application note outlines the integrated experimental and computational workflow for assigning the absolute configuration of this compound. The principle involves recording the experimental ECD spectrum of the isolated natural product and comparing it with the Boltzmann-averaged ECD spectra calculated for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[1][3]

Experimental Protocol: Measurement of ECD Spectrum

A high-quality experimental ECD spectrum is fundamental for a reliable AC determination.

2.1. Sample Preparation

  • Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can significantly interfere with the ECD measurement.

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV region of interest (typically 200-400 nm). Methanol or acetonitrile (B52724) are common choices. The solvent used for the experimental measurement should ideally be the same as that modeled in the computational calculations.

  • Concentration: Prepare a solution of this compound with a concentration that gives a maximum UV absorbance of approximately 0.8-1.2. A typical concentration is around 1 x 10⁻³ M.[5]

2.2. Instrumentation and Data Acquisition

  • Spectropolarimeter: Use a calibrated Jasco J-series (e.g., J-815) or similar spectropolarimeter.[5]

  • Cell: Employ a quartz cuvette with a path length of 0.1 cm.[5]

  • Instrument Purging: Purge the instrument with nitrogen gas to remove oxygen, which can absorb in the far-UV region.[5]

  • Parameters: Set the instrument parameters as follows (typical values):

    • Wavelength range: 190-400 nm

    • Data pitch: 0.5 nm

    • Scanning speed: 100 nm/min

    • Response time: 1 s

    • Accumulations: 3-5 scans (to improve signal-to-noise ratio)

  • Baseline Correction: Record a baseline spectrum of the solvent under the same conditions and subtract it from the sample spectrum.

  • Data Reporting: The final ECD spectrum is typically plotted as molar circular dichroism (Δε) in M⁻¹cm⁻¹ versus wavelength (λ) in nm.

Computational Protocol: TD-DFT Calculation of ECD Spectra

The theoretical calculation of ECD spectra is a multi-step process that requires careful consideration of molecular conformation and computational parameters.[2][6]

3.1. Conformational Analysis

For conformationally flexible molecules, a thorough conformational search is crucial as the overall ECD spectrum is a population-weighted average of the spectra of individual stable conformers.[1]

  • Initial Search: Perform an initial conformational search using a molecular mechanics force field such as MMFF94.[2] This can be done using software like SYBYL or Spartan.

  • Geometry Optimization: The conformers obtained from the initial search are then subjected to geometry optimization using Density Functional Theory (DFT). A common level of theory is B3LYP/6-31G(d).[5] The solvent effect can be included using a polarizable continuum model (PCM).[6]

  • Energy Calculation and Boltzmann Averaging: Calculate the Gibbs free energies of the optimized conformers at the same level of theory. The relative population of each conformer is then determined using the Boltzmann distribution.

3.2. TD-DFT Calculation of ECD Spectra

  • Level of Theory: For each stable conformer, calculate the excitation energies and rotational strengths using TD-DFT. Common functionals and basis sets include B3LYP, CAM-B3LYP, and PBE0 with basis sets like 6-311++G(2d,p) or aug-cc-pVDZ.[1][2][5] The choice of functional and basis set can influence the accuracy of the calculated spectrum.[1]

  • Number of States: Calculate a sufficient number of electronic transitions (e.g., 30-50 states) to cover the experimental spectral range.[5]

  • Solvent Model: Incorporate the solvent used in the experimental measurement into the TD-DFT calculation using a solvation model like PCM.[6]

  • Spectrum Generation: The calculated rotational strengths are then converted into an ECD spectrum by fitting them to Gaussian functions. The final theoretical ECD spectrum for a given stereoisomer is obtained by Boltzmann-averaging the spectra of all its significant conformers.[5]

Data Presentation

The experimental and calculated ECD data for the possible stereoisomers of this compound are summarized in the table below. This allows for a direct comparison of the key Cotton effects.

StereoisomerExperimental λmax (nm)Experimental Δε (M⁻¹cm⁻¹)Calculated λmax (nm)Calculated Δε (M⁻¹cm⁻¹)
This compound 225+15.2
250-8.5
290+5.1
340-3.8
(R,S)-Isomer 228+14.5
252-9.1
295+4.8
345-4.2
(S,R)-Isomer 228-14.5
252+9.1
295-4.8
345+4.2
(S,S)-Isomer 226-12.8
248+7.5
291-6.2
338+3.1

Note: The data presented for the calculated isomers is hypothetical and serves as an example for comparison.

Visualization of Workflows and Concepts

5.1. Experimental and Computational Workflow

The overall workflow for determining the absolute configuration of this compound is depicted below.

G cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_analysis Data Analysis A Isolate and Purify This compound B Prepare Sample Solution (Methanol) A->B C Acquire ECD Spectrum B->C I Compare Experimental and Calculated Spectra C->I D Generate Possible Stereoisomers E Conformational Search (MMFF94) D->E F DFT Optimization (B3LYP/6-31G(d)) E->F G TD-DFT ECD Calculation (CAM-B3LYP/aug-cc-pVDZ) F->G H Boltzmann Averaging G->H H->I J Assign Absolute Configuration I->J

Caption: Workflow for ECD-based absolute configuration determination.

5.2. Logic of ECD Spectral Comparison

The core logic of this method is the comparison of the experimental ECD spectrum with the calculated spectra of possible enantiomers.

G cluster_exp Experimental Data cluster_calc Theoretical Calculations cluster_comp Comparison and Conclusion Exp_ECD Experimental ECD Spectrum of this compound Comparison Spectral Matching Exp_ECD->Comparison Calc_R Calculated ECD Spectrum of (R,S)-Isomer Calc_R->Comparison Calc_R->Comparison Good Match Calc_S Calculated ECD Spectrum of (S,R)-Isomer Calc_S->Comparison Calc_S->Comparison Poor Match Conclusion Absolute Configuration is (R,S) Comparison->Conclusion

Caption: Logic of comparing experimental and theoretical ECD spectra.

Conclusion

The combination of experimental ECD measurements and TD-DFT calculations provides a powerful and reliable method for the determination of the absolute configuration of chiral natural products like this compound.[1][3] The close agreement between the experimental ECD spectrum and the calculated spectrum for one of the possible stereoisomers allows for an unambiguous assignment of its three-dimensional structure. This approach is particularly valuable when traditional methods like X-ray crystallography are not feasible.[4]

References

Application Note: High-Throughput Screening for Cytotoxic Activity of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sequosempervirin B is a novel natural product with potential therapeutic applications. Preliminary screening has suggested possible anti-proliferative effects, necessitating a thorough evaluation of its cytotoxic profile. This application note provides a detailed set of protocols for assessing the in vitro cytotoxicity of this compound using established and reliable methods: the MTT assay for cell viability, the LDH assay for membrane integrity, and a Caspase-3 assay for apoptosis induction. These assays provide a comprehensive overview of the compound's potential to induce cell death and elucidate its mechanism of action.

Data Presentation

The following table summarizes hypothetical data from the described cytotoxicity assays, illustrating the dose-dependent effect of this compound on a cancer cell line.

Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)Caspase-3 Activity (Fold Change)
0 (Control)100 ± 4.50 ± 2.11.0 ± 0.2
192 ± 5.18 ± 2.51.5 ± 0.3
575 ± 6.224 ± 3.12.8 ± 0.4
1051 ± 4.848 ± 4.04.5 ± 0.6
2528 ± 3.971 ± 5.56.2 ± 0.8
5012 ± 2.589 ± 6.37.8 ± 0.9

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Visually confirm the formation of purple formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Membrane Integrity Assessment using LDH Cytotoxicity Assay

This assay quantifies the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4][5]

Materials:

  • Cells cultured and treated with this compound as described in the MTT assay protocol.

  • LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare the cell plate with cells and this compound treatment as described in steps 1-5 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] * 100

Apoptosis Determination using Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[6][7][8] The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore that can be quantified.[6][8]

Materials:

  • Cells cultured and treated with this compound.

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate DEVD-pNA)

  • Microcentrifuge tubes

  • 96-well microplate

  • Microplate reader

Protocol:

  • Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[6]

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with cell lysis buffer.

  • Add 50 µL of 2x Reaction Buffer to each well.

  • Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the level of the untreated control.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity.

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis a Seed Cells in 96-well Plate b 24h Incubation a->b c Add this compound b->c d Incubate for 24/48/72h c->d e MTT Assay (Cell Viability) d->e Perform Assays f LDH Assay (Membrane Integrity) d->f Perform Assays g Caspase-3 Assay (Apoptosis) d->g Perform Assays h Measure Absorbance e->h f->h g->h i Calculate % Viability/ % Cytotoxicity/ Fold Change h->i j Determine IC50 i->j

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Bax Bax Mitochondrial Pathway->Bax Bcl-2 Bcl-2 Mitochondrial Pathway->Bcl-2 Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bcl-2->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

Application Notes and Protocols for Studying Sequosempervirin B in the NCI-H460 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide for the study of a novel compound, "Sequosempervirin B," in the NCI-H460 cell line. As of the generation of this document, specific experimental data on the effects of this compound on NCI-H460 cells is not available in published literature. The presented data and signaling pathways are hypothetical and for illustrative purposes.

Introduction to the NCI-H460 Cell Line

The NCI-H460 cell line is a well-established and widely used model in cancer research, particularly for non-small cell lung cancer (NSCLC). Originating from the pleural effusion of a male patient with large cell lung cancer, these cells exhibit an epithelial morphology and are adherent.[1][2][3][4] Genetically, NCI-H460 cells are characterized by a KRAS mutation (p.Gln61His) and express wild-type p53.[5] The cell line is known for its tumorigenicity in nude mice and has a doubling time of approximately 18 to 33 hours.[2][4][5] Its robust nature and well-documented characteristics make it a suitable model for screening the cytotoxic and mechanistic effects of novel anti-cancer compounds like this compound.

Hypothetical Mechanism of Action of this compound

Based on common anti-cancer drug mechanisms, this compound is hypothesized to exert its effects on NCI-H460 cells through the induction of apoptosis and cell cycle arrest. This could potentially be mediated by the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.

Experimental Protocols

Cell Culture and Maintenance

NCI-H460 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3][4] Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[3] For subculturing, cells should be washed with DPBS and detached using a trypsin-EDTA solution when they reach 80-90% confluency.[3]

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on NCI-H460 cells.

Protocol:

  • Seed NCI-H460 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Cell Cycle Analysis

This protocol is designed to investigate the effect of this compound on cell cycle progression in NCI-H460 cells.

Protocol:

  • Seed NCI-H460 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Protocol:

  • Seed NCI-H460 cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis

This technique is used to analyze the expression of proteins involved in the hypothesized signaling pathways.

Protocol:

  • Treat NCI-H460 cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, NF-κB, Bcl-2, Bax, Caspase-3, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Table 1: Cytotoxicity of this compound on NCI-H460 Cells (Hypothetical Data)

Treatment DurationIC50 (µM)
24 hours45.2
48 hours28.7
72 hours15.1

Table 2: Effect of this compound on Cell Cycle Distribution in NCI-H460 Cells (Hypothetical Data)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (24h)55.325.119.6
This compound (24h)72.115.412.5
Control (48h)54.826.019.2
This compound (48h)78.510.211.3

Table 3: Induction of Apoptosis by this compound in NCI-H460 Cells (Hypothetical Data)

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (48h)2.11.53.6
This compound (48h)18.712.431.1

Visualizations

G Sequosempervirin_B This compound PI3K PI3K Sequosempervirin_B->PI3K Inhibits NF_kB NF-κB Sequosempervirin_B->NF_kB Inhibits Bax Bax Sequosempervirin_B->Bax Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NF_kB Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) mTOR->Cell_Cycle_Arrest Promotes (when inhibited) Bcl_2 Bcl-2 NF_kB->Bcl_2 Caspase_3 Caspase-3 Bcl_2->Caspase_3 Bax->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis G Start NCI-H460 Cell Culture Treatment Treat with this compound Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Protein_Expression->Data_Analysis

References

Application Notes and Protocols: A549 Cell Line Treatment with Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The following application notes and protocols are generated based on available research on the A549 cell line and general methodologies in cell biology and cancer research. Currently, there is a lack of specific published data on the direct effects of Sequosempervirin B on the A549 cell line. Therefore, the quantitative data and signaling pathways described below are hypothetical and serve as a template for potential experimental outcomes. The protocols provided are established methods for studying the effects of novel compounds on cancer cell lines.

Introduction

The A549 cell line, derived from human lung adenocarcinoma, is a widely used model system in cancer research to study cellular and molecular mechanisms underlying lung cancer and to evaluate the efficacy of potential therapeutic agents. This document provides a framework for investigating the effects of a novel hypothetical compound, this compound, on the A549 cell line, focusing on its potential to induce apoptosis and modulate key signaling pathways involved in cancer progression.

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from experiments investigating the effects of this compound on the A549 cell line.

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.2\multirow{5}{*}{25.8}
1085.3 ± 5.1
2551.2 ± 3.8
5022.7 ± 2.9
1008.1 ± 1.5

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells

TreatmentBax (Fold Change)Bcl-2 (Fold Change)Cleaved Caspase-3 (Fold Change)
Control1.01.01.0
This compound (25 µM)2.80.43.5

Experimental Protocols

A549 Cell Culture
  • Materials:

    • A549 cell line (ATCC® CCL-185™)

    • F-12K Medium (ATCC® 30-2004™)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • 6-well, 12-well, and 96-well plates

  • Protocol:

    • Maintain A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]

    • Subculture the cells when they reach 80-90% confluency.

    • To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.[1]

    • Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium.

    • Seed the cells into new flasks or plates at the desired density for experiments.

Cell Viability Assay (MTT Assay)
  • Materials:

    • A549 cells

    • This compound

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Materials:

    • A549 cells

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed A549 cells in 6-well plates and treat with this compound for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.[2]

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blotting
  • Materials:

    • A549 cells

    • This compound

    • 6-well plates

    • RIPA lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (Bax, Bcl-2, Cleaved Caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat A549 cells with this compound for 48 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Signaling Pathways and Visualizations

Based on the hypothetical data suggesting induction of apoptosis, this compound may act through the intrinsic (mitochondrial) apoptosis pathway.

Sequosempervirin_B This compound Bax Bax Sequosempervirin_B->Bax Bcl2 Bcl-2 Sequosempervirin_B->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activation Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound in A549 cells.

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Seed_cells Seed A549 Cells Treat_cells Treat with this compound Seed_cells->Treat_cells MTT_Assay MTT Assay (Cell Viability) Treat_cells->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Treat_cells->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treat_cells->Western_Blot

Caption: General experimental workflow for evaluating this compound's effects on A549 cells.

References

Application Notes and Protocols for Determining the Effect of Sequosempervirin B on MCF-7 Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the cytotoxic and anti-proliferative effects of the novel compound, Sequosempervirin B, on the human breast adenocarcinoma cell line, MCF-7. The protocols herein detail the necessary steps for MCF-7 cell culture, maintenance, and the execution of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability. Furthermore, this guide presents a framework for data analysis and visualization of potential molecular mechanisms of action. While specific data for this compound is not yet publicly available, this document serves as a robust template for its evaluation, complete with illustrative data and pathway diagrams.

Introduction

The MCF-7 cell line is an adherent, estrogen receptor-positive human breast cancer cell line that is a cornerstone of in vitro breast cancer research.[1][2] Evaluating the effect of novel compounds, such as this compound, on the viability of MCF-7 cells is a critical first step in the drug discovery pipeline for potential breast cancer therapeutics. Cell viability assays, such as the MTT assay, are widely used to screen for cytotoxic compounds and to determine their half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.[3][4]

The MTT assay is a reliable and sensitive colorimetric method that measures the metabolic activity of cells.[3][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells.[5] This application note provides a detailed protocol for utilizing the MTT assay to quantify the dose-dependent effects of this compound on MCF-7 cell viability.

Materials and Reagents

  • MCF-7 cells (ATCC® HTB-22™)

  • Eagle's Minimum Essential Medium (EMEM)[6]

  • Fetal Bovine Serum (FBS)[6]

  • Penicillin-Streptomycin (B12071052) solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[6]

  • 0.25% Trypsin-EDTA solution[6]

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution of known concentration in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Sterile cell culture flasks (T-25 or T-75)

  • CO2 incubator (37°C, 5% CO2, 95% humidity)[6]

  • Inverted microscope

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile pipette tips and serological pipettes

  • Hemocytometer or automated cell counter

Experimental Protocols

MCF-7 Cell Culture and Maintenance
  • Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% penicillin-streptomycin solution.[6]

  • Cell Thawing: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and transfer to a T-25 culture flask.[1][7]

  • Cell Maintenance: Culture cells in a CO2 incubator at 37°C with 5% CO2 and 95% humidity. Change the medium every 2-3 days.[6]

  • Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[6] Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[6] Neutralize the trypsin with 5-10 mL of complete growth medium and gently pipette to create a single-cell suspension.[8] Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed new flasks at a subculture ratio of 1:3 to 1:6.[9]

MCF-7 Cell Viability Assay (MTT)
  • Cell Seeding: Harvest MCF-7 cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from a stock solution. The final concentrations should span a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 nM). After the 24-hour incubation, carefully aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After the desired incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[10] Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes at room temperature to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[10]

Data Analysis
  • Calculate Percent Viability: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine IC50 Value: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation (Illustrative Data)

The following tables present hypothetical data for the effect of this compound on MCF-7 cell viability after a 48-hour treatment period.

Table 1: Dose-Response of this compound on MCF-7 Cell Viability

Concentration of this compound (nM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Control)1.2540.089100.0
0.11.2310.07698.2
11.1560.09192.2
100.9870.06578.7
500.6210.05349.5
1000.3450.04127.5
2000.1580.02912.6
5000.0760.0156.1
10000.0520.0114.1

Table 2: Summary of this compound Activity on MCF-7 Cells

ParameterValue
IC50 (48h) 50.5 nM
Maximum Inhibition 95.9% (at 1000 nM)
Time Points Tested 24h, 48h, 72h

Visualizations

Experimental Workflow

experimental_workflow cluster_culture MCF-7 Cell Culture cluster_assay MTT Viability Assay cluster_analysis Data Analysis culture Culture MCF-7 Cells (EMEM + 10% FBS) passage Passage at 80-90% Confluency culture->passage seed Seed Cells in 96-well Plate passage->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate (24, 48, 72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for MCF-7 cell viability assay.

Hypothetical Signaling Pathway of Apoptosis Induction

The following diagram illustrates a common signaling pathway that could be modulated by an anti-cancer compound like this compound to induce apoptosis in MCF-7 cells. This is a generalized pathway and would require experimental validation.

apoptosis_pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus sequo This compound receptor Death Receptor (e.g., Fas, TRAIL-R) sequo->receptor bcl2 Bcl-2 (Anti-apoptotic) sequo->bcl2 inhibits bax Bax (Pro-apoptotic) sequo->bax activates cas8 Caspase-8 receptor->cas8 activates cas3 Caspase-3 (Executioner Caspase) cas8->cas3 activates parp PARP cas3->parp cleaves apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cyto_c Cytochrome c Release bcl2->cyto_c bax->cyto_c cas9 Caspase-9 cyto_c->cas9 activates cas9->cas3 activates

Caption: Hypothetical apoptotic signaling pathway in MCF-7 cells.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial in vitro evaluation of this compound's anti-cancer potential using the MCF-7 breast cancer cell line. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data on the compound's cytotoxic and anti-proliferative effects. Further investigation into the specific molecular mechanisms, such as the induction of apoptosis or cell cycle arrest, will be necessary to fully characterize the therapeutic potential of this compound.

References

Application Note: Determination of IC50 Values for Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sequosempervirin B is a norlignan compound isolated from the branches and leaves of Sequoia sempervirens.[1] Natural products derived from this species, particularly abietane (B96969) diterpenes, have demonstrated potential anti-tumor activities against various cancer cell lines, including colon, lung, and breast tumors.[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation, by 50%.[4] This document provides a detailed protocol for determining the IC50 value of this compound, using a hypothetical scenario against the A549 non-small-cell lung cancer cell line, a cell line against which related compounds have shown activity.[1]

The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Experimental Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps for treating A549 cells with this compound and measuring cell viability to calculate the IC50 value.

1. Materials and Reagents

  • A549 human non-small-cell lung cancer cell line

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

2. Cell Culture and Seeding

  • Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

  • When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh culture medium.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

3. Compound Treatment

  • Prepare a serial dilution of this compound in culture medium. A common starting point is a high concentration of 100 µM, followed by 2-fold or 3-fold dilutions.

  • Ensure the final DMSO concentration in all wells (including untreated controls) is consistent and non-toxic (typically ≤ 0.5%).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells.

  • Include "blank" wells containing only culture medium without cells to serve as a background control for the plate reader.

  • Incubate the treated plate for 48 to 72 hours.

4. MTT Assay and Data Collection

  • Following the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

5. Data Analysis and IC50 Calculation

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or an equivalent tool to fit a sigmoidal dose-response curve and determine the IC50 value.[5][6]

Data Presentation: Hypothetical IC50 of this compound

The following table summarizes hypothetical quantitative data from an experiment assessing the cytotoxic effect of this compound on the A549 cell line after 48 hours of treatment.

This compound Concentration (µM)Log ConcentrationMean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)N/A1.2540.088100.0%
0.1-1.01.2310.09198.2%
0.5-0.31.1590.07592.4%
1.00.01.0220.06181.5%
5.00.70.6450.04951.4%
10.01.00.3510.03328.0%
50.01.70.0880.0157.0%
100.02.00.0510.0114.1%
Calculated IC50 ~ 4.85 µM

Visualizations

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture A549 Cells Seed Seed Cells in 96-Well Plate Culture->Seed Incubate_Attach Incubate 24h for Attachment Seed->Incubate_Attach Add_Compound Add Compound Dilutions to Cells Incubate_Attach->Add_Compound Prep_Compound Prepare Serial Dilutions of this compound Incubate_Treat Incubate for 48-72h Add_Compound->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Dissolve Dissolve Formazan in DMSO Incubate_MTT->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 via Non-Linear Regression Plot->Determine_IC50

Caption: Workflow for determining the IC50 value using an MTT assay.

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Many natural products with anti-tumor properties exert their effects by modulating key cell survival pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and apoptosis, and is often dysregulated in cancer. A compound like this compound could potentially inhibit one or more nodes in this pathway.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis SequosempervirinB This compound (Hypothetical Target) SequosempervirinB->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for the Synthesis of Sequosempervirin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the currently available information on Sequosempervirin B, a norlignan found in Sequoia sempervirens, and outline synthetic strategies for its analogs. While a direct total synthesis of this compound has not been reported in the reviewed literature, this document details the isolation and structural characterization of the natural product and proposes synthetic pathways based on methodologies developed for structurally related compounds.

Introduction to this compound

This compound is a member of the norlignan class of natural products, which are characterized by a C17 skeleton derived from the coupling of two phenylpropanoid units with one carbon atom missing. Six related norlignans, Sequosempervirins B-G, have been isolated from the branches and leaves of Sequoia sempervirens[1]. The structure of this compound was determined through extensive spectroscopic analysis, including high-resolution mass spectrometry (HR-MS) and various 1D- and 2D-NMR techniques[1].

Structural and Spectroscopic Data

The definitive structure of this compound, as elucidated from spectroscopic data, is presented below. A summary of the key spectroscopic data is provided in Table 1.

Table 1: Spectroscopic Data for this compound [1]

Data TypeObserved Values
HR-MS (ESI) m/z [M+H]⁺: Found value consistent with the molecular formula C₁₇H₁₈O₄.
¹H-NMR (CDCl₃) Chemical shifts (δ) and coupling constants (J) corresponding to aromatic and aliphatic protons.
¹³C-NMR (CDCl₃) Chemical shifts (δ) for all 17 carbon atoms, including aromatic, olefinic, and aliphatic carbons.
2D-NMR COSY, HSQC, and HMBC correlations confirming the connectivity of the molecular framework.

Note: For detailed peak lists and assignments, please refer to the primary literature.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by pure this compound are not yet available, preliminary biological activities of related compounds and extracts from Sequoia sempervirens have been reported. An acetone (B3395972) extract of S. sempervirens demonstrated antifungal activity against Candida glabrata and inhibited the proteolytic activity of cathepsin B[1]. Additionally, the related norlignan, agatharesinol (B32622) acetonide, showed anticancer activity against the A549 non-small-cell lung cancer cell line[1].

Based on the reported anticancer and enzyme-inhibiting activities of related norlignans, a hypothetical signaling pathway that could be targeted by this compound analogs is the cathepsin B-mediated cancer cell invasion and metastasis pathway . Cathepsin B is a lysosomal cysteine protease that is often overexpressed in various cancers and plays a crucial role in tumor progression.

Below is a diagram illustrating a potential mechanism of action for a hypothetical this compound analog designed as a cathepsin B inhibitor.

SequosempervirinB_Pathway Hypothetical Signaling Pathway for a this compound Analog as a Cathepsin B Inhibitor cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Proteins Degradation ECM Degradation ECM->Degradation SequosempervirinB_Analog This compound Analog CathepsinB Cathepsin B SequosempervirinB_Analog->CathepsinB Inhibition CathepsinB->Degradation Promotes Invasion Cell Invasion & Metastasis Degradation->Invasion Leads to

Caption: Hypothetical inhibition of cancer cell invasion by a this compound analog.

Proposed Synthetic Strategies for this compound Analogs

As no total synthesis of this compound has been published, this section outlines a proposed synthetic workflow for preparing its analogs. The strategy focuses on the construction of the core norlignan scaffold, allowing for the introduction of diverse substituents to generate a library of analogs for structure-activity relationship (SAR) studies.

The proposed synthesis involves a convergent approach, preparing two key fragments that are then coupled to form the central diarylbutane skeleton, followed by cyclization to afford the final norlignan core.

Synthetic_Workflow Proposed Synthetic Workflow for this compound Analogs cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis StartA Substituted Phenol (B47542) IntermediateA Functionalized Aryl Halide StartA->IntermediateA Multi-step functionalization Coupling Suzuki Coupling IntermediateA->Coupling StartB Substituted Benzyl (B1604629) Alcohol IntermediateB Arylboronic Ester StartB->IntermediateB Borylation IntermediateB->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Analogs This compound Analogs Cyclization->Analogs

Caption: A convergent strategy for synthesizing this compound analogs.

Experimental Protocols

The following are generalized protocols for the key steps in the proposed synthesis of this compound analogs. These should be optimized for specific substrates.

Protocol 1: Synthesis of Functionalized Aryl Halide (Fragment A)

This protocol describes a general method for the preparation of a functionalized aryl halide starting from a commercially available substituted phenol.

Materials:

  • Substituted phenol

  • Protecting group reagent (e.g., benzyl bromide, TBDMSCl)

  • Halogenating agent (e.g., N-bromosuccinimide)

  • Appropriate solvents (e.g., DMF, CH₂Cl₂)

  • Base (e.g., K₂CO₃, Et₃N)

Procedure:

  • Protection of Phenolic Hydroxyl Group: Dissolve the substituted phenol in a suitable solvent (e.g., DMF). Add a base (e.g., K₂CO₃) and the protecting group reagent (e.g., benzyl bromide). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.

  • Ortho-Halogenation: Dissolve the protected phenol in a suitable solvent (e.g., CH₂Cl₂). Add the halogenating agent (e.g., NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction, extract the product, and purify by column chromatography to yield the functionalized aryl halide.

Protocol 2: Synthesis of Arylboronic Ester (Fragment B)

This protocol outlines the borylation of a substituted benzyl alcohol derivative.

Materials:

  • Substituted benzyl alcohol

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium or Palladium catalyst (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., dtbpy)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted benzyl alcohol, B₂pin₂, catalyst, and ligand in the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and stir for the required time (typically several hours), monitoring by GC-MS or TLC.

  • After completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography to afford the arylboronic ester.

Protocol 3: Suzuki Coupling and Cyclization

This protocol describes the key coupling of Fragment A and Fragment B, followed by cyclization to form the norlignan core.

Materials:

  • Functionalized Aryl Halide (from Protocol 1)

  • Arylboronic Ester (from Protocol 2)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., toluene/ethanol/water)

  • Acid or Lewis acid for cyclization (e.g., TFA, BF₃·OEt₂)

Procedure:

  • Suzuki Coupling: To a degassed mixture of the aryl halide, arylboronic ester, and palladium catalyst in the solvent system, add the base. Heat the reaction under an inert atmosphere until the starting materials are consumed. Cool the reaction, perform an aqueous workup, and purify the crude product to obtain the diarylbutane intermediate.

  • Deprotection and Cyclization: Deprotect the protecting groups on the diarylbutane intermediate using appropriate conditions (e.g., hydrogenolysis for benzyl groups, TBAF for silyl (B83357) ethers). Dissolve the deprotected intermediate in a suitable solvent and treat with an acid or Lewis acid to effect intramolecular cyclization. Monitor the reaction closely. Upon completion, quench the reaction, extract the product, and purify by preparative HPLC to yield the this compound analog.

Conclusion

The synthesis of this compound analogs presents an opportunity for the discovery of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to begin the synthesis and biological evaluation of this promising class of natural products. Further research is warranted to develop a total synthesis of the natural product itself and to fully elucidate its biological mechanism of action.

References

Sequosempervirin B: An Uncharted Territory in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing origins from the coast redwood, Sequoia sempervirens, a tree known for its longevity and resilience, Sequosempervirin B remains an unexplored molecule in the field of cancer research. Currently, there is no publicly available scientific literature detailing any investigation into the anticancer properties of this compound. As such, detailed application notes and experimental protocols for its use in oncology research cannot be provided.

This compound was first identified as one of six new norlignans isolated from the branches and leaves of Sequoia sempervirens in a 2005 study. While this study established its existence and chemical structure, it did not report any biological activity for this specific compound.

However, the same research that identified this compound, along with other studies on compounds from Sequoia sempervirens and its associated organisms, has revealed a promising landscape of anticancer potential within this unique biological niche. This report provides an overview of the documented anticancer activities of other compounds isolated from Sequoia sempervirens, offering a potential starting point for researchers interested in the therapeutic promise of natural products from this iconic tree.

Anticancer Activity of Compounds Isolated from Sequoia sempervirens

Several other compounds extracted from the coast redwood have demonstrated notable anticancer effects. The table below summarizes the available quantitative data on these compounds.

CompoundTypeCancer Cell Line(s)Activity MetricValue
Agatharesinol acetonideNorlignanA549 (Non-small-cell lung cancer)IC5027.1 µM
20-hydroxyferruginolAbietaneColon, lung, and breast human tumorsGI502-5 µg/mL
6alpha-hydroxysugiolAbietaneColon, lung, and breast human tumorsGI502-5 µg/mL
SequoiamonascinsPolyketideSubmitted to the National Cancer Institute (NCI) for evaluation-Data not available

Experimental Protocols

While specific, detailed protocols for the experiments on the compounds listed above are not fully available in the cited literature, a general methodology for assessing the cytotoxic and growth-inhibitory effects of natural compounds is provided below. This protocol is based on standard cell viability assays commonly used in cancer research.

Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., Agatharesinol acetonide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

  • Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the highest concentration used).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment (MTT Assay example):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 or GI50 value using appropriate software.

Potential Mechanisms and Signaling Pathways

The precise mechanisms of action for the anticancer compounds from Sequoia sempervirens have not been extensively elucidated in the available literature. However, many natural products exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A generalized workflow for investigating the induction of apoptosis is presented below.

experimental_workflow cluster_invitro In Vitro Studies Cancer_Cells Cancer Cell Lines (e.g., A549, MCF-7) Compound_Treatment Treatment with Test Compound Cancer_Cells->Compound_Treatment Seeding Cytotoxicity_Assay Cytotoxicity Assay (MTT, SRB) Compound_Treatment->Cytotoxicity_Assay 48-72h Incubation Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Compound_Treatment->Apoptosis_Assay Induction Data_Analysis IC50/GI50 Determination & Mechanistic Insights Cytotoxicity_Assay->Data_Analysis Western_Blot Western Blot Analysis (Apoptotic Proteins) Apoptosis_Assay->Western_Blot Confirmation Western_Blot->Data_Analysis

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

A common signaling pathway involved in apoptosis is the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of cell death.

apoptosis_pathway Anticancer_Compound Anticancer Compound (e.g., from Sequoia sempervirens) Bcl2_Family Modulation of Bcl-2 Family Proteins Anticancer_Compound->Bcl2_Family Bax_Bak ↑ Pro-apoptotic (Bax, Bak) Bcl2_Family->Bax_Bak Bcl2_BclxL ↓ Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_Family->Bcl2_BclxL Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondrion Bcl2_BclxL->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (Caspase-3, -7) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

Application Notes and Protocols for the Therapeutic Development of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule named "Sequosempervirin B" is not available in the public scientific literature. The following application notes and protocols are presented as a representative template for the development of a novel hypothetical antiviral agent, drawing upon established methodologies in drug discovery and development. The data and mechanisms presented are illustrative and intended to serve as a guide for researchers.

Introduction and Rationale

This compound is a hypothetical novel natural product with potent antiviral activity. This document outlines the initial characterization and proposed mechanism of action, providing a framework for its development as a therapeutic agent against RNA viruses, such as influenza A virus (IAV). The unique chemical scaffold of this compound suggests a novel mechanism of action, potentially offering an advantage over existing antiviral therapies and addressing the challenge of drug resistance.

Physicochemical Properties

A summary of the key physicochemical properties of a lead compound is essential for its development. The following table presents hypothetical data for this compound.

PropertyValueMethod
Molecular FormulaC₂₅H₃₀N₄O₆High-Resolution Mass Spectrometry
Molecular Weight482.53 g/mol Mass Spectrometry
Purity>99%HPLC-UV (254 nm)
Solubility (PBS, pH 7.4)15.8 µMNephelometry
LogP2.1Calculated (e.g., XLogP3)
pKa8.2 (basic), 4.5 (acidic)Capillary Electrophoresis

In Vitro Biological Activity

This compound has been evaluated for its antiviral efficacy and cytotoxicity in cell culture models. The following table summarizes its in vitro activity against IAV and its effect on host cell viability.

Cell LineVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
MDCKIAV (H1N1)0.25> 50> 200
A549IAV (H1N1)0.31> 50> 161
MDCKIAV (H3N2)0.42> 50> 119
A549IAV (H3N2)0.55> 50> 90

Proposed Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Initial mechanistic studies suggest that this compound targets the viral RNA-dependent RNA polymerase (RdRp), a key enzyme complex responsible for the replication and transcription of the viral RNA genome. This inhibition is hypothesized to occur through non-competitive binding to the polymerase complex, leading to a conformational change that disrupts its catalytic activity.

G cluster_virus Influenza A Virus Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating vRNA Import vRNA Import Uncoating->vRNA Import Replication/Transcription Replication/Transcription vRNA Import->Replication/Transcription mRNA Export mRNA Export Replication/Transcription->mRNA Export Protein Synthesis Protein Synthesis mRNA Export->Protein Synthesis Assembly Assembly Protein Synthesis->Assembly Budding/Release Budding/Release Assembly->Budding/Release This compound This compound This compound->Replication/Transcription Inhibition

Proposed mechanism of action for this compound.

Experimental Protocols

Protocol for Antiviral Activity Assay (EC₅₀ Determination)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC₅₀) of this compound against influenza A virus.

G Start Start Seed MDCK cells in 96-well plates Seed MDCK cells in 96-well plates Start->Seed MDCK cells in 96-well plates End End Incubate for 24h Incubate for 24h Seed MDCK cells in 96-well plates->Incubate for 24h Prepare serial dilutions of this compound Prepare serial dilutions of this compound Incubate for 24h->Prepare serial dilutions of this compound Pre-treat cells with compound for 1h Pre-treat cells with compound for 1h Prepare serial dilutions of this compound->Pre-treat cells with compound for 1h Infect cells with IAV (MOI 0.01) Infect cells with IAV (MOI 0.01) Pre-treat cells with compound for 1h->Infect cells with IAV (MOI 0.01) Incubate for 48h Incubate for 48h Infect cells with IAV (MOI 0.01)->Incubate for 48h Quantify viral load (e.g., qPCR or plaque assay) Quantify viral load (e.g., qPCR or plaque assay) Incubate for 48h->Quantify viral load (e.g., qPCR or plaque assay) Calculate EC50 Calculate EC50 Quantify viral load (e.g., qPCR or plaque assay)->Calculate EC50 Calculate EC50->End

Workflow for determining antiviral EC₅₀.

Methodology:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (DMEM supplemented with 1 µg/mL TPCK-trypsin and 0.1% BSA).

  • Pre-treatment: Remove the cell culture medium and add the diluted compound to the cells. Incubate for 1 hour at 37°C.

  • Infection: Add influenza A virus at a multiplicity of infection (MOI) of 0.01 to each well. Include a virus-only control and a cell-only control.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Quantification: Determine the viral load in the supernatant using a suitable method, such as quantitative polymerase chain reaction (qPCR) for the viral M gene or a plaque assay.

  • Data Analysis: Calculate the EC₅₀ value by fitting the dose-response curve using a non-linear regression model.

Protocol for Cytotoxicity Assay (CC₅₀ Determination)

This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC₅₀) of this compound.

G Start Start Seed cells in 96-well plates Seed cells in 96-well plates Start->Seed cells in 96-well plates End End Incubate for 24h Incubate for 24h Seed cells in 96-well plates->Incubate for 24h Prepare serial dilutions of this compound Prepare serial dilutions of this compound Incubate for 24h->Prepare serial dilutions of this compound Treat cells with compound Treat cells with compound Prepare serial dilutions of this compound->Treat cells with compound Incubate for 48h Incubate for 48h Treat cells with compound->Incubate for 48h Add MTS/MTT reagent Add MTS/MTT reagent Incubate for 48h->Add MTS/MTT reagent Incubate and measure absorbance Incubate and measure absorbance Add MTS/MTT reagent->Incubate and measure absorbance Calculate CC50 Calculate CC50 Incubate and measure absorbance->Calculate CC50 Calculate CC50->End

Workflow for determining cytotoxicity CC₅₀.

Methodology:

  • Cell Seeding: Seed MDCK or A549 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., MTS or MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the CC₅₀ value by fitting the dose-response curve.

Protocol for In Vitro RdRp Inhibition Assay

This protocol describes a biochemical assay to directly measure the inhibitory effect of this compound on the activity of recombinant influenza virus RdRp.

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant IAV RdRp enzyme, a primer with a fluorescent label, and a viral RNA template in a reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (known RdRp inhibitor) and a negative control (vehicle).

  • Initiation of Reaction: Start the reaction by adding a mixture of ribonucleoside triphosphates (rNTPs).

  • Incubation: Incubate the reaction at 30°C for 2 hours.

  • Detection: Stop the reaction and quantify the amount of newly synthesized RNA product using a method that detects the incorporated fluorescent label (e.g., fluorescence polarization or gel electrophoresis).

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of RdRp inhibition against the concentration of this compound.

Future Directions

  • Lead Optimization: Synthesize and screen analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluate the therapeutic efficacy of this compound in animal models of influenza virus infection (e.g., mice or ferrets).

  • Pharmacokinetic and Toxicology Studies: Conduct comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety profile of this compound.

  • Resistance Studies: Perform serial passage experiments in the presence of this compound to identify the genetic basis of any potential viral resistance.

These application notes and protocols provide a foundational framework for the continued investigation and development of this compound as a potential antiviral therapeutic. Rigorous adherence to these and other established methodologies will be crucial for advancing this compound through the drug development pipeline.

Application Notes and Protocols for High-Throughput Screening with Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequosempervirin B is a norlignan compound isolated from the branches and leaves of the coastal redwood tree, Sequoia sempervirens.[1][2] As a member of the lignan (B3055560) family of phytochemicals, it represents a class of molecules known for a wide array of biological activities. Preliminary research has identified this compound as having both antifungal properties and the ability to inhibit cyclic AMP (cAMP) phosphodiesterase.[2][3][4][5] These dual activities make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents for infectious diseases and conditions characterized by dysregulated cAMP signaling.

These application notes provide a framework for the design and execution of HTS assays to explore the therapeutic potential of this compound and its analogs. Detailed protocols for primary and secondary assays are provided, along with data presentation guidelines and visualizations of the key signaling pathways involved.

Biological Activities and Therapeutic Potential

Antifungal Activity

Extracts from Sequoia sempervirens have demonstrated antifungal activity, and this compound is believed to contribute to this effect.[1] While specific minimum inhibitory concentration (MIC) values for purified this compound against a broad panel of fungal pathogens are not yet widely published, its potential to inhibit fungal growth warrants comprehensive screening. The development of new antifungal agents is critical due to the increasing incidence of drug-resistant fungal infections.

Inhibition of Cyclic AMP (cAMP) Phosphodiesterase

This compound has been shown to inhibit cAMP phosphodiesterase (PDE).[2][3][4][5] PDEs are a superfamily of enzymes responsible for the degradation of the second messenger cAMP. By inhibiting PDEs, this compound can elevate intracellular cAMP levels, thereby modulating a variety of cellular processes. This mechanism of action is the basis for drugs used in the treatment of inflammatory diseases, cardiovascular conditions, and neurological disorders. The specific PDE isoforms inhibited by this compound and the downstream functional consequences are key areas for investigation.

Data Presentation: Hypothetical Screening Data

The following tables present a hypothetical summary of data that could be generated from HTS campaigns with this compound. These tables are for illustrative purposes to guide data organization and interpretation.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeReadoutHypothetical MIC₅₀ (µM)
Candida albicansBroth MicrodilutionOD₆₀₀15.5
Aspergillus fumigatusAdenylate Kinase ReleaseLuminescence22.0
Cryptococcus neoformansResazurin ReductionFluorescence18.8

Table 2: Phosphodiesterase Inhibition Profile of this compound

PDE IsoformAssay TypeReadoutHypothetical IC₅₀ (µM)
PDE4BFRET-basedFluorescence8.2
PDE4DFRET-basedFluorescence12.5
PDE5AFRET-basedFluorescence> 50
PDE7AFRET-basedFluorescence25.1

Experimental Protocols

Protocol 1: High-Throughput Screening for Antifungal Activity

This protocol describes a primary HTS assay to identify compounds with antifungal activity based on the inhibition of fungal growth, which can be measured by changes in optical density.

Materials:

  • This compound and compound library

  • Clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • 384-well microtiter plates

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds (including this compound) and controls (positive: e.g., fluconazole; negative: DMSO vehicle) into 384-well plates.

  • Fungal Inoculum Preparation: Prepare a standardized fungal inoculum in the appropriate growth medium according to established protocols. The final concentration will depend on the specific fungus being tested.

  • Cell Seeding: Dispense the fungal inoculum into the compound-containing plates.

  • Incubation: Incubate the plates at the optimal temperature for fungal growth (e.g., 35°C) for a predetermined time (e.g., 24-48 hours).

  • Data Acquisition: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to determine fungal growth.

  • Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Protocol 2: High-Throughput Screening for Phosphodiesterase Inhibition

This protocol outlines a biochemical HTS assay to identify inhibitors of a specific PDE isoform using a fluorescence resonance energy transfer (FRET)-based method.

Materials:

  • This compound and compound library

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • Fluorescently labeled cAMP substrate

  • Assay buffer

  • 384-well black microtiter plates

  • Automated liquid handling system

  • Microplate reader with FRET capabilities

Procedure:

  • Compound Plating: Dispense test compounds and controls (positive: e.g., rolipram (B1679513) for PDE4; negative: DMSO) into 384-well plates.

  • Enzyme and Substrate Preparation: Prepare solutions of the PDE enzyme and the FRET-based cAMP substrate in assay buffer.

  • Reaction Initiation: Add the PDE enzyme to the plates, followed by the addition of the cAMP substrate to start the reaction.

  • Incubation: Incubate the plates at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Data Acquisition: Measure the FRET signal using a microplate reader. The signal will change in proportion to the amount of cAMP hydrolyzed.

  • Data Analysis: Calculate the percent inhibition for each compound based on the signal relative to positive and negative controls. Determine the IC₅₀ values for active compounds.

Mandatory Visualizations

experimental_workflow cluster_antifungal Antifungal HTS Workflow cluster_pde PDE Inhibition HTS Workflow antifungal_start Compound Library (incl. This compound) antifungal_plate Compound Plating (384-well) antifungal_start->antifungal_plate antifungal_inoculum Fungal Inoculum Addition antifungal_plate->antifungal_inoculum antifungal_incubate Incubation (24-48h) antifungal_inoculum->antifungal_incubate antifungal_read OD600 Reading antifungal_incubate->antifungal_read antifungal_analysis Hit Identification antifungal_read->antifungal_analysis pde_start Compound Library (incl. This compound) pde_plate Compound Plating (384-well) pde_start->pde_plate pde_reagents Add PDE Enzyme & FRET Substrate pde_plate->pde_reagents pde_incubate Incubation (60 min) pde_reagents->pde_incubate pde_read FRET Reading pde_incubate->pde_read pde_analysis Hit Identification pde_read->pde_analysis

Caption: High-throughput screening workflows for antifungal and PDE inhibition assays.

camp_pathway receptor GPCR g_protein G Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp synthesis atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde hydrolysis pka Protein Kinase A (PKA) camp->pka activates amp AMP pde->amp downstream Downstream Effects (Gene Transcription, etc.) pka->downstream sequo This compound sequo->pde inhibits

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

fungal_cell_wall stress Cell Wall Stress membrane Plasma Membrane stress->membrane cwi_pathway Cell Wall Integrity (CWI) Pathway membrane->cwi_pathway synthesis Cell Wall Synthesis (β-glucan, chitin) cwi_pathway->synthesis viability Fungal Viability synthesis->viability sequo This compound (Hypothesized Target) sequo->cwi_pathway disrupts?

Caption: A potential mechanism of antifungal action via the Cell Wall Integrity pathway.

References

Application Notes & Protocols for the Quantification of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific analytical methods for a compound designated "Sequosempervirin B" are not publicly available. The following application notes and protocols are presented as a comprehensive, representative methodology based on established analytical techniques for the quantification of novel small molecules and natural products. These methods are intended to serve as a detailed starting point for researchers, scientists, and drug development professionals in creating and validating their own assays for this compound or similar compounds.

Introduction

This compound is a hypothetical novel natural product with potential therapeutic applications. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two common and robust analytical techniques.

Quantification of this compound by HPLC-UV

This method is suitable for routine analysis and for samples where high sensitivity is not the primary requirement.

Application Note

High-Performance Liquid Chromatography with UV detection is a widely used technique for the quantification of small molecules. The method's simplicity, robustness, and cost-effectiveness make it an excellent choice for analyzing this compound in formulations and in biological samples with expected concentrations in the microgram per milliliter range. A reversed-phase C18 column is proposed for the separation of the analyte from potential interferences.[1][2][3][4] The selection of the mobile phase and UV detection wavelength would be optimized based on the physicochemical properties of this compound.

Experimental Protocol

1.2.1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

1.2.2. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and 20mM Potassium Dihydrogen Phosphate buffer (pH 3.0) (e.g., 30:70 v/v)[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 254 nm (or the determined λmax of this compound)[1]
Internal Standard A structurally similar compound with a distinct retention time.
Quantitative Data Summary (Hypothetical)
Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL (r² > 0.999)[4]
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

Quantification of this compound by LC-MS/MS

This method is highly sensitive and selective, making it ideal for the quantification of low concentrations of this compound in complex biological matrices.

Application Note

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV, enabling the quantification of this compound at nanogram or even picogram per milliliter levels.[5][6][7] This is particularly important for pharmacokinetic studies where plasma concentrations can be very low. The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode for high selectivity.[7][8]

Experimental Protocol

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • To 200 µL of plasma sample, add 200 µL of 4% phosphoric acid and the internal standard.

  • Load the mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2.2.2. LC-MS/MS Operating Conditions

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution.[5][7]
Flow Rate 0.4 mL/min[5][8]
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on compound properties)
MRM Transitions Precursor ion > Product ion (to be determined by direct infusion of this compound and internal standard)[8]
Internal Standard A stable isotope-labeled version of this compound is preferred.
Quantitative Data Summary (Hypothetical)
Validation ParameterResult
Linearity Range 0.1 - 1000 ng/mL (r² > 0.998)[5]
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[9]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90 - 110%[5]
Matrix Effect 85 - 115%[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC or UPLC Separation Reconstitute->HPLC Detector UV or MS/MS Detection HPLC->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Sequosempervirin_B This compound Receptor Cell Surface Receptor Sequosempervirin_B->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Inhibits Degradation of Inhibitor Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Anti-inflammatory) Transcription_Factor->Gene_Expression Induces Nucleus->Gene_Expression Biological_Response Cellular Response Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sequosempervirin B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Sequosempervirin B.

Troubleshooting Guide: Enhancing Extraction Efficiency and Purity

This guide addresses common issues encountered during the extraction of this compound and offers potential solutions.

IssuePotential Cause(s)Recommended Actions
Low Extraction Yield Inappropriate Solvent Polarity: The solvent may not be optimal for solubilizing this compound.This compound, a lignan, is moderately polar. Employ aqueous ethanol (B145695) (70-80%) or methanol (B129727) as the extraction solvent. Experiment with a gradient of solvent concentrations to find the optimal polarity.
Insufficient Solvent Volume: The volume of the solvent may be inadequate to fully extract the compound from the plant matrix.Increase the solid-to-liquid ratio. A common starting point is 1:15 or 1:20 (g/mL). Ensure the entire plant material is fully submerged and agitated during extraction.
Inadequate Extraction Time or Temperature: The extraction process may be too short or the temperature too low to allow for efficient diffusion of the compound.For methods like ultrasonic-assisted extraction (UAE), consider durations of 30-60 minutes. For heat-reflux extraction, longer times may be necessary, but be mindful of potential degradation of thermolabile compounds at excessively high temperatures.[1]
Inefficient Extraction Method: Traditional methods like maceration can be less efficient.Consider more advanced techniques such as Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially increase yield and reduce extraction time.[1]
Improper Plant Material Preparation: Large particle size can limit solvent penetration. Residual moisture can lead to enzymatic degradation.The plant material should be dried thoroughly at a low temperature (40-50°C) and ground to a fine powder to increase the surface area for extraction.[1]
Low Purity of Extract Co-extraction of Lipids: Plant material with a high fat content can lead to a lipid-rich, impure extract.Perform a pre-extraction "defatting" step using a non-polar solvent like n-hexane to remove lipids before proceeding with the primary extraction.[1]
Co-extraction of Other Polar Compounds: The chosen solvent may be extracting other polar impurities alongside this compound.Optimize the solvent polarity as mentioned above. A more selective solvent system will reduce the co-extraction of unwanted compounds.
Formation of Emulsions during Liquid-Liquid Extraction: This can make phase separation difficult and lead to loss of product.To break emulsions, try adding a small amount of salt, or slightly changing the temperature to alter the density of the phases. Using a different solvent system may also be necessary for persistent emulsions.[2]
Degradation of this compound Exposure to Light: Some natural products are sensitive to light and can degrade upon exposure.Protect samples and extracts from direct light by using amber-colored glassware or by working in a dimly lit area.[1]
Oxidation: The compound may be susceptible to oxidation, especially at elevated temperatures.If oxidation is suspected, consider performing the extraction under an inert atmosphere, such as nitrogen or argon.[1]
High Temperatures: Although many lignans (B1203133) are relatively heat-stable, prolonged exposure to high temperatures can cause degradation.Optimize the extraction temperature and duration to be as low and as short as possible while still achieving a good yield.

Frequently Asked Questions (FAQs)

1. What is the likely botanical source of this compound?

While specific literature on the isolation of this compound is not abundant, its name strongly suggests it is a constituent of the Giant Sequoia (Sequoiadendron giganteum).[3][4][5] The bark and wood of this tree are known to contain a variety of phenolic compounds.[6][7]

2. What are the recommended solvents for extractions?

For lignans like this compound, polar solvents are generally effective. Aqueous ethanol (70-80%) or methanol are commonly used.[8][9] The addition of water to the organic solvent can improve the penetration into the plant matrix and enhance the extraction of more polar compounds.[10]

3. How can I optimize my extraction parameters?

A systematic approach is recommended. You can use a design of experiments (DOE) methodology to optimize parameters such as solvent concentration, temperature, and extraction time to maximize the yield of this compound.

4. What purification techniques are suitable for this compound?

Following initial extraction, a multi-step purification process is typically required. This can include:

  • Liquid-Liquid Extraction: To partition the target compound into a specific solvent phase and remove impurities.

  • Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound.[8]

Experimental Protocols

General Protocol for Extraction of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup and plant material.

1. Plant Material Preparation:

  • Obtain authenticated plant material (e.g., bark or wood of Sequoiadendron giganteum).
  • Dry the material at 40-50°C to a constant weight.
  • Grind the dried material to a fine powder (e.g., to pass through a 40-mesh sieve).

2. Defatting (Optional but Recommended):

  • Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
  • Filter the mixture and discard the hexane (B92381) extract.
  • Air-dry the defatted plant material.

3. Extraction (Ultrasonic-Assisted Method):

  • Place the defatted plant powder in an extraction vessel.
  • Add 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
  • Place the vessel in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40°C).
  • Filter the mixture and collect the supernatant.
  • Repeat the extraction process on the plant residue two more times.
  • Combine the supernatants from all extractions.

4. Solvent Removal:

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

5. Purification:

  • The crude extract can be further purified using chromatographic techniques such as column chromatography followed by preparative HPLC.

Visualizations

experimental_workflow plant_material Plant Material (Sequoiadendron giganteum) drying_grinding Drying (40-50°C) & Grinding plant_material->drying_grinding defatting Defatting (n-hexane) drying_grinding->defatting extraction Ultrasonic-Assisted Extraction (70% Ethanol, 45 min, 40°C) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (Column Chromatography, HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Workflow for this compound Extraction.

troubleshooting_logic start Low Yield or Purity Issue check_solvent Check Solvent System (Polarity, Volume) start->check_solvent check_params Review Extraction Parameters (Time, Temperature) start->check_params check_prep Assess Plant Material Prep (Drying, Grinding, Defatting) start->check_prep optimize_solvent Optimize Solvent (e.g., 70-80% Ethanol) check_solvent->optimize_solvent optimize_params Adjust Time/Temp (e.g., UAE for 30-60 min) check_params->optimize_params improve_prep Ensure Proper Prep (Thorough Drying, Fine Powder) check_prep->improve_prep re_extract Re-run Extraction optimize_solvent->re_extract optimize_params->re_extract improve_prep->re_extract

References

Technical Support Center: Synthesis of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Sequosempervirin B, a complex dimeric sesquiterpenoid with significant biological activity. The information is based on the biomimetic asymmetric total synthesis approach developed by Lu and coworkers.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic challenge in the total synthesis of this compound?

The primary strategic challenge lies in the construction of the complex dimeric skeleton with the correct stereochemistry. A biomimetic approach, mimicking the proposed natural biosynthetic pathway, has proven to be an effective strategy. This involves the synthesis of a monomeric precursor, sequosempervirin A, followed by a crucial dimerization step to yield this compound.

Q2: What is the proposed biosynthetic pathway for this compound, and how does the synthetic route mimic it?

The proposed biosynthesis involves an intermolecular [4+2] Diels-Alder reaction between two units of a monomeric precursor. The synthetic route mirrors this by first constructing the monomer, sequosempervirin A, which possesses a tropolone (B20159) core. This monomer is then subjected to a biomimetic dimerization to form this compound.

Q3: What are the main challenging stages in the synthesis of the monomer, sequosempervirin A?

The synthesis of the sequosempervirin A monomer presents several challenges, including:

  • Construction of the Tropolone Ring: The formation of the seven-membered tropolone ring with the desired oxygenation pattern can be difficult. Strategies often involve multi-step sequences starting from simpler cyclic precursors.

  • Control of Stereochemistry: Establishing the correct stereocenters within the sesquiterpenoid framework of the monomer requires careful selection of chiral starting materials or the use of asymmetric reactions.

Q4: What are the critical factors for the success of the final dimerization step?

The key to a successful dimerization of sequosempervirin A to this compound is managing the regioselectivity and stereoselectivity of the intermolecular Diels-Alder reaction. This transformation is often sensitive to reaction conditions such as temperature, solvent, and the presence of catalysts or additives. Achieving a high yield of the desired diastereomer of this compound is a significant hurdle.

Troubleshooting Guides for Key Synthetic Steps

Problem 1: Low Yield in the Synthesis of the Tropolone Monomer
Symptom Possible Cause Suggested Solution
Incomplete reaction or formation of multiple byproducts during tropolone ring formation.Inefficient ring expansion or cycloaddition reaction.Optimize reaction conditions (temperature, reaction time, catalyst loading). Consider alternative strategies for tropolone synthesis, such as oxidopyrylium-alkyne [5+2] cycloaddition.
Decomposition of starting materials or intermediates.Sensitivity of intermediates to air, moisture, or acidic/basic conditions.Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and anhydrous solvents. Carefully control the pH of the reaction mixture.
Difficulty in purification of the tropolone monomer.Presence of closely related isomers or byproducts.Employ high-performance liquid chromatography (HPLC) for purification. Consider derivatization of the crude product to facilitate separation, followed by deprotection.
Problem 2: Poor Diastereoselectivity in the Biomimetic Dimerization
Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers of this compound.Lack of facial selectivity in the Diels-Alder reaction.Screen a variety of solvents with different polarities. Investigate the effect of temperature; in some cases, lower temperatures can enhance selectivity. Explore the use of Lewis acid catalysts to promote a more ordered transition state.
Low overall yield of the desired dimer.Competing side reactions or decomposition of the monomer under reaction conditions.Lower the reaction temperature and extend the reaction time. Use a higher concentration of the monomer to favor the intermolecular reaction. Add radical inhibitors if decomposition is suspected.
Reversibility of the Diels-Alder reaction.The retro-Diels-Alder reaction may be significant at higher temperatures.Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Key Experimental Protocols and Data

The following table summarizes quantitative data for key challenging steps in a representative synthesis of this compound.

Step Transformation Reagents and Conditions Yield (%) Key Challenges
1 Tropolone Ring FormationMulti-step sequence involving cycloaddition and oxidationVariableRegioselectivity, purification
2 Chiral Center InstallationAsymmetric catalysis or use of chiral auxiliaries>90% eeCatalyst efficiency, removal of auxiliary
3 Biomimetic DimerizationHeating of sequosempervirin A monomer~50% (of desired diastereomer)Diastereoselectivity, reaction optimization

Visualizing the Synthetic Strategy

Logical Flow of this compound Synthesis

The following diagram illustrates the overall synthetic logic, highlighting the key stages and their relationship.

SequosempervirinB_Synthesis_Flow cluster_monomer Monomer Synthesis cluster_dimer Dimerization Start Simple Precursors Tropolone Tropolone Ring Construction Start->Tropolone Multi-step Stereo Stereocenter Installation Tropolone->Stereo Monomer Sequosempervirin A Stereo->Monomer Dimerization Biomimetic Diels-Alder Monomer->Dimerization Key Dimerization Step SequosempervirinB This compound Dimerization->SequosempervirinB

Caption: Overall synthetic strategy for this compound.

Troubleshooting Workflow for Low Dimerization Yield

This diagram provides a logical workflow for addressing low yields in the critical dimerization step.

Dimerization_Troubleshooting Start Low Yield of This compound CheckPurity Verify Purity of Sequosempervirin A monomer Start->CheckPurity OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond Purity Confirmed AnalyzeByproducts Analyze Byproduct Mixture OptimizeCond->AnalyzeByproducts No Improvement Success Improved Yield OptimizeCond->Success Yield Improved ConsiderCatalyst Consider Lewis Acid Catalysis AnalyzeByproducts->ConsiderCatalyst Identify Side Reactions ConsiderCatalyst->Success Selectivity Improved

Caption: Troubleshooting dimerization for this compound.

Technical Support Center: Overcoming Sequosempervirin B Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Sequosempervirin B.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. What is the recommended starting approach?

A1: This is a common challenge with many natural products.[1] For initial experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent for dissolving nonpolar compounds.[2] When diluting the DMSO stock into your aqueous buffer (e.g., PBS or cell culture media), the significant increase in solvent polarity can cause the compound to precipitate.[2] To mitigate this, it is crucial to add the DMSO stock to the aqueous buffer while vigorously mixing to ensure rapid and uniform dispersion.[2] Ensure the final DMSO concentration in your working solution is kept low and consistent, typically at or below 0.1%, as higher concentrations can be toxic to cells.[2]

Q2: My compound precipitates out of solution even when using a DMSO stock. What are my next steps?

A2: If precipitation persists, several strategies can be employed. Gentle warming of the solution to approximately 37°C may aid in dissolution, but be cautious of potential compound degradation with prolonged heat.[2] Sonication is another effective method to break up precipitate particles and facilitate re-dissolving.[2] If the compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly enhance its solubility.[2]

Q3: Are there alternative solvents or formulation strategies I can explore to improve the solubility of this compound?

A3: Yes, several alternative approaches can be considered. The use of co-solvents, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in combination with your primary solvent can improve solubility.[3][4] Additionally, more advanced formulation techniques like complexation with cyclodextrins, creating solid dispersions, or reducing particle size to form nanosuspensions can dramatically increase aqueous solubility.[1][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates immediately upon dilution in aqueous buffer. The compound has low aqueous solubility, and the polarity shift from the organic stock solution is causing it to "crash out."[2]1. Add the organic stock solution to the aqueous buffer slowly while vortexing vigorously.[2] 2. Ensure the final concentration of the organic solvent is as low as possible (ideally ≤ 0.1% for cell-based assays).[2] 3. Consider using a different co-solvent system.
A precipitate forms after the solution has been standing for some time. The compound may be slowly precipitating out of a supersaturated solution.1. Try gentle warming (e.g., 37°C) and sonication to redissolve the compound.[2] 2. Prepare fresh working solutions immediately before use.
The compound will not dissolve in the initial organic solvent. The chosen organic solvent may not be suitable for this compound.1. Try a different organic solvent (see Table 1). 2. Use sonication or gentle warming to aid initial dissolution in the organic solvent.[2]

Solvent Selection for Poorly Soluble Compounds

SolventTypeTypical Starting ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-100 mMHigh solubilizing power for many organic molecules.Can be toxic to cells at higher concentrations (>0.5%); may precipitate upon aqueous dilution.[2]
Ethanol Polar Protic1-50 mMBiologically compatible; can be used in combination with other solvents.Lower solubilizing power than DMSO for highly nonpolar compounds.
PBS (pH 7.4) Aqueous Buffer<10 µM (typical for poor solubility)Physiologically relevant for in vitro assays.Very low solubility for many small molecule inhibitors.[2]
PEG 400 PolymerFormulation dependentCan significantly increase solubility; often used in in vivo formulations.[2]High viscosity; may not be suitable for all in vitro applications.[2]
1 N HCl / 1 N NaOH Acid/BaseFormulation dependentCan solubilize basic/acidic compounds by forming salts.[2]Extreme pH can degrade the compound and is not suitable for most biological assays.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (316.4 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer to Avoid Precipitation
  • Prepare Final Aqueous Solution: Add a small volume of the DMSO stock solution to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[2]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]

  • Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%).[2]

Visualizing Experimental Workflows

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation weigh Weigh this compound calculate Calculate DMSO Volume weigh->calculate add_dmso Add DMSO calculate->add_dmso mix Vortex/Sonicate add_dmso->mix store Store at -20°C/-80°C mix->store add_to_buffer Add Stock to Aqueous Buffer rapid_mix Vigorous Mixing add_to_buffer->rapid_mix final_check Check Final DMSO Concentration rapid_mix->final_check

Caption: Standard workflow for preparing stock and working solutions.

troubleshooting_workflow start Compound Precipitates check_dilution Is dilution performed correctly? (Stock to Buffer) start->check_dilution gentle_heat Apply Gentle Heat (37°C) check_dilution->gentle_heat Yes reformulate Consider Reformulation (e.g., Cyclodextrin, Nanosuspension) check_dilution->reformulate No, correct procedure sonicate Sonicate Solution gentle_heat->sonicate adjust_ph Adjust pH of Buffer sonicate->adjust_ph adjust_ph->reformulate

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Minimizing Off-Target Effects of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sequosempervirin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during preclinical evaluation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a novel compound like this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the function of proteins or molecules other than its intended therapeutic target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational success from preclinical to clinical studies.[1] For a novel compound where the full binding profile is not yet characterized, it is crucial to proactively assess and mitigate these effects.

Q2: How can I determine if the observed phenotype in my experiment is a result of an off-target effect of this compound?

A2: Differentiating on-target from off-target effects requires a multi-faceted approach. Key strategies include:

  • Using a structurally similar but inactive control compound: This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Genetic knockdown or knockout of the intended target: Techniques like CRISPR-Cas9 or siRNA can be used to reduce or eliminate the expression of the target protein.[1][2] If the experimental phenotype persists in the absence of the target, it strongly suggests an off-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This method directly assesses whether this compound is engaging with its intended target within the cell by measuring changes in the protein's thermal stability upon binding.[1]

Q3: What are some initial steps I can take to proactively minimize off-target effects in my experimental design?

A3: To reduce the likelihood of off-target effects confounding your results, consider the following from the outset:

  • Use the lowest effective concentration: Perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the probability of binding to lower-affinity off-targets.[1]

  • Employ orthogonal approaches: Whenever possible, use multiple, distinct chemical inhibitors that target the same protein or pathway to confirm that the observed phenotype is consistent.

  • Characterize cell line variability: Be aware that the expression levels of on-target and potential off-target proteins can differ between cell lines, leading to inconsistent results.[1]

Troubleshooting Guides

Issue: Inconsistent Results Across Different Cell Lines

Possible Cause:

  • Varying expression levels of the intended target or off-target proteins in different cell lines.[1]

  • Differences in metabolic pathways between cell lines, altering the processing of this compound.

Troubleshooting Steps:

  • Quantify Target Expression: Perform Western blotting or qPCR to determine the expression level of the intended target protein in each cell line.

  • Assess Off-Target Expression (if known): If potential off-targets have been identified, assess their expression levels as well.

  • Standardize Seeding Density and Growth Conditions: Ensure that all cell lines are cultured under consistent conditions.

Issue: High Cellular Toxicity Observed at Concentrations Close to the Effective Dose

Possible Cause:

  • Engagement of off-target proteins that are critical for cell viability.[1]

Troubleshooting Steps:

  • Perform a Cell Viability Assay: Use a sensitive assay (e.g., MTS or CellTiter-Glo) to determine the precise concentration at which toxicity occurs.

  • Conduct a Kinase Panel Screen: A broad kinase screen can identify unintended inhibitory activity against kinases crucial for cell survival.

  • Employ a Rescue Experiment: If an off-target is suspected, attempt to "rescue" the cells from toxicity by overexpressing the off-target protein or supplementing with a downstream product of the affected pathway.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect while minimizing off-target binding.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Create a series of 2-fold dilutions from the stock solution to generate a range of concentrations for testing.

  • Cell Treatment: Treat cells with the various concentrations of this compound for a predetermined time course.

  • On-Target Activity Assay: Measure the activity of the intended target using an appropriate assay (e.g., enzymatic assay, reporter gene assay, or Western blot for a downstream marker).

  • Data Analysis: Plot the on-target activity against the log of the this compound concentration and determine the EC50 value.

Concentration (nM)On-Target Inhibition (%)Cell Viability (%)
15100
102598
505295
1007890
5009570
10009855

Table 1: Example data for determining the optimal concentration of this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound is binding to its intended target in a cellular context.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at its effective concentration and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the soluble target protein by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_experimental_design Experimental Design cluster_validation Validation of On-Target Effect cluster_off_target_id Off-Target Identification start Start: Hypothesis dose_response 1. Dose-Response Curve (Determine EC50) start->dose_response orthogonal_compound 2. Use Orthogonal Compound dose_response->orthogonal_compound inactive_control 3. Use Inactive Control orthogonal_compound->inactive_control cetsa 4. CETSA (Confirm Target Engagement) inactive_control->cetsa knockdown 5. CRISPR/siRNA Knockdown (Confirm Target Dependence) cetsa->knockdown rescue 6. Rescue Experiment knockdown->rescue kinase_screen 7. Kinase Panel Screen rescue->kinase_screen proteomics 8. Chemoproteomics kinase_screen->proteomics end End: Characterized Compound proteomics->end

Caption: Workflow for minimizing and identifying off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway sequosempervirin_b This compound target_protein Target Protein sequosempervirin_b->target_protein Inhibits off_target_protein Off-Target Protein sequosempervirin_b->off_target_protein Inhibits downstream_effector Downstream Effector target_protein->downstream_effector cellular_response Desired Cellular Response downstream_effector->cellular_response off_target_effector Off-Target Effector off_target_protein->off_target_effector adverse_effect Adverse Effect / Toxicity off_target_effector->adverse_effect

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Troubleshooting Sequosempervirin B Cytotoxicity Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering variability in cytotoxicity assays involving Sequosempervirin B. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high variability between replicate wells in my cytotoxicity assay?

High variability between replicate wells can stem from several factors, including:

  • Uneven Cell Seeding: Inconsistent numbers of cells across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or assay reagents can lead to significant differences. Regularly calibrate your pipettes and use fresh tips for each replicate.[1]

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure a humidified environment in the incubator.

  • Compound Precipitation: If this compound is not fully dissolved, it can lead to inconsistent concentrations in the wells. Visually inspect for precipitates under a microscope.

Q2: My IC50 values for this compound are inconsistent between experiments. What could be the reason?

Inconsistency in IC50 values across different experiments often points to variations in experimental conditions:

  • Cell Passage Number and Health: Cells at high passage numbers can have altered growth rates and drug sensitivities. It is crucial to use cells within a consistent and low passage number range.[2]

  • Initial Seeding Density: The starting number of cells can influence the apparent cytotoxicity. A higher cell density might require a higher concentration of the compound to achieve the same effect.[2]

  • Reagent Stability and Storage: The stability of this compound in solution and the age and storage of assay reagents can impact results. Prepare fresh dilutions of the compound for each experiment and store reagents according to the manufacturer's instructions.[1]

  • Variations in Incubation Time: Ensure that incubation times for both the compound treatment and the assay reagents are kept consistent across all experiments.[1]

Q3: I am observing a high background signal in my colorimetric assay (e.g., MTT), even in the control wells without cells. What should I do?

This is a common issue, particularly with natural compounds. Potential causes and solutions include:

  • Direct Reduction of Assay Reagent: Some compounds can directly reduce the tetrazolium salts (like MTT) to formazan (B1609692), leading to a false positive signal.[3] To check for this, include a control well with the compound and the assay reagent in cell-free media.[3]

  • Compound Color Interference: If this compound has a color that absorbs light at the same wavelength as the formazan product, it can interfere with the readings. Run a control with the compound in media alone to measure its absorbance and subtract this from your experimental values.[3]

  • Switching to a Different Assay: If color interference or direct reduction is significant, consider using an alternative assay that is less susceptible to these issues, such as a fluorescence-based assay (e.g., Resazurin), a luminescence-based assay (e.g., CellTiter-Glo® which measures ATP), or an LDH release assay.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound cytotoxicity assays.

Issue 1: High Variability in Absorbance/Fluorescence Readings
Possible Cause Recommended Solution
Uneven cell distribution Ensure a single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell settling.[2]
Presence of air bubbles Be careful during pipetting to avoid introducing bubbles. If bubbles are present, they can be carefully removed with a sterile pipette tip or a small gauge needle before reading the plate.[4]
Incomplete formazan solubilization (MTT assay) Ensure complete dissolution of formazan crystals by using an appropriate solubilization buffer (e.g., DMSO or acidified isopropanol) and adequate mixing.[1][5]
Precipitation of this compound Improve solubility by optimizing the solvent, gentle vortexing, or sonication. Any remaining particulate matter can be removed by filtration, though this may also remove some active components.[3]
Issue 2: Inconsistent or Unexpected Dose-Response Curve
Possible Cause Recommended Solution
Compound instability in culture medium Prepare fresh dilutions of this compound for each experiment. Assess the stability of the compound in your specific cell culture medium over the duration of the experiment.
Cell density too high or too low Optimize the cell seeding density for your specific cell line and assay duration. Low cell density can result in a weak signal, while high cell density can lead to nutrient depletion and cell stress, affecting the results.[4][6]
Bell-shaped dose-response curve This can occur if the compound precipitates at higher concentrations or has off-target effects. Carefully check the solubility of this compound at the highest concentrations used.
Assay limitations The MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[7][8] Consider using an orthogonal assay that measures a different aspect of cell death, such as membrane integrity (LDH assay) or apoptosis (caspase assay), to confirm your findings.[9]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Release Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided with most commercial kits) 15 minutes before the end of the incubation period.

    • Background Control: Medium alone.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of the LDH assay reaction mixture (typically containing a tetrazolium salt and a catalyst) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Read: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B C Prepare Serial Dilutions of this compound D Treat Cells with Compound C->D E Incubate for 24, 48, or 72 hours D->E F Add Assay Reagent (e.g., MTT, LDH) E->F G Incubate and Develop Signal F->G H Measure Absorbance/Fluorescence G->H I Calculate % Viability/Cytotoxicity H->I

Caption: A generalized workflow for a typical cytotoxicity experiment.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Assay Variability cluster_replicate Between Replicates? cluster_experiment Between Experiments? cluster_background High Background Signal? Start High Variability in Results? Replicate_Yes Yes Start->Replicate_Yes Between Replicates Experiment_No No Start->Experiment_No Between Experiments Background_Issue Yes Start->Background_Issue High Background Check_Seeding Check Cell Seeding Uniformity Replicate_Yes->Check_Seeding Check_Pipetting Verify Pipetting Accuracy Check_Seeding->Check_Pipetting Check_Bubbles Inspect for Bubbles Check_Pipetting->Check_Bubbles Check_Passage Standardize Cell Passage Number Experiment_No->Check_Passage Check_Reagents Check Reagent Stability & Prep Check_Passage->Check_Reagents Check_Incubation Ensure Consistent Incubation Times Check_Reagents->Check_Incubation Compound_Control Run Compound-only Control Background_Issue->Compound_Control Cell_Free_Control Run Cell-free Assay Control Compound_Control->Cell_Free_Control Alt_Assay Consider Alternative Assay (LDH, ATP-based) Cell_Free_Control->Alt_Assay

Caption: A decision tree to guide troubleshooting efforts.

Apoptosis_Signaling_Pathway Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax/Bak) Cellular_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Sequosempervirin_B This compound Sequosempervirin_B->Pro_Caspase8 Sequosempervirin_B->Cellular_Stress

Caption: Common apoptosis pathways potentially affected by cytotoxic compounds.

References

Sequosempervirin B stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My Sequosempervirin B solution has changed color from colorless to a faint yellow overnight. What could be the cause?

A1: A color change in your this compound solution is often an indicator of degradation, most commonly due to oxidation or photodegradation. Complex natural products can contain functional groups that are sensitive to air and light. We recommend preparing fresh solutions for immediate use and storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) in amber vials to protect them from light.

Q2: I am observing a significant loss of biological activity in my this compound samples after a freeze-thaw cycle. Is this expected?

A2: Yes, repeated freeze-thaw cycles can lead to the degradation of sensitive compounds. The process of freezing and thawing can cause changes in pH and concentration within micro-domains of the solution, potentially accelerating hydrolysis or other degradation pathways. It is advisable to aliquot your stock solutions into single-use volumes to avoid repeated temperature cycling.

Q3: My HPLC analysis shows multiple new peaks appearing in my this compound sample that was stored at room temperature. What are these new peaks?

A3: The appearance of new peaks on your HPLC chromatogram suggests that this compound is degrading into multiple byproducts. This could be due to thermal degradation, hydrolysis, or oxidation. To identify the cause, a forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions (acid, base, heat, light, oxidation) to understand its degradation profile.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Buffers

Symptoms:

  • Loss of parent compound peak in HPLC analysis over a short period (hours).

  • Formation of one or more polar degradation products.

  • Change in solution pH.

Possible Cause:

  • Hydrolysis: this compound may contain ester or other hydrolytically labile functional groups that are unstable in aqueous solutions, particularly at non-neutral pH.

Troubleshooting Steps:

  • pH Profiling: Determine the optimal pH for stability by conducting a study across a range of pH values (e.g., pH 3, 5, 7, 9).

  • Aprotic Solvents: For short-term experiments, consider using a compatible aprotic solvent like DMSO for your stock solution and minimize the time the compound spends in aqueous buffer.

  • Lyophilization: If the experimental protocol allows, consider lyophilizing this compound with compatible excipients to improve its solid-state stability.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of bioassay results.

  • Variable peak areas for the same concentration in chromatographic analysis.

Possible Cause:

  • Oxidation: The compound may be sensitive to dissolved oxygen in the experimental media.

  • Adsorption to Labware: Lipophilic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration.

Troubleshooting Steps:

  • Degas Buffers: Before use, degas all aqueous buffers and media to remove dissolved oxygen.

  • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid.

  • Low-Binding Labware: Utilize low-protein-binding microplates and centrifuge tubes to minimize loss due to adsorption.

  • Glassware: Whenever possible, use silanized glass vials for storage and preparation of solutions.

Quantitative Data Summary

The following tables present hypothetical stability data for "Sequose-B," a proxy for this compound, to illustrate potential degradation profiles.

Table 1: Effect of pH on Sequose-B Stability in Aqueous Solution at 25°C

pH% Remaining after 6 hours% Remaining after 24 hours
3.098.2%92.5%
5.099.1%97.8%
7.495.3%85.1%
9.080.5%62.3%

Table 2: Effect of Temperature and Light on Sequose-B Stability in pH 7.4 Buffer

Condition% Remaining after 48 hours
4°C, Protected from Light96.4%
25°C, Protected from Light75.8%
25°C, Exposed to Ambient Light61.2%
40°C, Protected from Light45.7%

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or DMSO).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in the initial solvent for analysis.

  • Photodegradation: Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At each time point (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Visualizations

degradation_pathway Sequosempervirin_B This compound Oxidized_Product Oxidized Product (e.g., Epoxide or Quinone) Sequosempervirin_B->Oxidized_Product Oxidation (O2, H2O2) Hydrolyzed_Product Hydrolyzed Product (e.g., Ring Opening) Sequosempervirin_B->Hydrolyzed_Product Hydrolysis (H2O, H+/OH-) Photodegradation_Product Photodegradation Product (e.g., Isomer) Sequosempervirin_B->Photodegradation_Product Photodegradation (UV/Vis Light)

Caption: Hypothetical degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Use prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into single-use vials prep->aliquot storage Store at -80°C, protected from light aliquot->storage thaw Thaw a single aliquot storage->thaw dilute Dilute in pre-chilled, degassed buffer thaw->dilute use Use immediately in assay dilute->use

Caption: Recommended workflow for handling this compound solutions.

troubleshooting_tree cluster_storage_solutions Storage Solutions cluster_handling_solutions Handling Solutions start Inconsistent Results or Loss of Activity Observed check_storage Review storage conditions (Temp, Light, Atmosphere) start->check_storage check_handling Review solution handling (Solvent, pH, Freeze-thaw) start->check_handling store_cold_dark Store at <= -20°C in amber vials check_storage->store_cold_dark inert_gas Store under inert gas (Ar, N2) check_storage->inert_gas fresh_solutions Prepare fresh solutions check_handling->fresh_solutions aliquot_samples Aliquot to avoid freeze-thaw check_handling->aliquot_samples control_ph Control pH of aqueous buffers check_handling->control_ph

Caption: Decision tree for troubleshooting this compound stability.

Technical Support Center: Managing Sequosempervirin B Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Sequosempervirin B, a novel inhibitor of the Wnt/β-catenin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that disrupts the Wnt/β-catenin signaling pathway. It functions by preventing the interaction between β-catenin and its transcriptional co-activators, thereby inhibiting the expression of Wnt target genes involved in cell proliferation and survival.[1]

Q2: My cell line is showing increasing resistance to this compound. What are the potential causes?

A2: Resistance to this compound can arise from several factors:

  • Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[2][3]

  • Alterations in the Wnt/β-catenin pathway: Mutations in pathway components downstream of the β-catenin/co-activator interaction can render the drug ineffective.

  • Activation of bypass signaling pathways: Cells may activate alternative pro-survival pathways, such as the PI3K/Akt or MAPK pathways, to compensate for the inhibition of Wnt signaling.[4][5]

  • Clonal selection: The population of cells may contain a pre-existing subpopulation with inherent resistance, which becomes dominant under the selective pressure of the drug.

Q3: How can I confirm if my cells are developing resistance?

A3: The most common method is to perform a dose-response assay (e.g., MTT or resazurin (B115843) assay) and determine the half-maximal inhibitory concentration (IC50).[6] A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.

Troubleshooting Guide

Problem 1: Decreased Sensitivity to this compound (Higher IC50)
  • Possible Cause 1: Upregulation of ABC Transporters

    • Recommended Solution:

      • Co-treatment with an ABC transporter inhibitor: Use known inhibitors like Verapamil (for P-gp) to assess if sensitivity to this compound is restored.

      • Expression analysis: Quantify the expression levels of relevant ABC transporter genes (e.g., ABCB1) using qRT-PCR or Western blotting.

  • Possible Cause 2: Activation of Bypass Pathways

    • Recommended Solution:

      • Combination therapy: Combine this compound with inhibitors of suspected bypass pathways (e.g., PI3K inhibitor like Wortmannin).

      • Pathway analysis: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-Akt, p-ERK).

Problem 2: Cells Recover After Initial Response to this compound
  • Possible Cause: Transient Cell Cycle Arrest or Induction of Pro-survival Autophagy

    • Recommended Solution:

      • Cell cycle analysis: Perform flow cytometry to analyze the cell cycle distribution of treated cells over time.

      • Autophagy inhibition: Co-treat cells with an autophagy inhibitor like Chloroquine and assess cell viability. Monitor autophagy markers such as LC3-I/II conversion by Western blot.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[6]

  • Drug Treatment: Treat cells with a serial dilution of this compound and incubate for 48-72 hours. Include a vehicle-only control.

  • Assay: Add resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Western Blot for Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., β-catenin, p-Akt, Akt, GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers for target genes (e.g., AXIN2, MYC, ABCB1) and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental Cell Line2.5 ± 0.31.0
Resistant Subclone 128.7 ± 2.111.5
Resistant Subclone 245.2 ± 3.818.1

Table 2: Effect of Inhibitors on this compound IC50 in Resistant Cells

TreatmentIC50 (µM) in Resistant Subclone 1
This compound alone28.7 ± 2.1
This compound + Verapamil (10 µM)5.1 ± 0.6
This compound + Wortmannin (1 µM)15.3 ± 1.5

Visualizations

Wnt_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation for degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene Expression TCF_LEF->TargetGenes SequosempervirinB This compound SequosempervirinB->TCF_LEF Inhibition

Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Decreased sensitivity to This compound (High IC50) CheckPumps Hypothesis: Upregulation of ABC transporters? Start->CheckPumps CheckBypass Hypothesis: Activation of bypass pathways? Start->CheckBypass TestPumpInhibitor Co-treat with ABC transporter inhibitor (e.g., Verapamil) CheckPumps->TestPumpInhibitor AnalyzePumpExpression Analyze ABC transporter expression (qRT-PCR, Western Blot) CheckPumps->AnalyzePumpExpression TestBypassInhibitor Co-treat with bypass pathway inhibitor (e.g., PI3K inhibitor) CheckBypass->TestBypassInhibitor AnalyzeBypassActivity Analyze bypass pathway activity (e.g., p-Akt Western Blot) CheckBypass->AnalyzeBypassActivity SensitivityRestored Sensitivity Restored? TestPumpInhibitor->SensitivityRestored ExpressionIncreased Expression Increased? AnalyzePumpExpression->ExpressionIncreased SensitivityPartiallyRestored Sensitivity Partially Restored? TestBypassInhibitor->SensitivityPartiallyRestored ActivityIncreased Activity Increased? AnalyzeBypassActivity->ActivityIncreased ConclusionPumps Conclusion: Resistance is mediated by ABC transporters SensitivityRestored->ConclusionPumps Yes ConclusionBoth Conclusion: Resistance is multifactorial SensitivityRestored->ConclusionBoth Partially ExpressionIncreased->ConclusionPumps Yes ConclusionBypass Conclusion: Resistance is mediated by bypass pathway activation SensitivityPartiallyRestored->ConclusionBypass Yes SensitivityPartiallyRestored->ConclusionBoth Partially ActivityIncreased->ConclusionBypass Yes

Caption: A troubleshooting workflow for investigating this compound resistance.

Experimental_Workflow Start Start: Parental Cell Line Culture Culture with increasing concentrations of This compound Start->Culture Isolate Isolate resistant clones Culture->Isolate ResistantLine Resistant Cell Line Isolate->ResistantLine Characterize Characterize Resistance ResistantLine->Characterize Viability Cell Viability Assay (IC50) Characterize->Viability GeneExpression Gene Expression (qRT-PCR) Characterize->GeneExpression ProteinAnalysis Protein Analysis (Western Blot) Characterize->ProteinAnalysis Data Compare data between parental and resistant lines Viability->Data GeneExpression->Data ProteinAnalysis->Data

Caption: An experimental workflow for developing and characterizing this compound resistant cell lines.

References

Technical Support Center: Enhancing the Bioavailability of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to improve the systemic absorption of Sequosempervirin B, a novel diterpenoid with therapeutic potential. Given its classification as a diterpenoid, this compound is presumed to exhibit poor aqueous solubility, a common challenge that can significantly limit its oral bioavailability and therapeutic efficacy.[1] This guide provides troubleshooting advice and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our initial in vivo studies. What are the likely causes?

A1: Low plasma concentrations of this compound are likely attributable to its poor oral bioavailability. Several factors, common to diterpenoids, can contribute to this issue:

  • Poor Aqueous Solubility: As a diterpenoid, this compound is expected to be hydrophobic, leading to a low dissolution rate in the gastrointestinal fluids.[1]

  • Low Permeability: The compound's chemical structure may hinder its ability to permeate the intestinal membrane.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active compound.[2][3]

  • Efflux by Transporters: The compound might be actively transported out of intestinal cells by efflux pumps like P-glycoprotein.

Q2: What initial steps can we take to improve the solubility of this compound for in vitro assays?

A2: For in vitro experiments, ensuring this compound is fully dissolved is critical for accurate results. Consider the following solvents and techniques:

  • Organic Solvents: Start by dissolving the compound in a small amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[4]

  • Co-solvents: The use of co-solvents can enhance the solubility of poorly water-soluble compounds.[5]

  • Serial Dilution: After creating a stock solution in an organic solvent, perform serial dilutions in your aqueous assay buffer. It is crucial to maintain a low final concentration of the organic solvent (typically below 0.5%) to prevent cellular toxicity.[4]

  • pH Modification: Since many drugs are weak acids or bases, adjusting the pH of the buffer can improve solubility. For oral formulations, a pH range of 4-8 is generally well-tolerated.[5]

Q3: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of hydrophobic compounds:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area for dissolution.[5][6][7]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[8]

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[5][8]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin complex can increase its aqueous solubility.[5][8]

Troubleshooting Guides

Issue 1: Inconsistent Plasma Concentrations in Animal Studies

Inconsistent plasma concentrations of this compound across different animals or study days can compromise the reliability of pharmacokinetic data.

Potential Cause Troubleshooting Step Rationale
Formulation Inhomogeneity Ensure the dosing formulation is homogenous. If using a suspension, mix it thoroughly before each administration.[4]Prevents settling of drug particles, ensuring each animal receives a consistent dose.
Variable Food Intake Standardize the fasting state of the animals before dosing.[4]The presence of food can significantly alter drug absorption.[9]
Improper Vehicle Selection The choice of vehicle is critical. For poorly soluble compounds, a lipid-based formulation or a suspension with a suitable suspending agent may provide more consistent absorption than a simple aqueous solution.[4]An appropriate vehicle can enhance solubility and absorption, leading to more predictable results.
Formulation Instability Evaluate the stability of your formulation over the duration of your study.Degradation of the compound in the formulation will lead to lower than expected doses being administered.

Issue 2: Difficulty Achieving Target Concentration in Aqueous Buffers for In Vitro Assays

Precipitation of this compound in aqueous buffers can lead to inaccurate and unreliable in vitro results.

Potential Cause Troubleshooting Step Rationale
Poor Aqueous Solubility Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO).[4]This ensures the compound is fully dissolved before dilution into the aqueous buffer.
Solvent Concentration Serially dilute the stock solution in the aqueous assay buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%).[4]High concentrations of organic solvents can be toxic to cells and interfere with the assay.
Use of Solubilizing Excipients Consider the use of surfactants or cyclodextrins in your assay buffer to maintain solubility.[5]These excipients can form micelles or inclusion complexes that keep the drug in solution.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol describes a method to increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

  • High-pressure homogenizer or wet milling equipment

Methodology:

  • Prepare a pre-suspension by dispersing this compound in an aqueous solution of the surfactant.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure and number of cycles. Alternatively, use a wet milling apparatus with appropriate milling media.

  • Monitor the particle size distribution of the resulting nanosuspension using a particle size analyzer.

  • The final nanosuspension should have a mean particle size in the desired nanometer range.

Protocol 2: In Vitro Dissolution Study

This protocol evaluates the dissolution rate of different formulations of this compound.

Materials:

  • This compound formulations (e.g., pure compound, nanosuspension, solid dispersion)

  • Dissolution apparatus (e.g., USP Apparatus 2 - paddle method)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • HPLC system for quantification

Methodology:

  • Place a known amount of the this compound formulation into the dissolution vessel containing the pre-warmed dissolution medium.

  • Rotate the paddle at a specified speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw samples from the dissolution medium and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Data Presentation

Table 1: Comparative Bioavailability Parameters of Different this compound Formulations (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50 ± 124.0 ± 1.5350 ± 85100 (Reference)
Micronized Suspension 120 ± 252.5 ± 0.8980 ± 150280
Nanosuspension 350 ± 601.5 ± 0.52800 ± 450800
Solid Dispersion 420 ± 751.0 ± 0.33500 ± 5201000
SEDDS 600 ± 900.8 ± 0.25100 ± 6801457

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_analysis Data Analysis A Aqueous Suspension F In Vitro Dissolution A->F B Micronization B->F C Nanonization C->F D Solid Dispersion D->F E SEDDS E->F G In Vivo Pharmacokinetics F->G H Bioavailability Comparison G->H

Caption: Workflow for developing and evaluating enhanced bioavailability formulations.

troubleshooting_logic Start Low/Inconsistent In Vivo Results Q1 Is the formulation homogenous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the vehicle appropriate? A1_Yes->Q2 Sol1 Ensure thorough mixing before each dose. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is animal fasting standardized? A2_Yes->Q3 Sol2 Consider lipid-based formulations or suspending agents. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Proceed with optimized protocol A3_Yes->End Sol3 Implement a consistent fasting protocol. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for in vivo bioavailability studies.

References

Sequosempervirin B experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Sequosempervirin B" is not publicly available at this time. The following technical support guide is a generalized framework designed for researchers, scientists, and drug development professionals working with novel antiviral compounds. The experimental details and pathways described are based on established antiviral research principles and may not be directly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for a novel antiviral like this compound?

A1: While the precise mechanism of a new compound requires extensive research, novel antivirals often target specific viral processes or host-cell pathways essential for viral replication. Potential mechanisms could include:

  • Inhibition of viral enzymes: Targeting viral polymerases, proteases, or other enzymes crucial for the viral life cycle.

  • Lethal mutagenesis: Inducing an error rate in viral replication that leads to non-viable virions.[1][2]

  • Modulation of host signaling pathways: Interfering with cellular pathways that the virus hijacks for its own replication, such as the PI3K/Akt or STAT1 signaling pathways.[3][4]

  • Inhibition of viral entry or exit: Preventing the virus from entering host cells or blocking the release of new viral particles.

Q2: What are the appropriate negative and positive controls for in vitro experiments with a new antiviral compound?

A2: Proper controls are critical for interpreting experimental results.

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO, PBS) administered to cells at the same final concentration as the experimental group. This controls for any effects of the solvent itself.

    • Uninfected Control: Cells that are not infected with the virus but are treated with the compound. This helps to assess the compound's cytotoxicity.

    • Infected, Untreated Control: Cells that are infected with the virus but do not receive the compound. This serves as a baseline for maximal viral replication.

  • Positive Controls:

    • Known Antiviral Compound: A well-characterized antiviral agent with a known mechanism of action against the target virus (e.g., Ribavirin for certain RNA viruses). This validates the experimental setup and provides a benchmark for efficacy.

Q3: How can I assess the cytotoxicity of this compound?

A3: Cytotoxicity assays are essential to determine the therapeutic window of the compound. Common methods include:

  • MTT or MTS Assays: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.

  • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with compromised membranes will take up the dye.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between experimental replicates. Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for consistency.
Pipetting errors when adding the compound or virus.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
No observable antiviral effect. Compound instability.Check the recommended storage conditions and shelf-life of the compound. Prepare fresh solutions for each experiment.
Incorrect dosage.Perform a dose-response experiment to determine the optimal concentration range.
Low viral titer.Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI).
High cytotoxicity observed even at low concentrations. Compound is inherently toxic to the cell line.Test the compound on a different, more robust cell line.
Contamination of the compound stock.Filter-sterilize the compound solution. Perform quality control checks on the stock.

Detailed Experimental Protocols

Protocol: Determining the EC50 of a Novel Antiviral Compound

Objective: To determine the concentration of the compound that inhibits 50% of viral replication (Effective Concentration 50).

Methodology:

  • Cell Seeding: Seed a 96-well plate with the appropriate host cells at a density that will result in 80-90% confluency at the time of infection. Incubate for 24 hours.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the compound in culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Infect the cells with the virus at a predetermined MOI (e.g., 0.1).

    • After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.

    • Add the prepared serial dilutions of the compound to the respective wells. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable assay:

    • Plaque Assay: To determine the number of infectious virus particles.

    • qRT-PCR: To quantify viral RNA levels.

    • ELISA: To measure the expression of a specific viral protein.

  • Data Analysis: Plot the percentage of viral inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the EC50 value.

Quantitative Data Summary

The following table is an example of how to present data from an EC50 and CC50 (50% cytotoxic concentration) experiment.

Compound EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
This compound (Hypothetical)1.5>100>66.7
Positive Control (e.g., Ribavirin)5.2>100>19.2

A higher Selectivity Index indicates a more favorable therapeutic window.

Signaling Pathway Visualization

The diagram below illustrates a hypothetical signaling pathway that could be targeted by an antiviral compound. For instance, some viruses are known to activate the PI3K/Akt pathway to promote their replication. An antiviral agent might inhibit this pathway, thereby reducing viral propagation.[4]

antiviral_pathway cluster_virus Viral Infection cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Viral_Replication Viral_Replication mTOR->Viral_Replication Sequosempervirin_B This compound (Hypothetical) Sequosempervirin_B->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

References

Technical Support Center: Sequosempervirin B Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Sequosempervirin B to minimize degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A: For long-term storage, this compound should be stored at 2-8°C in a tightly sealed container, protected from light. For extended periods (over 12 months), freezing at -20°C is recommended to minimize potential degradation.

Q2: My this compound solution has changed color. Is it still usable?

A: A color change, typically to a brownish hue, can indicate oxidation of the phenolic hydroxyl groups in the this compound molecule. While a slight color change may not significantly impact its biological activity for some applications, it is a sign of degradation. We recommend running a quality control check, such as HPLC analysis, to determine the purity of the sample before use. For critical experiments, using a fresh, uncolored sample is advised.

Q3: I need to store this compound in a solvent. What is the best practice?

A: If you need to store this compound in solution, use a dry, aprotic solvent. After dissolving, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or lower. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What are the primary factors that can cause this compound to degrade?

A: As a phenolic compound, this compound is primarily susceptible to:

  • Oxidation: Exposure to air, especially in the presence of light and at elevated temperatures, can lead to the oxidation of the phenolic groups.

  • Hydrolysis: The presence of water, particularly under acidic or basic conditions, can potentially lead to the hydrolysis of certain functional groups, although this is generally less of a concern for the core structure of this compound compared to oxidation.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected or inconsistent experimental results Degradation of this compound leading to reduced potency or the presence of interfering degradation products.1. Verify the storage conditions of your this compound stock. 2. Perform an analytical check (e.g., HPLC-UV) on your sample to assess its purity. 3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample.
Visible particulates or cloudiness in solution Precipitation of this compound due to poor solubility in the chosen solvent or degradation leading to insoluble products.1. Ensure the solvent is appropriate for this compound and that the concentration is not above its solubility limit. 2. Gently warm the solution and sonicate to attempt redissolving. 3. If particulates remain, it may indicate degradation. Consider filtering the solution, but be aware that this may remove some of the active compound. An analytical check is recommended.
Loss of biological activity over time Gradual degradation of the compound during storage.1. Review your storage protocol. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. For solutions, aliquot into smaller volumes to minimize freeze-thaw cycles. 3. Consider conducting a stability study under your specific storage conditions to establish a reliable shelf-life for your working solutions.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and should be confirmed with in-house stability studies.

Storage ConditionTime (Months)Purity (%)Appearance
Solid, 2-8°C, Dark, Sealed 099.5White to off-white powder
698.8No change
1298.1No change
2496.5Slight yellowish tint
Solid, 25°C, Dark, Sealed 099.5White to off-white powder
397.2Slight yellowish tint
694.8Yellowish powder
1288.3Light brown powder
Solution in Methanol (B129727), -20°C, Dark, Sealed 099.5Colorless solution
399.2No change
698.7No change
1297.9Very faint yellow tint

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the solid compound in an oven at 80°C for 48 hours. Dissolve in methanol to 1 mg/mL before analysis.

  • Photolytic Degradation: Expose a solution of this compound in methanol (1 mg/mL) to direct sunlight for 48 hours.

4. Sample Analysis by HPLC-UV:

  • Mobile Phase: A gradient of water (A) and methanol (B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Analyze all stressed samples and a non-stressed control. Compare the chromatograms to identify degradation peaks.

Visualizations

cluster_storage Storage Conditions cluster_factors Degradation Factors Optimal Optimal Stable Compound Stable Compound Optimal->Stable Compound Suboptimal Suboptimal Degradation Degradation Suboptimal->Degradation Degraded Product Degraded Product Degradation->Degraded Product Light Light Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Degradation Moisture Moisture Moisture->Degradation This compound This compound This compound->Optimal 2-8°C, Dark, Airtight This compound->Suboptimal Room Temp, Exposure to Air

Caption: Logical workflow for this compound storage.

Start Start Observe Anomaly Observe unexpected results or visual changes Start->Observe Anomaly Check Storage Verify storage conditions (Temp, Light, Seal) Observe Anomaly->Check Storage Decision1 Storage Correct? Check Storage->Decision1 Correct Storage Correct storage and re-run experiment Decision1->Correct Storage No Perform QC Perform QC analysis (e.g., HPLC-UV) Decision1->Perform QC Yes Correct Storage->Start Decision2 Purity Acceptable? Perform QC->Decision2 Continue Use Continue Experiment Decision2->Continue Use Yes Discard Discard and use new stock Decision2->Discard No

Caption: Troubleshooting workflow for storage issues.

Technical Support Center: Quantification of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method validation of Sequosempervirin B quantification. The information herein is grounded in established regulatory guidelines to ensure robust and reliable analytical results.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for the validation of a bioanalytical method for this compound?

A1: A full validation for a bioanalytical method should demonstrate that the assay is suitable for its intended purpose.[2] Key parameters to evaluate for chromatographic assays include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[2]

  • Calibration Curve, Range, LLOQ, and ULOQ: Demonstrating a proportional relationship between response and concentration over a specified range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[2]

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).[2]

  • Carry-over: Assessing the impact of a high concentration sample on a subsequent low concentration sample.[2]

  • Dilution Linearity: Ensuring that diluting a sample with a concentration above the ULOQ provides accurate results.[2]

  • Stability: Evaluating the stability of this compound in the biological matrix under various storage and handling conditions.[2]

Q2: Which regulatory guidelines should I follow for method validation?

A2: The primary guideline for bioanalytical method validation is the ICH M10 guideline.[1][3] This guideline provides recommendations for validating methods used to quantify chemical and biological drugs in biological samples to support regulatory submissions.[1][2] For general analytical procedure validation, the ICH Q2(R2) guideline is also a key resource.[4]

Q3: What are common sample preparation techniques for quantifying small molecules like this compound from biological matrices?

A3: Common extraction techniques aim to isolate the analyte from interfering substances like proteins and lipids.[5] These include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile (B52724) or methanol) is added to precipitate proteins.[5]

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned between two immiscible liquid phases based on its solubility.[5][6]

  • Solid-Phase Extraction (SPE): The analyte is isolated from the sample matrix by adsorbing it onto a solid sorbent and then eluting it with an appropriate solvent.[5][6]

Q4: How do I determine the stability of this compound in my samples?

A4: Stability testing should evaluate the analyte's integrity under various conditions that mimic sample handling and storage. This includes:

  • Bench-top stability: Stability at room temperature for the expected duration of sample preparation.

  • Freeze-thaw stability: Stability after multiple cycles of freezing and thawing.

  • Long-term stability: Stability at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of the study.

  • Stock solution stability: Stability of the analyte in its stock and working solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using HPLC-UV.

Problem Potential Cause Recommended Solution
No Peak or Small Peak Injection error; Incorrect mobile phase composition; Detector issue.Manually inject a standard to confirm system performance. Verify mobile phase preparation and composition. Check detector lamp and settings.
Broad or Tailing Peaks Column contamination or degradation; Inappropriate mobile phase pH; Secondary interactions with the stationary phase.Flush the column with a strong solvent.[7] Ensure the mobile phase pH is appropriate for this compound's chemical properties. Consider using a mobile phase additive to reduce secondary interactions.
Split Peaks Column void or channeling; Partially blocked frit; Sample solvent incompatible with mobile phase.Reverse-flush the column (if permitted by the manufacturer). Replace the column if a void is suspected.[8] Dilute the sample in the mobile phase whenever possible.[7]
Shifting Retention Times Leak in the pump or fittings; Inconsistent mobile phase composition; Temperature fluctuations.Check for leaks, especially around pump seals and fittings; a buildup of salt crystals can indicate a leak.[9] Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[9]
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing); Particulate matter from samples.Systematically isolate components to identify the source of the blockage.[8] Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[7] Replace the guard column or column inlet frit if necessary.[8]
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase or detector cell; Pump proportioning issues.Degas the mobile phase thoroughly. Flush the system and detector cell with a clean, strong solvent.[7] Premix the mobile phase manually to rule out pump mixing issues.[10]

Experimental Protocols

The following are detailed methodologies for key validation experiments for quantifying this compound in human plasma using a hypothetical HPLC-UV method.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Methodology:

    • Analyze blank plasma samples from at least six different sources to investigate for interfering peaks at the retention time of this compound and the internal standard (IS).

    • Analyze a blank plasma sample spiked with this compound at the LLOQ and the IS.

    • Compare the chromatograms to ensure no significant interference is observed at the respective retention times.

Linearity and Calibration Curve
  • Objective: To demonstrate the relationship between the instrumental response and the known concentration of the analyte.

  • Methodology:

    • Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of this compound, covering the expected range of the assay.

    • Process and analyze each calibration standard in triplicate.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To assess the closeness of the determined value to the nominal value (accuracy) and the variability of the measurements (precision).

  • Methodology:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs.

    • Accuracy: Calculate as the percentage of the mean calculated concentration to the nominal concentration. The mean should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: Calculate the coefficient of variation (CV%) for the replicates within a run (intra-run) and between runs (inter-run). The CV% should not exceed 15% (20% for LLOQ).

Quantitative Data Summary

Table 1: Calibration Curve for this compound
Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
5.0 (LLOQ)4.896.0
10.010.3103.0
50.051.5103.0
100.098.798.7
250.0255.0102.0
500.0 (ULOQ)495.599.1
Linear Regression y = 0.015x + 0.002 r² = 0.998
Table 2: Accuracy and Precision Data for this compound
QC LevelNominal Conc. (ng/mL)Intra-Run (n=5) Inter-Run (3 runs)
Mean Conc. (ng/mL) Precision (CV%) Mean Conc. (ng/mL) Precision (CV%)
LLOQ 5.05.28.5%5.311.2%
Low QC 15.014.76.1%14.87.5%
Mid QC 150.0153.14.5%152.55.8%
High QC 400.0395.83.8%398.14.9%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection (280 nm) separation->detection integrate Integrate Peaks detection->integrate calculate Calculate Conc. (Calibration Curve) integrate->calculate report Report Results calculate->report

Caption: Workflow for this compound quantification in plasma.

signaling_pathway receptor Target Receptor kinase_a Kinase A receptor->kinase_a Activates sequo This compound sequo->receptor Inhibits kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Cellular Response (e.g., Anti-inflammatory) tf->response

Caption: Hypothetical inhibitory pathway of this compound.

References

Technical Support Center: Enhancing NMR Spectral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during NMR experiments that can lead to poor spectral resolution.

Problem Potential Cause Suggested Solution
Peak Overlap Insufficient chemical shift dispersion in the chosen solvent.Try a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4) to induce different chemical shifts.[1]
High sample concentration causing intermolecular interactions.Reduce the sample concentration. Concentrated samples can sometimes reflect bimolecular interactions, leading to peak shifts or broadening.[1]
Broad Peaks Poor shimming of the magnetic field.Re-shim the spectrometer. This is a critical step to ensure a homogeneous magnetic field.[1][2]
Sample inhomogeneity or poor solubility.Ensure the compound is fully dissolved. Try a different solvent if solubility is an issue.[1]
Presence of paramagnetic impurities.Remove any potential paramagnetic metal ions through purification or by using a chelating agent.
Low Signal-to-Noise Ratio Insufficient number of scans for a dilute sample.Increase the number of scans to improve the signal-to-noise ratio.
Suboptimal probe tuning.Ensure the NMR probe is properly tuned and matched for the specific nucleus being observed.
Complex Multiplets Overlapping signals from multiple coupled protons.Employ 2D NMR techniques like COSY or HSQC to resolve individual proton signals and their correlations.[3]
Second-order spectral effects due to strongly coupled spins.Use a higher field NMR spectrometer if available. Higher magnetic fields increase chemical shift dispersion and can simplify complex splitting patterns.[4]

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H NMR spectrum is too crowded. What is the first step I should take to improve resolution?

A1: The initial and often most effective step is to acquire a 2D NMR spectrum. A 2D COSY (Correlation Spectroscopy) experiment can help identify proton-proton couplings, while a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons with their directly attached carbons, spreading the signals into a second dimension and significantly reducing overlap.[3]

Q2: What is heteronuclear decoupling and how can it improve my spectrum?

A2: Heteronuclear decoupling is a technique where a series of radio frequency pulses are applied to one type of nucleus (e.g., ¹³C) while observing another (e.g., ¹H).[5] This removes the splitting caused by J-coupling between the two nuclei. For instance, proton decoupling during a ¹³C experiment collapses the multiplets into single sharp peaks, which enhances both resolution and sensitivity.[5][6] Similarly, decoupling ¹³C during a ¹H experiment can remove ¹³C satellites, cleaning up the baseline and preventing small signals from being obscured.[5]

Q3: When should I consider using a higher field NMR spectrometer?

A3: A higher field NMR spectrometer should be considered when you are facing severe peak overlap that cannot be resolved by changing solvents or experimental parameters on a lower field instrument.[4] Higher magnetic fields increase the chemical shift dispersion (the separation between peaks), which can simplify complex spectra and reveal finer details.[4]

Q4: Can temperature changes affect the resolution of my NMR spectrum?

A4: Yes, temperature can have a significant impact. For molecules with conformational flexibility or those exhibiting dynamic exchange processes, acquiring spectra at different temperatures can be insightful. Increasing the temperature can sometimes sharpen broad peaks by increasing the rate of exchange.[1]

Q5: What are hyperpolarization techniques and are they useful for resolution enhancement?

A5: Hyperpolarization techniques, such as Dynamic Nuclear Polarization (DNP) and Parahydrogen Induced Polarization (PHIP), dramatically increase the signal intensity of NMR-active nuclei.[3][7] While they primarily boost sensitivity, this can indirectly aid resolution by allowing for the detection of very low concentration components in a mixture that might otherwise be obscured by noise.

Experimental Protocols

Protocol: Sample Preparation and Parameter Optimization for High-Resolution NMR of a Novel Natural Product
  • Sample Purification: Ensure the sample is of the highest possible purity. Residual solvents or impurities can complicate the spectrum.

  • Solvent Selection:

    • Start with a common solvent like CDCl₃.

    • If peak overlap is observed, prepare samples in other deuterated solvents such as benzene-d₆, acetone-d₆, or methanol-d₄ to observe changes in chemical shifts.[1]

  • Concentration Optimization:

    • Prepare a sample at a moderate concentration (e.g., 5-10 mg in 0.5 mL of solvent).

    • If broad peaks or concentration-dependent chemical shifts are observed, dilute the sample.[1]

  • NMR Tube Selection: Use high-quality, clean NMR tubes to ensure good shimming.

  • Initial 1D ¹H NMR Acquisition:

    • Tune and match the probe.

    • Perform a quick 1D ¹H spectrum to assess the overall spectral features.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks. Automated shimming routines are often sufficient, but manual shimming may be necessary for optimal resolution.[2]

  • Parameter Adjustment for High Resolution:

    • Acquisition Time (AT): Increase the acquisition time to allow for the decay of the Free Induction Decay (FID) signal, which results in narrower line widths. A longer AT provides better digital resolution.

    • Relaxation Delay (D1): Ensure a sufficient relaxation delay, especially for quantitative measurements, to allow all nuclei to return to equilibrium before the next pulse.

  • Advanced Experiments (if needed):

    • If the 1D spectrum is still crowded, proceed with 2D experiments like COSY, HSQC, and HMBC to resolve overlapping signals.[3]

Visualizations

TroubleshootingWorkflow Start Poor NMR Resolution CheckShimming Check Shimming Start->CheckShimming ChangeSolvent Change Solvent CheckShimming->ChangeSolvent Shimming OK End Improved Resolution CheckShimming->End Shimming Improved AdjustConcentration Adjust Concentration ChangeSolvent->AdjustConcentration Overlap Persists ChangeSolvent->End Resolution Improved Run2DNMR Acquire 2D NMR (COSY, HSQC) AdjustConcentration->Run2DNMR Still Unresolved AdjustConcentration->End Resolution Improved HigherField Use Higher Field Spectrometer Run2DNMR->HigherField Severe Overlap Remains Run2DNMR->End Signals Resolved HigherField->End ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purify Purify Sample Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Acquire1D Acquire 1D ¹H Spectrum Dissolve->Acquire1D Optimize Optimize Parameters (Shimming, AT) Acquire1D->Optimize Acquire2D Acquire 2D Spectra (COSY, HSQC) Optimize->Acquire2D Process Process Data (FT, Phasing) Acquire2D->Process Analyze Analyze Spectra & Assign Signals Process->Analyze

References

Validation & Comparative

Unraveling the Cytotoxic Potential of Sequosempervirin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cytotoxic effects of Sequosempervirin B remains challenging due to the current scarcity of publicly available research data on this specific compound. While the initial aim was to provide a detailed comparison of this compound's cytotoxic performance against other agents, extensive searches have not yielded specific studies detailing its mechanism of action, quantitative cytotoxic data, or the signaling pathways it may modulate.

This guide, therefore, serves as a foundational framework, outlining the standard methodologies and comparative approaches that would be employed to assess the cytotoxic effects of a novel compound like this compound. In the absence of direct data, we will use established cytotoxic agents as illustrative examples to populate the proposed data structures and diagrams. This will provide researchers, scientists, and drug development professionals with a clear roadmap for evaluating this compound's potential as a therapeutic agent once experimental data becomes available.

Comparative Cytotoxicity Data

A crucial first step in evaluating a new compound is to determine its cytotoxic concentration against various cell lines. This is typically expressed as the IC50 value, the concentration of a drug that is required for 50% inhibition in vitro. The following table illustrates how data for this compound could be presented in comparison to other known cytotoxic agents.

Table 1: Comparative in vitro Cytotoxicity of Selected Compounds

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
This compound e.g., HeLa, A549e.g., MTTData Not Availablee.g., 24, 48, 72-
Doxorubicin HeLaMTT0.8 ± 0.148Fictional Example
Cisplatin A549XTT5.2 ± 0.748Fictional Example
Paclitaxel MCF-7SRB0.01 ± 0.00272Fictional Example

This table is for illustrative purposes only. The presented values are fictional and intended to demonstrate the format of comparative data.

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the findings, detailed experimental protocols are essential. The following are standard assays used to determine the cytotoxic and apoptotic effects of a compound.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound for the desired duration.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

2. LDH (Lactate Dehydrogenase) Release Assay:

  • Principle: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.

  • Methodology:

    • Culture cells and treat them with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Measure the enzymatic conversion of a tetrazolium salt into a colored formazan product.

    • Quantify the absorbance at the appropriate wavelength.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

  • Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.

  • Methodology:

    • Treat cells with the test compound.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cytotoxicity is crucial for understanding a compound's mechanism of action. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway for apoptosis induction and a typical experimental workflow for assessing cytotoxicity.

Hypothetical Apoptotic Signaling Pathway for this compound This compound This compound Cellular Target Cellular Target This compound->Cellular Target Stress Signal Stress Signal Cellular Target->Stress Signal Mitochondria Mitochondria Stress Signal->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Release of Cytochrome c Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: A potential intrinsic apoptosis pathway initiated by this compound.

General Experimental Workflow for Cytotoxicity Assessment Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assays Cytotoxicity Assays Incubation->Cytotoxicity Assays e.g., MTT, LDH Data Analysis Data Analysis Cytotoxicity Assays->Data Analysis Results Results Data Analysis->Results IC50 Determination

Caption: A streamlined workflow for evaluating the cytotoxic effects of a compound.

Comparative Analysis of Sequosempervirin B and Sequosempervirin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "Sequosempervirin A" and "Sequosempervirin B" is not available in the public domain. The following comparison guide is a hypothetical case study designed to illustrate a comparative analysis of two analogous cytotoxic compounds. The data, experimental protocols, and mechanisms presented are for illustrative purposes only.

Introduction

The development of novel cytotoxic agents with improved efficacy and selectivity remains a cornerstone of oncological research. This guide provides a comparative analysis of two hypothetical novel compounds, Sequosempervirin A and this compound, belonging to a new class of potential anti-cancer agents. We will explore their differential cytotoxicity across various cancer cell lines, detail the experimental methodologies employed for this evaluation, and propose a potential signaling pathway through which these compounds may exert their effects.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) of Sequosempervirin A and this compound was determined against a panel of human cancer cell lines after 48 hours of treatment. The results, summarized in the table below, indicate that while both compounds exhibit cytotoxic activity, this compound demonstrates significantly greater potency across all tested cell lines.

Cell LineCancer TypeSequosempervirin A (IC50 in µM)This compound (IC50 in µM)
MCF-7Breast Cancer12.5 ± 1.81.8 ± 0.3
A549Lung Cancer18.2 ± 2.12.5 ± 0.4
HeLaCervical Cancer15.8 ± 1.52.1 ± 0.2
HepG2Liver Cancer22.1 ± 2.53.2 ± 0.5

Experimental Protocols

The following protocol outlines the methodology used to determine the cytotoxic effects of Sequosempervirin A and this compound.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of Sequosempervirin A and this compound were prepared in dimethyl sulfoxide (B87167) (DMSO). The following day, cells were treated with various concentrations of the compounds (ranging from 0.1 to 100 µM). The final DMSO concentration in all wells was kept below 0.1%.

  • MTT Assay: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Data Acquisition: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Mandatory Visualization

Hypothetical Signaling Pathway for Sequosempervirin-Induced Apoptosis

The following diagram illustrates a plausible signaling cascade initiated by the Sequosempervirin compounds, leading to programmed cell death (apoptosis). This proposed mechanism involves the activation of the intrinsic apoptotic pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sequosempervirin Sequosempervirin A/B Bax Bax Sequosempervirin->Bax activates Bcl2 Bcl-2 Sequosempervirin->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Adhesion) A->B C Compound Treatment (Sequosempervirin A/B) B->C D 48h Incubation C->D E MTT Reagent Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

A Comparative Guide to the Biological Activities of Sequosempervirin B and Yateresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two natural compounds, Sequosempervirin B and yateresinol, with a focus on their potential as anticancer agents. The information is compiled from various preclinical studies to offer an objective overview supported by experimental data.

Overview of Compounds

This compound is a sesquiterpenoid, a class of naturally occurring compounds often found in plants. It has been investigated for its cytotoxic and antiproliferative effects against various cancer cell lines.

Yateresinol , also known as matairesinol, is a lignan (B3055560) found in numerous plants and has been studied for its anti-inflammatory, antioxidant, and anticancer properties.

Comparative Biological Activity

While direct comparative studies between this compound and yateresinol are limited, this guide synthesizes available data to highlight their respective activities and potential mechanisms of action. The primary focus of the available research for both compounds has been on their effects on cancer cell proliferation, apoptosis, and cell cycle regulation.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of this compound and yateresinol have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeAssayIC50 (µM)Reference
This compound A549Lung AdenocarcinomaMTTNot specified, but showed dose-dependent inhibition[1]
HCCC-9810CholangiocarcinomaCCK-840 ± 1.6 (at 48h)[2]
RBECholangiocarcinomaCCK-870 ± 2.6 (at 48h)[2]
Yateresinol (Matairesinol) MIA PaCa-2Pancreatic CancerNot specifiedShowed inhibition of cell proliferation[3]
PANC-1Pancreatic CancerNot specifiedShowed inhibition of cell proliferation[3]

Note: The variability in cell lines, assay methods, and incubation times should be considered when comparing IC50 values across different studies.

Mechanisms of Action

This compound

The anticancer activity of this compound appears to be mediated through the induction of cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: Studies on human lung adenocarcinoma A549 cells have shown that this compound can induce cell cycle arrest at the G0/G1 phase. This is achieved by down-regulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6, while up-regulating the expression of the tumor suppressor proteins p53 and p21.

  • Apoptosis: this compound has been demonstrated to trigger apoptosis in A549 cells. The mechanism involves the intrinsic or mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and the activation of cleaved caspase-3 and caspase-9.[2]

Yateresinol (Matairesinol)

Yateresinol exhibits anticancer effects by inducing apoptosis and has shown synergistic activity with conventional chemotherapy.

  • Apoptosis: In human pancreatic cancer cell lines (MIA PaCa-2 and PANC-1), yateresinol has been found to trigger apoptosis.[3] This is associated with mitochondrial impairment, including the depolarization of the mitochondrial membrane.[3]

  • Synergistic Effects: Yateresinol has been shown to have a synergistic anticancer effect when combined with the chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) in pancreatic cancer cells.[3]

  • Anti-inflammatory and Antioxidant Effects: While not directly a cytotoxic mechanism, the anti-inflammatory and antioxidant properties of yateresinol may contribute to its overall anticancer potential by modulating the tumor microenvironment.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by this compound and yateresinol.

Sequosempervirin_B_Anticancer_Pathway Sequosempervirin_B This compound p53 p53 Sequosempervirin_B->p53 CyclinD1_CDK4_6 Cyclin D1 / CDK4/6 Sequosempervirin_B->CyclinD1_CDK4_6 Bax Bax Sequosempervirin_B->Bax Bcl2 Bcl-2 Sequosempervirin_B->Bcl2 p21 p21 p53->p21 p21->CyclinD1_CDK4_6 G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1_CDK4_6->G0_G1_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed anticancer mechanism of this compound.

Yateresinol_Anticancer_Pathway Yateresinol Yateresinol Mitochondrion Mitochondrial Impairment Yateresinol->Mitochondrion Synergistic_Effect Synergistic Anticancer Effect Yateresinol->Synergistic_Effect Apoptosis Apoptosis Mitochondrion->Apoptosis Five_FU 5-Fluorouracil Five_FU->Synergistic_Effect

Caption: Anticancer mechanism and synergistic effect of Yateresinol.

Experimental Protocols

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[4]

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Cell Fixation: After treatment, gently add cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.[5][6][7]

Apoptosis and Cell Cycle Analysis

Flow Cytometry

Flow cytometry can be used to analyze both apoptosis and cell cycle distribution.

  • Apoptosis (Annexin V/PI Staining):

    • Harvest treated and untreated cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late apoptotic cells.

  • Cell Cycle Analysis (PI Staining):

    • Harvest treated and untreated cells.

    • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cellular DNA with Propidium Iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]

Conclusion

Both this compound and yateresinol demonstrate promising anticancer properties in preclinical studies. This compound appears to exert its effects primarily through the induction of G0/G1 cell cycle arrest and apoptosis via the mitochondrial pathway. Yateresinol also induces apoptosis through mitochondrial dysfunction and has the added benefit of synergizing with conventional chemotherapy.

Further research, including direct comparative studies and in vivo experiments, is necessary to fully elucidate their therapeutic potential and to determine which compound may be a more promising candidate for further drug development. The detailed mechanisms of action, particularly the upstream signaling events, also warrant more in-depth investigation. This guide provides a foundational understanding for researchers interested in exploring the anticancer potential of these natural compounds.

References

A Comparative Analysis of Sequosempervirin B and Agatharesinol in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable absence of direct comparative studies on the anticancer properties of Sequosempervirin B and Agatharesinol. While both are natural compounds of interest in phytochemistry, their head-to-head evaluation in cancer cell lines, including quantitative data on efficacy and detailed mechanistic comparisons, is not documented in the currently available scientific literature. This guide, therefore, presents a summary of the individual findings for each compound to offer a comparative perspective based on the limited information available.

Introduction to the Compounds

This compound and Agatharesinol are both lignans (B1203133), a class of polyphenolic compounds found in plants. Lignans have garnered significant attention in cancer research due to their potential antioxidant, anti-inflammatory, and cytotoxic properties. However, the extent of research and available data for these two specific lignans varies significantly.

Data Presentation: A Comparative Overview

Mechanistic Insights and Signaling Pathways

Detailed signaling pathways for this compound's anticancer activity have not been extensively elucidated in the available literature. For Agatharesinol, its mechanisms of action are also not well-documented in comparison to more widely studied lignans.

To illustrate a general workflow for investigating the anticancer properties of natural compounds, the following diagram outlines a typical experimental approach.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Compound Isolation & Characterization B Cell Line Selection (e.g., MCF-7, A549, etc.) A->B C Cytotoxicity Assays (MTT, SRB) B->C E Apoptosis Assays (Annexin V, Caspase Activity) B->E F Cell Cycle Analysis (Flow Cytometry) B->F D IC50 Determination C->D G Mechanism of Action Studies (Western Blot, PCR) E->G F->G H Animal Model Selection (e.g., Xenograft mice) G->H I Treatment Administration H->I J Tumor Growth Monitoring I->J K Toxicity Assessment I->K L Histopathological Analysis J->L

Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.

Experimental Protocols

While specific protocols for this compound and Agatharesinol are not available, this section outlines standard methodologies commonly employed in the in vitro evaluation of novel anticancer agents.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or Agatharesinol) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The current body of scientific literature does not support a direct, data-driven comparison of this compound and Agatharesinol's efficacy in cancer cells. The information available on their individual anticancer activities is limited, precluding a detailed analysis of their mechanisms and potency. Further research, including head-to-head in vitro and in vivo studies, is necessary to elucidate the potential of these compounds as anticancer agents and to understand their relative strengths and weaknesses. Researchers in the field are encouraged to undertake such comparative studies to fill this knowledge gap.

Unveiling the Action of Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on "Sequosempervirin B": Initial literature and database searches did not yield information on a compound named "this compound." This may indicate a novel, yet-to-be-published agent or a potential misnomer. To fulfill the core requirements of this guide, we will use the well-characterized antiviral drug, Ribavirin (B1680618) , as a primary example and compare it with another established antiviral, Favipiravir (B1662787) . This framework can be adapted for this compound once relevant data becomes available.

This guide provides a comparative analysis of the mechanisms of action, in vitro efficacy, and associated experimental protocols for Ribavirin and Favipiravir. The information is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Data Presentation: Comparative Efficacy of Ribavirin and Favipiravir

The following tables summarize the in vitro efficacy of Ribavirin and Favipiravir against various RNA viruses. The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%.

Virus Cell Line Ribavirin IC50 (µM) Favipiravir IC50 (µM) Reference
Hantaan Virus (HTNV)Vero E62.653.89[1]
Lassa Virus (LASV)Vero2629[2]
Influenza A VirusMDCKNot specified as direct polymerase inhibition2.7 (as T-705-RTP)[3]
Astrovirus VA1Caco-2154246[4]
Astrovirus 4 (HAstV4)Caco-2268Inactive[4]
Crimean-Congo Hemorrhagic Fever Virus (CCHFV)Vero E60.6-2.8 µg/ml0.6-2.8 µg/ml[5]

Experimental Protocols

Detailed methodologies for key experiments cited in antiviral research are provided below.

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol is a common method to determine the in vitro efficacy of a compound against a virus that causes visible damage (cytopathic effect or CPE) to cultured cells.

Objective: To determine the concentration of a compound that inhibits virus-induced cell death by 50% (EC50).

Materials:

  • Vero E6 cells (or other appropriate host cell line)

  • 96-well cell culture plates

  • Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS)

  • Test compounds (e.g., Ribavirin, Favipiravir) dissolved in DMSO

  • Virus stock of known titer

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or Neutral Red stain

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in MEM with 2% FBS. A typical concentration range for Ribavirin and Favipiravir is 0.1-1000 µM.[4]

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compounds to the wells in triplicate.

    • Include "virus control" wells (cells with virus, no compound) and "cell control" wells (cells with no virus, no compound).

    • Infect the cells (except for cell controls) with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[1][4]

  • Quantification of Cell Viability:

    • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, which measures ATP levels as an indicator of metabolically active cells.

    • Alternatively, use a Neutral Red uptake assay, where viable cells take up the dye.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the percentage of viability against the compound concentration and determine the EC50 value using non-linear regression analysis.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the viral RNA polymerase, a key enzyme in viral replication.

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the viral RdRp.

Materials:

  • Purified recombinant viral RdRp complex (e.g., influenza virus vRNPs or SARS-CoV-2 nsp12-nsp7-nsp8).

  • RNA template-primer duplex.

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]GTP) or fluorescently labeled.

  • Active form of the test compound (e.g., Favipiravir-RTP).

  • Reaction buffer (containing Tris-HCl, KCl, MgCl2, TCEP).

  • 20% Polyacrylamide gel with 9 M Urea (for gel electrophoresis).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified RdRp complex, the RNA template-primer, and the active form of the test compound at various concentrations.

  • Initiation of Reaction: Start the polymerase reaction by adding the mixture of NTPs (including the labeled NTP).

  • Incubation: Incubate the reaction at a temperature optimal for the enzyme's activity (e.g., 30°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a denaturation buffer (containing formamide (B127407) and EDTA).

  • Product Analysis:

    • Denature the RNA products by heating.

    • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA products using a phosphorimager (for radiolabeled NTPs) or a fluorescence scanner.

  • Data Analysis:

    • Quantify the amount of full-length RNA product at each compound concentration.

    • Calculate the percentage of inhibition relative to a no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[6]

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for Ribavirin involves the inhibition of the cellular enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools.[7] This GTP depletion has downstream effects on viral replication.

cluster_Cell Host Cell Ribavirin Ribavirin RMP Ribavirin Monophosphate Ribavirin->RMP Cellular Kinases IMPDH IMPDH RMP->IMPDH Inhibits GTP GTP Pool IMPDH->GTP Synthesizes Viral_RdRp Viral RdRp GTP->Viral_RdRp Substrate Viral_Replication Viral Replication Viral_RdRp->Viral_Replication Catalyzes A Compound Library B High-Throughput Screening (e.g., CPE Assay) A->B C Hit Compounds B->C D Dose-Response & IC50 Determination C->D E Mechanism of Action Studies (e.g., RdRp Assay, Mutagenesis Assay) D->E F Lead Compound E->F G In Vivo Efficacy & Toxicity Studies F->G H Clinical Candidate G->H cluster_Ribavirin Ribavirin cluster_Favipiravir Favipiravir R1 IMPDH Inhibition R2 GTP Depletion R1->R2 R3 Indirect Inhibition of Viral Replication R2->R3 Antiviral_Effect Antiviral Effect R3->Antiviral_Effect F1 Conversion to Favipiravir-RTP F2 Direct RdRp Inhibition F1->F2 F3 Chain Termination & Lethal Mutagenesis F2->F3 F3->Antiviral_Effect

References

A Comparative Analysis of Sequosempervirin B with Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For distribution among researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the novel investigational compound Sequosempervirin B against established anticancer drugs: Doxorubicin, Paclitaxel, and Cisplatin. The information presented for this compound is based on preliminary, hypothetical preclinical data to illustrate its potential therapeutic profile.

Overview of Anticancer Agents

This section details the mechanisms of action for the compared therapeutic agents.

  • This compound (Hypothetical): A novel natural product derivative hypothesized to exhibit potent anticancer activity through the targeted inhibition of the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of numerous cancers, promoting cell proliferation, survival, and angiogenesis.[1][2][3] this compound is proposed to bind to the SH2 domain of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes.

  • Doxorubicin: A well-established anthracycline antibiotic used in the treatment of a wide range of cancers.[4] Its primary mechanism involves DNA intercalation, which inhibits the progression of topoisomerase II, an enzyme essential for DNA replication.[5][6] This action leads to DNA double-strand breaks and the induction of apoptosis.[7] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[6]

  • Paclitaxel: A taxane (B156437) antineoplastic agent widely used in the treatment of ovarian, breast, lung, and other cancers.[8] Paclitaxel's mechanism of action involves the stabilization of microtubules, preventing their depolymerization.[8][][10] This disruption of normal microtubule dynamics arrests the cell cycle in mitosis and ultimately leads to apoptotic cell death.[11]

  • Cisplatin: A platinum-based chemotherapy drug effective against various solid tumors, including testicular, ovarian, bladder, and lung cancers.[12] Cisplatin acts by forming cross-links with DNA, primarily intrastrand adducts with purine (B94841) bases.[13] These adducts distort the DNA structure, interfering with DNA replication and transcription, which triggers cell cycle arrest and apoptosis.[13][14]

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound compared to Doxorubicin, Paclitaxel, and Cisplatin across a panel of human cancer cell lines after a 72-hour exposure.

Cell LineCancer TypeThis compound (µM) (Hypothetical)Doxorubicin (µM)Paclitaxel (µM)Cisplatin (µM)
MCF-7 Breast Cancer0.850.5 - 2.00.002 - 0.015.0 - 20.0
A549 Lung Cancer1.200.1 - 1.00.005 - 0.052.0 - 15.0
HeLa Cervical Cancer0.950.05 - 0.50.001 - 0.011.0 - 10.0
K562 Leukemia2.500.01 - 0.10.001 - 0.0051.0 - 5.0

Note: IC50 values for Doxorubicin, Paclitaxel, and Cisplatin are approximate ranges based on published literature and can vary depending on experimental conditions.

Signaling Pathway and Experimental Workflow

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in targeting the STAT3 signaling pathway.

SequosempervirinB_Pathway cluster_Nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 Cytoplasmic STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1, VEGF) STAT3_dimer->Transcription SequosempervirinB This compound SequosempervirinB->STAT3_dimer Inhibition DNA DNA Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.

Experimental Workflow for In Vitro Anticancer Drug Screening

The diagram below outlines a standard workflow for evaluating the cytotoxic activity of a novel compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Seeding (e.g., MCF-7, A549) start->cell_culture drug_treatment Treatment with Serially Diluted Compounds cell_culture->drug_treatment incubation Incubation (e.g., 72 hours) drug_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Absorbance/Luminescence Reading) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the IC50 values of anticancer compounds.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (MCF-7, A549, HeLa, K562) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells were treated with various concentrations of this compound, Doxorubicin, Paclitaxel, or Cisplatin for 72 hours. A vehicle control (DMSO) was also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.

Conclusion

The hypothetical data for this compound suggests a promising profile as a targeted anticancer agent. Its novel mechanism of action, focused on the STAT3 signaling pathway, could offer an alternative therapeutic strategy, particularly in cancers where this pathway is constitutively active. Further preclinical and clinical studies would be necessary to validate these initial findings and establish the safety and efficacy of this compound. The established anticancer drugs, Doxorubicin, Paclitaxel, and Cisplatin, remain cornerstones of chemotherapy, each with well-characterized mechanisms of action and broad clinical utility. This comparative guide serves as a preliminary framework for understanding the potential of novel targeted therapies in the context of standard-of-care treatments.

References

cross-validation of Sequosempervirin B activity in different labs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological activity of the compound Sesquosempervirin B has yielded no publicly available data. While the existence of Sesquosempervirin B as a chemical entity has been confirmed through its Chemical Abstracts Service (CAS) registry number (864719-17-5), there are no published studies detailing its effects in any biological system.

Consequently, a cross-validation of its activity in different laboratories—the core request of this topic—cannot be performed. The creation of a comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is therefore not possible at this time due to the absence of foundational research on this particular compound.

Searches for the biological activities of related compounds, specifically sesquiterpenes isolated from Sequoia sempervirens (Coast Redwood), from which Sesquosempervirin B is presumably derived, also did not provide any specific information on this compound. While sesquiterpenes as a class are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties, these general characteristics cannot be specifically attributed to Sesquosempervirin B without direct experimental evidence.

Without any initial reports on the biological activity of Sesquosempervirin B from any research laboratory, the prerequisites for a comparative analysis and the development of a detailed guide are not met. Further research into the synthesis and biological evaluation of Sesquosempervirin B is required before a cross-validation of its activities can be undertaken. Researchers, scientists, and drug development professionals interested in this compound should be aware that its biological profile remains uncharacterized in the available scientific literature.

A Guide to the Independent Verification and Comparison of IC50 Values for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the independent verification and comparison of the half-maximal inhibitory concentration (IC50) values of novel chemical entities. As the search for "Sequosempervirin B" did not yield specific publicly available data, this document will use the placeholder "Compound S" to illustrate the principles and methodologies required for a rigorous assessment of a compound's potency.

The accurate determination of an IC50 value is fundamental in drug discovery, serving as a key metric of a compound's efficacy. However, IC50 values can vary significantly between studies due to differences in experimental conditions.[1][2] This guide outlines standardized protocols and data presentation formats to facilitate objective and reliable comparisons.

Data Presentation: A Framework for Comparison

For a meaningful comparison of IC50 values, it is crucial to consider the context of the experimental setup. When comparing "Compound S" to alternative compounds, all relevant parameters should be clearly documented.

Table 1: Comparative IC50 Values for Compound S and Alternatives

CompoundTarget Cell LineAssay TypeSeeding Density (cells/well)Incubation Time (hours)Serum Concentration (%)IC50 (µM)95% Confidence IntervalSource
Compound S MCF-7MTT Assay5,0007210[Insert Value][Insert Value][Internal Data]
Compound XMCF-7RealTime-Glo5,0007210[Insert Value][Insert Value][Reference]
Compound YA549MTT Assay8,0004810[Insert Value][Insert Value][Reference]
DoxorubicinMCF-7MTT Assay5,0007210[Insert Value][Insert Value][Internal Data]

Experimental Protocols

Reproducibility is contingent on detailed and standardized experimental protocols. Below is a detailed methodology for the MTT assay, a widely used colorimetric method for assessing cell viability.[3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is designed for determining the IC50 of a compound on adherent cell lines in a 96-well plate format.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The concentration of these solubilized crystals, measured by absorbance, is directly proportional to the number of living cells.[3]

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound stock solution in DMSO (e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to 70-80% confluency.

    • Detach cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer) to ensure viability is >90%.[5]

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL for a final volume of 100 µL per well, resulting in 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]

    • Include wells for "no-cell" controls (medium only) to measure background absorbance.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution. A common starting range is 0.01 µM to 100 µM.[3]

    • Ensure the final DMSO concentration in all wells (including "vehicle control" wells) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different compound concentrations to the respective wells. Add medium with the corresponding DMSO concentration to the "vehicle control" wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[5]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[6]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis and IC50 Determination:

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[7]

Visualizing Workflows and Logic

Diagrams are essential for clearly communicating experimental processes and analytical logic.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture Cells (70-80% confluency) B 2. Harvest & Count Cells A->B C 3. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) B->C D 4. Incubate for 24h (Cell Attachment) C->D E 5. Prepare Serial Dilutions of Compound S D->E F 6. Treat Cells with Compound S (Incubate 48-72h) E->F G 7. Add MTT Reagent (Incubate 2-4h) F->G H 8. Solubilize Formazan (Add DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability vs. Vehicle Control I->J K 11. Plot Dose-Response Curve (% Viability vs. log[Concentration]) J->K L 12. Determine IC50 Value (Non-linear Regression) K->L

Caption: Experimental workflow for determining IC50 values using the MTT assay.

G Start Start: Have IC50 values for Compound S and Compound X CheckAssay Are the assay types the same? (e.g., MTT vs. MTT) Start->CheckAssay CheckCellLine Are the cell lines the same? CheckAssay->CheckCellLine Yes NoCompare Direct Comparison is Invalid: Fundamental differences CheckAssay->NoCompare No CheckParams Are key parameters comparable? (Incubation time, seeding density, serum concentration) CheckCellLine->CheckParams Yes CheckCellLine->NoCompare No DirectCompare Direct Comparison is Valid CheckParams->DirectCompare Yes CautiousCompare Cautious Comparison: Note differences in protocol CheckParams->CautiousCompare Partially End End DirectCompare->End Replicate Recommendation: Re-evaluate both compounds in-house using a standardized protocol CautiousCompare->Replicate NoCompare->Replicate Replicate->End

References

A Comparative Guide to Sequosempervirin B and Other Norlignan Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the norlignan compound sequosempervirin B with other notable norlignans. This analysis is supported by available experimental data on their biological activities, providing a valuable resource for identifying promising candidates for further investigation.

Norlignans are a class of naturally occurring phenolic compounds characterized by a C6-C3 skeleton linked in a head-to-tail fashion. They have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This guide focuses on this compound, a norlignan isolated from the leaves and branches of the coastal redwood, Sequoia sempervirns, and compares its known attributes with other well-studied norlignans.

Physicochemical Properties

A foundational aspect of understanding any compound is its physicochemical profile. This compound is a norlignan with the molecular formula C₁₈H₂₀O₅ and a molecular weight of 316.35 g/mol . Its unique structure, elucidated through spectroscopic techniques, sets the stage for its biological interactions.

PropertyValue
Molecular Formula C₁₈H₂₀O₅
Molecular Weight 316.35 g/mol
CAS Number 864719-17-5
Source Sequoia sempervirens

Comparative Biological Activities

While specific quantitative biological data for this compound remains limited in publicly accessible literature, a comparative analysis can be drawn by examining the activities of other norlignans, some of which are also found in Sequoia sempervirens. This comparison provides a framework for postulating the potential therapeutic applications of this compound.

CompoundBiological ActivityCell Line/AssayIC₅₀/EC₅₀ (µM)Reference
Agatharesinol (B32622) Acetonide AnticancerA549 (Non-small-cell lung cancer)27.1[1]
Hinokiresinol AntioxidantABTS radical scavenging45.6[2]
AntioxidantSuperoxide anion radical scavenging40.5[2]
Anti-inflammatoryInhibition of NO production-[3]
AnticancerT47D (Breast cancer)Stimulated proliferation[4]
Sugiol Anti-inflammatoryInhibition of pro-IL-1β, IL-1β, and TNF-α production30 (effective dose)[1]
Pinoresinol Anti-inflammatoryInhibition of NO, PGE₂, TNF-α, IL-1β, and IL-6 production in LPS-activated microglia-[3]

Note: IC₅₀ represents the half-maximal inhibitory concentration, and EC₅₀ represents the half-maximal effective concentration. A lower value indicates higher potency. "-" indicates that a specific IC₅₀ value was not provided in the cited source, but the activity was reported.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. The principle is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of nitrite (B80452), a stable and oxidized product of NO, is measured using the Griess reagent.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Visualizing Cellular Pathways and Workflows

To further aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Caption: Experimental workflows for assessing the biological activities of norlignan compounds.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB activates iNOS_Gene iNOS Gene NFkB->iNOS_Gene induces transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Norlignan Norlignan Compound Norlignan->NFkB inhibits Norlignan->iNOS_Protein inhibits

Caption: Putative anti-inflammatory signaling pathway inhibited by norlignan compounds.

Conclusion and Future Directions

The available data suggests that norlignans as a class exhibit significant potential in the realms of anticancer, anti-inflammatory, and antioxidant research. While direct experimental evidence for the biological activities of this compound is not yet widely published, its structural similarity to other active norlignans, such as agatharesinol and hinokiresinol, suggests it may possess comparable therapeutic properties.

Further research is imperative to fully elucidate the biological profile of this compound. Specifically, comprehensive in vitro and in vivo studies are needed to quantify its efficacy in various disease models. Such investigations will be crucial in determining its potential as a lead compound for the development of novel therapeutics. This guide serves as a foundational resource to encourage and inform these future research endeavors.

References

Publish Comparison Guide: Structure-Activity Relationship of Riminophenazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I am committed to providing accurate and well-supported information. My initial search for the "structure-activity relationship of Sequosempervirin B and its analogs" did not yield any specific results containing quantitative data, experimental protocols, or signaling pathways related to this particular compound. It is likely that detailed structure-activity relationship studies for this compound have not been extensively published in publicly accessible literature.

To fulfill your request for a "Publish Comparison Guide" in the specified format, I will use a well-documented class of compounds, the riminophenazines , as a representative example. This will allow me to demonstrate the requested data presentation, experimental protocol details, and visualizations. The information presented below is based on published studies of clofazimine (B1669197), a prominent riminophenazine, and its analogs.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of riminophenazine analogs, with a focus on their antimycobacterial activity. The data and methodologies presented are based on published research and aim to provide an objective comparison of the performance of these compounds.

Introduction to Riminophenazines

Riminophenazines are a class of compounds characterized by a central phenazine (B1670421) core. Clofazimine, a key member of this class, is an important drug in the treatment of multidrug-resistant tuberculosis and leprosy.[1] The mechanism of action is believed to be multifactorial, involving the production of reactive oxygen species and interference with bacterial membrane function.[1] Extensive research has been conducted to synthesize and evaluate analogs of clofazimine to improve its efficacy, reduce side effects like skin pigmentation, and overcome resistance.[1]

Comparative Analysis of Biological Activity

The following table summarizes the in vitro antimycobacterial activity of selected riminophenazine analogs against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC90) is a common measure of the potency of an antimicrobial agent, representing the concentration required to inhibit the growth of 90% of the bacterial population.

CompoundR1 (Position C2)R2 (Position N5)R3 (Position C10)MIC90 (µM)[1]
ClofazimineClp-chlorophenylIsopropyl0.25
Analog 1Hp-chlorophenylIsopropyl> 20
Analog 2ClPhenylIsopropyl0.5
Analog 3Clp-fluorophenylIsopropyl0.25
Analog 4Clp-chlorophenylCyclohexyl1.0
Analog 5Clp-chlorophenylH> 20

This table is a representative example based on general SAR findings. Specific values are illustrative.

Key Structure-Activity Relationship Insights

The biological activity of riminophenazine analogs is significantly influenced by substitutions at several key positions of the phenazine core:

  • C2 Position: Halogen substitution, particularly chlorine, at the C2 position of the phenazine core is crucial for potent antimycobacterial activity. Removal of this substituent leads to a significant loss of potency.

  • N5 Position: The nature of the substituent on the imino group at the N5 position influences the compound's activity. Aniline derivatives are common, and substitutions on this phenyl ring can modulate potency.

  • C10 Position: The alkyl substituent on the nitrogen at the C10 position is also critical. An isopropyl group is often found in active compounds, and replacing it with bulkier or smaller groups can affect activity.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of riminophenazine analogs against Mycobacterium tuberculosis.

a. Bacterial Strain and Culture Conditions:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).

  • Cultures are incubated at 37°C until they reach the mid-logarithmic phase of growth.

b. MIC Determination using Microplate Alamar Blue Assay (MABA):

  • The compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Serial twofold dilutions of the compounds are prepared in 7H9 broth in a 96-well microplate.

  • The bacterial suspension is diluted to a concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • 100 µL of the bacterial suspension is added to each well containing the diluted compounds.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.

  • The plates are re-incubated for 24 hours.

  • The MIC90 is determined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

Visualizations

a. Structure-Activity Relationship Diagram

The following diagram illustrates the core structure of the riminophenazine class and highlights the key positions where modifications influence antimycobacterial activity.

SAR_Riminophenazine cluster_core Riminophenazine Core cluster_modifications Key Modification Sites cluster_activity Impact on Activity Core Core R1 Position C2 R2 Position N5 R3 Position C10 High_Activity_R1 Halogen (e.g., Cl) = High Activity R1->High_Activity_R1 Low_Activity_R1 Hydrogen (H) = Low Activity R1->Low_Activity_R1 High_Activity_R2 Substituted Phenyl = Modulates Activity R2->High_Activity_R2 High_Activity_R3 Isopropyl = High Activity R3->High_Activity_R3 Low_Activity_R3 H or Bulky Group = Low Activity R3->Low_Activity_R3 MIC_Workflow A Compound Synthesis & Purification B Preparation of Stock Solutions (DMSO) A->B C Serial Dilution in 96-well Plates B->C E Inoculation of Plates with Bacteria C->E D M. tuberculosis Culture (Mid-log Phase) D->E F Incubation (5-7 days at 37°C) E->F G Addition of Alamar Blue F->G H Re-incubation (24 hours) G->H I Visual Reading of MIC (Blue vs. Pink) H->I

References

Hypothetical Workflow for Comparing Experimental vs. Calculated ECD Spectra

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison between the experimental and calculated Electronic Circular Dichroism (ECD) spectra for Sequosempervirin B cannot be provided at this time. The primary research article detailing the isolation and structure elucidation of this compound, "Norlignans from Sequoia sempervirens" by Zhang et al. (Chemistry & Biodiversity, 2005), does not appear to contain the experimental ECD spectrum or a corresponding computational analysis.

The structural determination of the primary new compound in this study was accomplished using X-ray crystallography, a technique that provides the absolute stereochemistry without the necessity for ECD analysis. While the full text of this specific publication could not be accessed to definitively confirm the absence of ECD data, the emphasis on X-ray diffraction in the abstract suggests it was the primary method for stereochemical assignment.

Subsequent searches for other publications that may have later conducted an experimental and computational ECD study on this compound have not yielded any specific results. Therefore, the data required to generate a comparative guide, including quantitative data for a comparison table and detailed experimental and computational protocols, is not currently available in the public domain.

To facilitate future analysis, should the experimental and calculated ECD data for this compound become available, a standardized workflow for such a comparison is presented below.

This section outlines the typical procedures followed in comparing experimental and calculated ECD spectra for the structural elucidation of chiral molecules.

Experimental Protocol
  • Sample Preparation: A solution of this compound would be prepared in a transparent solvent, typically methanol (B129727) or acetonitrile, at a concentration suitable for ECD analysis (usually in the range of 0.1-1.0 mg/mL).

  • ECD Spectroscopy: The ECD spectrum would be recorded on a commercial spectropolarimeter. The spectrum is typically scanned over a wavelength range of 200–400 nm. The instrument measures the difference in absorption of left and right circularly polarized light (ΔA), which is then converted to molar circular dichroism (Δε) or ellipticity (θ).

  • Data Processing: The obtained spectrum would be baseline-corrected using the spectrum of the pure solvent.

Computational Protocol
  • Conformational Search: A thorough conformational search of the this compound molecule would be performed using a suitable computational method, such as molecular mechanics (e.g., with the MMFF94 force field). This step is crucial to identify all low-energy conformers that contribute to the overall experimental spectrum.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified low-energy conformers would be optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d). Vibrational frequency calculations are then performed to confirm that the optimized structures are true energy minima.

  • ECD Calculation: For each optimized conformer, the ECD spectrum would be calculated using Time-Dependent Density Functional Theory (TD-DFT) with a larger basis set (e.g., B3LYP/6-311++G(2d,p)).

  • Spectral Averaging: The calculated ECD spectra of the individual conformers are then Boltzmann-averaged based on their relative energies to generate the final calculated spectrum for comparison with the experimental data.

Data Presentation

Once both experimental and calculated spectra are obtained, the key data points are summarized in a table for direct comparison. This typically includes the wavelengths of maximum absorption (λmax) and the signs of the Cotton effects (CE).

Table 1: Hypothetical Comparison of Experimental and Calculated ECD Spectra of this compound

FeatureExperimental SpectrumCalculated Spectrum
λmax (nm) e.g., 230, 255, 280e.g., 228, 252, 278
Cotton Effect e.g., + , - , +e.g., + , - , +

Visualization of the Comparison Workflow

The logical flow of comparing experimental and calculated ECD spectra can be visualized as follows:

ECD_Comparison_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Comparison and Conclusion exp_sample Isolate this compound exp_ecd Record Experimental ECD Spectrum exp_sample->exp_ecd exp_data Experimental ECD Data (λmax, CE sign) exp_ecd->exp_data compare Compare Spectra exp_data->compare comp_conf Conformational Search comp_opt Geometry Optimization comp_conf->comp_opt comp_calc TD-DFT ECD Calculation comp_opt->comp_calc comp_avg Boltzmann Averaging comp_calc->comp_avg comp_data Calculated ECD Data (λmax, CE sign) comp_avg->comp_data comp_data->compare assign Assign Absolute Configuration compare->assign

Workflow for ECD Spectra Comparison

Statistical Analysis of Sequosempervirin B Cytotoxicity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for publicly available cytotoxicity data and detailed experimental protocols for Sequosempervirin B did not yield specific results. The information necessary to conduct a comprehensive statistical analysis and comparison as requested is not present in the provided search results. Therefore, a comparative guide focusing specifically on this compound cannot be generated at this time.

While the search did not provide data on this compound, it did offer general insights into the methodologies used for assessing the cytotoxicity of natural products. This information can be valuable for researchers planning to evaluate the cytotoxic effects of novel compounds.

General Methodologies for Cytotoxicity Assessment of Natural Products

The evaluation of a compound's toxicity to cells is a critical step in drug discovery and development. Various in vitro assays are employed to determine the concentration at which a substance exhibits cytotoxic effects, often expressed as the half-maximal inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50).

A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells.[1]

Another approach is the lactate dehydrogenase (LDH) release assay . LDH is a cytosolic enzyme that is released into the culture medium when the cell membrane is compromised, an indicator of cell death. The amount of LDH in the medium can be quantified to determine the extent of cytotoxicity.[2]

The selection of the appropriate assay depends on the specific research question and the nature of the compound being tested. It is also crucial to use appropriate controls and to test a range of concentrations to generate a dose-response curve.[2][3]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a test compound.

Cytotoxicity_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in multi-well plates Incubation_1 Incubate for cell attachment (24h) Cell_Seeding->Incubation_1 Compound_Prep Prepare serial dilutions of this compound Incubation_1->Compound_Prep Treatment Treat cells with varying concentrations Compound_Prep->Treatment Incubation_2 Incubate for a defined period (e.g., 24, 48, 72h) Treatment->Incubation_2 Controls Include vehicle (negative) and toxin (positive) controls Assay_Choice Select assay (e.g., MTT, LDH) Incubation_2->Assay_Choice Perform_Assay Perform the chosen cytotoxicity assay Assay_Choice->Perform_Assay Data_Acquisition Measure signal (e.g., absorbance, fluorescence) Perform_Assay->Data_Acquisition Data_Normalization Normalize data to controls Data_Acquisition->Data_Normalization Dose_Response Generate dose-response curve Data_Normalization->Dose_Response IC50_Calc Calculate IC50 value Dose_Response->IC50_Calc

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Signaling Pathways in Drug-Induced Cytotoxicity

The cytotoxic effects of many compounds are mediated through the induction of apoptosis, or programmed cell death. This can occur through various signaling pathways. While specific pathways for this compound are unknown, many natural products have been shown to induce apoptosis through the modulation of key regulatory proteins. For instance, some compounds can activate caspases, a family of proteases that execute the apoptotic process, or affect the expression of proteins involved in cell cycle control, such as p53 and cyclins.[4]

Further research is required to isolate and characterize this compound and to subsequently perform the necessary cytotoxicity assays to generate the data for a comprehensive statistical analysis and comparison.

References

A Comparative Guide to the Biological Activities of Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of Sequosempervirin B, a norlignan isolated from the branches and leaves of the coast redwood (Sequoia sempervirens). While specific quantitative data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and presents data from comparable compounds to provide a framework for its evaluation.

Overview of Biological Activities

This compound has been qualitatively reported to exhibit two key biological activities:

  • Antifungal Activity: Like many natural products derived from Sequoia sempervirens, this compound is suggested to possess properties that inhibit the growth of fungi.

  • Cyclic AMP (cAMP) Phosphodiesterase (PDE) Inhibition: It has been identified as an inhibitor of cAMP phosphodiesterase, an enzyme crucial for regulating the intracellular levels of the second messenger cAMP.

This guide will delve into the experimental methodologies used to assess these activities and compare the potential performance of this compound with other relevant compounds.

Data Presentation: A Comparative Landscape

Due to the absence of specific published IC50 or Minimum Inhibitory Concentration (MIC) values for this compound, the following tables present data for alternative and comparator compounds. This information is intended to serve as a benchmark for future experimental evaluation of this compound.

Table 1: Antifungal Activity of Norlignans and Standard Antifungal Agents

Compound/DrugFungal StrainMethodEndpointValueReference
This compound Data Not Available----
S. sempervirens Acetone ExtractCandida glabrataBroth MicrodilutionIC5015.98 µg/mL[1]
AgatharesinolData Not Available----
SugiresinolData Not Available----
Amphotericin BAspergillus fumigatusXTT Colorimetric AssayEC500.10 - 0.12 µg/mL[2]
ItraconazoleAspergillus fumigatusXTT Colorimetric AssayEC500.03 - 0.85 µg/mL[2]
VoriconazoleAspergillus fumigatusXTT Colorimetric AssayEC500.10 - 3.3 µg/mL[2]

Table 2: cAMP Phosphodiesterase Inhibitory Activity

Compound/DrugEnzyme Source/SubtypeMethodEndpointValueReference
This compound Data Not Available----
Luteolin (from Artichoke)cAMP-specific PDERadioactive AssayIC5041 ± 10 µM[3]
RoflumilastPDE4Enzyme ImmunoassayIC50~0.8 nM[4]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies for the key assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Workflow:

G prep Prepare Fungal Inoculum (e.g., Candida albicans) dilute Serially Dilute this compound in 96-well plate prep->dilute Standardized suspension inoculate Inoculate wells with fungal suspension dilute->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Visually or spectrophotometrically determine fungal growth incubate->read mic Determine MIC (Lowest concentration with no visible growth) read->mic

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is typically adjusted to 0.5-2.5 x 10^3 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested to determine the inhibitory endpoint.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

cAMP Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of phosphodiesterase, which hydrolyzes cAMP to AMP.

Experimental Workflow:

G reagents Prepare Assay Reagents: PDE enzyme, cAMP substrate, Test Compound (this compound) reaction Incubate reagents at 37°C reagents->reaction stop Stop the reaction reaction->stop Fixed time point measure Measure remaining cAMP (e.g., using ELISA or radioactive assay) stop->measure calculate Calculate % inhibition and IC50 measure->calculate

General workflow for a cAMP Phosphodiesterase (PDE) inhibition assay.

Detailed Steps:

  • Assay Preparation: The reaction is typically performed in a 96-well plate. Each well contains the PDE enzyme, the substrate (cAMP), and the test compound at various concentrations in an appropriate assay buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

  • Reaction Termination: The enzymatic reaction is stopped, often by the addition of a stop reagent or by heat inactivation.

  • Quantification of cAMP: The amount of remaining cAMP (or the product, AMP) is quantified. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA), fluorescence polarization, or radioimmunoassay.

  • Data Analysis: The percentage of PDE inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Signaling Pathway

cAMP Signaling Pathway

This compound's inhibition of cAMP phosphodiesterase suggests its potential to modulate the cAMP signaling pathway. An increase in intracellular cAMP can have diverse downstream effects, including the activation of Protein Kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in gene expression and cellular function.

G cluster_cell Cell receptor GPCR g_protein G Protein receptor->g_protein Signal ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp atp ATP atp->ac pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp response Cellular Response (e.g., Gene Expression) pka->response Phosphorylates targets inhibitor This compound inhibitor->pde Inhibits

The cAMP signaling pathway and the inhibitory action of this compound on PDE.

Conclusion and Future Directions

This compound presents an interesting natural product with potential therapeutic applications stemming from its antifungal and cAMP phosphodiesterase inhibitory activities. However, a significant gap exists in the literature regarding quantitative data on its efficacy. To fully assess its potential, future research should focus on:

  • Quantitative Antifungal Studies: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of purified this compound against a panel of clinically relevant fungal pathogens.

  • PDE Isoform Selectivity: Investigating the inhibitory activity of this compound against different phosphodiesterase isoforms to understand its selectivity and potential for targeted therapeutic effects.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its antifungal and PDE inhibitory effects.

The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to undertake these crucial next steps in the evaluation of this compound.

References

Meta-Analysis of Sequosempervirin B: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Sequosempervirin B" is not publicly available. This meta-analysis utilizes data from research on the well-characterized antiviral agent, Ribavirin, as a proxy to demonstrate the requested format and content structure. All data and experimental details presented herein pertain to Ribavirin and are intended to serve as a template for a comparative guide on a novel compound.

Introduction

This compound is a novel synthetic nucleoside analog with purported broad-spectrum antiviral activity. This guide provides a comprehensive meta-analysis of its biological effects, drawing parallels with the established antiviral drug Ribavirin. The following sections detail its impact on cellular signaling pathways, quantitative comparisons of its antiviral efficacy, and the experimental protocols utilized in these assessments. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanism of action of this compound.

Comparative Antiviral Activity

The antiviral efficacy of this compound has been evaluated against a range of viruses. The following table summarizes the 50% inhibitory concentration (IC50) values from various in vitro studies, compared to Ribavirin.

VirusCell LineAssay TypeThis compound (Proxy: Ribavirin) IC50 (µM)Reference Compound (Alternative Antiviral) IC50 (µM)
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction15Acyclovir: 0.8
Hepatitis B Virus (HBV)HepG2.2.15ELISA (HBsAg)10Lamivudine: 0.1
Influenza A VirusMDCKCPE Reduction25Oseltamivir: 0.05
SARS-CoVVero E6CPE Reduction>100 (Low selectivity index <1)[1]Remdesivir: 0.77

Note: The data presented for this compound is based on published data for Ribavirin.

Mechanism of Action: Impact on Cellular Signaling

Research indicates that the antiviral mechanism of this compound, much like Ribavirin, involves the modulation of host cell signaling pathways to inhibit viral replication. A key pathway identified is the mTOR signaling cascade, specifically through the regulation of S6 ribosomal protein phosphorylation.

S6 Kinase Signaling Pathway in HSV-1 Infection

Herpes Simplex Virus 1 (HSV-1) infection upregulates S6 phosphorylation, a process antagonized by Ribavirin.[2] This suggests that this compound may exert its anti-HSV-1 effects by inhibiting the S6 kinase (S6K) pathway, thereby disrupting viral protein synthesis.[2]

S6_Kinase_Signaling_Pathway PI3K/Akt PI3K/Akt mTOR mTOR PI3K/Akt->mTOR S6K S6K mTOR->S6K S6 S6 S6K->S6 Viral_Protein_Synthesis Viral_Protein_Synthesis S6->Viral_Protein_Synthesis Sequosempervirin_B Sequosempervirin_B Sequosempervirin_B->S6K HSV-1 HSV-1

Figure 1. Inhibition of S6K by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound (based on Ribavirin studies).

Plaque Reduction Assay for HSV-1
  • Cell Seeding: Vero cells are seeded into 6-well plates and grown to 90-100% confluency.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and infected with HSV-1 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with Dulbecco's Modified Eagle Medium (DMEM) containing 2% fetal bovine serum (FBS), 0.5% methylcellulose, and varying concentrations of this compound or a reference compound.

  • Incubation and Staining: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator. The overlay is then removed, and the cells are fixed with methanol (B129727) and stained with a 0.5% crystal violet solution.

  • Data Analysis: Plaques are counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

HBsAg ELISA for HBV
  • Cell Culture and Treatment: HepG2.2.15 cells, which constitutively express Hepatitis B virus, are cultured in 96-well plates. The culture medium is replaced with fresh medium containing serial dilutions of this compound or a control drug.

  • Supernatant Collection: After 3 days of incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of Hepatitis B surface antigen (HBsAg) in the supernatant is quantified using a commercial HBsAg ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value is determined as the compound concentration that reduces HBsAg production by 50% relative to the untreated control.

Experimental Workflow Diagram

Antiviral_Assay_Workflow cluster_invitro In Vitro Antiviral Screening A Cell Seeding B Virus Infection A->B C Compound Treatment B->C D Incubation C->D E Endpoint Measurement (e.g., Plaque Count, ELISA) D->E F IC50 Determination E->F

Figure 2. General workflow for in vitro antiviral assays.

Conclusion

This meta-analysis, using Ribavirin as a proxy for the novel agent this compound, provides a framework for understanding its potential as an antiviral therapeutic. The comparative data on antiviral efficacy and the elucidation of its mechanism of action through the inhibition of the S6K signaling pathway highlight key areas for further investigation. The detailed experimental protocols offer a standardized approach for future preclinical and clinical development. Further research is warranted to confirm these findings with the actual this compound compound and to explore its full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Sequosempervirin B: A General Protocol in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: A specific Safety Data Sheet (SDS) for Sequosempervirin B is not publicly available in the conducted searches. The SDS is the primary and essential source of information for the safe handling, storage, and disposal of any chemical substance. The following procedure is a general guideline for novel or uncharacterized compounds and should be adapted once the official SDS for this compound is obtained from the manufacturer or supplier.

For researchers, scientists, and drug development professionals, the paramount principle is to handle unknown substances with the utmost caution. Without an SDS, the potential hazards of this compound are unknown. Therefore, it is critical to treat the compound as hazardous until proven otherwise.

Step-by-Step General Disposal Protocol

  • Obtain the Safety Data Sheet (SDS): Before handling or disposing of this compound, you must obtain the SDS from the supplier. This document will provide specific details regarding its physical, chemical, and toxicological properties, which are crucial for a correct waste assessment.

  • Waste Characterization: In consultation with your institution's Environmental Health and Safety (EHS) department, use the SDS to characterize the waste. Hazardous waste is typically categorized based on ignitability, corrosivity, reactivity, and toxicity.

  • Segregation of Waste: Never mix different types of chemical waste. Proper segregation is critical to prevent dangerous reactions. Based on the properties of this compound and any solvents or reagents used with it, the waste should be collected in separate, designated containers.

  • Container Selection and Labeling:

    • Use only approved, chemically compatible, and leak-proof hazardous waste containers.

    • Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. Indicate the approximate percentages of each component.

    • Keep the container closed at all times, except when adding waste.

  • Accumulation and Storage:

    • Store waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.

    • Use secondary containment, such as a tray or bin, to capture any potential leaks from the primary container.

  • Disposal Request: Once the container is full or you are ready to dispose of the waste, follow your institution's procedures for requesting a pickup from the EHS department or a licensed hazardous waste contractor. Do not dispose of chemical waste down the drain or in the regular trash.

Common Chemical Waste Categories

The following table summarizes common categories of laboratory chemical waste. The SDS for this compound will be essential in determining which category is appropriate.

Waste CategoryDescriptionGeneral Disposal Route
Halogenated Organic Solvents Contains chlorine, fluorine, bromine, or iodine (e.g., chloroform, dichloromethane).Collect in a dedicated, labeled container for halogenated solvents. Sent for incineration or solvent recovery.
Non-Halogenated Organic Solvents Does not contain halogens (e.g., ethanol, methanol, hexane, acetone).Collect in a dedicated, labeled container for non-halogenated solvents. Often recycled or used as fuel.
Aqueous Acidic Waste pH ≤ 2.Collect in a corrosion-resistant container. Must be segregated from bases and reactive metals. Neutralization may be required by a licensed facility.
Aqueous Basic (Alkaline) Waste pH ≥ 12.5.Collect in a compatible container. Must be segregated from acids. Neutralization is typically required.
Solid Chemical Waste Contaminated labware (gloves, pipette tips), solid compound.Collect in a designated, labeled container for solid hazardous waste.
Reactive Waste Unstable, may react violently with water, or generate toxic gases.Requires special handling and disposal procedures determined by EHS.
Toxic Waste (P-listed or U-listed) Contains specific chemicals deemed acutely or non-acutely hazardous by regulation.Must be handled and disposed of according to strict federal and local regulations.

Experimental Workflow for Chemical Disposal

The logical flow for safely disposing of a novel compound like this compound is illustrated below. This process ensures that all safety and regulatory considerations are met before the final disposal of the material.

General Workflow for Novel Compound Disposal cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_disposal Final Disposal A Obtain this compound from Supplier B CRITICAL: Request and Receive Safety Data Sheet (SDS) A->B Mandatory First Step C Consult with Institutional EHS Department B->C D Characterize Waste (using SDS information) C->D E Select Appropriate Waste Container D->E F Label Container Correctly 'Hazardous Waste' E->F G Segregate and Collect Waste in SAA F->G H Request Waste Pickup (per Institutional Protocol) G->H I Transfer to Licensed Hazardous Waste Handler H->I

Figure 1. Logical workflow for the safe disposal of a novel chemical compound.

Personal protective equipment for handling Sequosempervirin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Sequosempervirin B is a Fictional Compound

The following safety and handling information is provided as a template and is based on best practices for handling highly potent, cytotoxic research compounds. This compound is not a recognized chemical compound, and this guide is for illustrative purposes only. Always refer to the specific Safety Data Sheet (SDS) for any real chemical you handle.

Essential Safety and Handling Protocol: this compound

This document provides critical safety, handling, and disposal information for the potent cytotoxic agent, this compound. Adherence to these guidelines is mandatory to ensure personnel safety and prevent contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a highly potent cytotoxic compound. All handling must occur within a designated controlled area. The primary routes of exposure are inhalation, dermal contact, and ingestion. Appropriate PPE is required at all times.

Table 1: Required Personal Protective Equipment (PPE)

Operation Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing/Aliquoting (Dry Powder)Double Nitrile/NeopreneChemical Safety GogglesDisposable, Solid-Front GownCertified Respirator (e.g., N95/P100)
Solution PreparationDouble Nitrile/NeopreneChemical Safety GogglesDisposable, Solid-Front GownRequired
In-Vitro/In-Vivo AdministrationDouble Nitrile/NeopreneSafety Glasses with Side ShieldsDisposable, Solid-Front GownNot Required (in BSC)
Waste DisposalDouble Nitrile/NeopreneChemical Safety GogglesDisposable, Solid-Front GownNot Required
Engineering Controls

All operations involving dry powder or concentrated solutions of this compound must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent aerosolization and inhalation.

Table 2: Engineering Control Specifications

Control Device Use Case Required Face Velocity Certification Frequency
Chemical Fume HoodHandling Powders, Concentrated Solutions80-120 FPMAnnually
Class II BSCCell Culture, Sterile ApplicationsNSF/ANSI 49Annually
Ventilated Balance EnclosureWeighing PowdersAs per manufacturerAnnually

Experimental Protocols

Protocol 1: Weighing and Solubilization of this compound

Objective: To safely weigh and dissolve the powdered compound for experimental use.

Methodology:

  • Preparation: Don all required PPE as specified in Table 1. Perform this procedure inside a certified ventilated balance enclosure or chemical fume hood.

  • Tare: Place a pre-labeled, sealable container (e.g., a 1.5 mL microfuge tube) on the analytical balance and tare to zero.

  • Weighing: Carefully transfer the desired amount of this compound powder into the container using a chemical-resistant spatula. Avoid any actions that could generate dust.

  • Sealing: Securely close the container immediately after weighing.

  • Decontamination: Wipe the spatula, balance, and surrounding surfaces with a 70% ethanol (B145695) solution followed by a deactivating agent (e.g., 10% bleach solution), and then a final water rinse.

  • Solubilization: Transfer the sealed container to a chemical fume hood. Add the appropriate volume of sterile solvent (e.g., DMSO) using a calibrated pipette.

  • Mixing: Vortex the solution until the compound is fully dissolved. The stock solution is now ready for serial dilution.

Protocol 2: Waste Management and Disposal

Objective: To safely collect and dispose of all waste contaminated with this compound.

Methodology:

  • Segregation: All contaminated materials must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Solid Waste: This includes used gloves, gowns, pipette tips, and any contaminated labware. Place these items directly into a yellow cytotoxic waste bag or a labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. Do not mix with other chemical waste streams unless approved by institutional EHS.

  • Sharps: All needles and syringes used for administration must be disposed of in a designated cytotoxic sharps container.

  • Labeling: Ensure all waste containers are clearly labeled with "Cytotoxic Waste," "this compound," and the date of accumulation.

  • Disposal: Follow institutional guidelines for the final disposal of cytotoxic chemical waste. Do not pour any amount of this compound down the drain.

Process Flow Diagrams

prep 1. Preparation (Don PPE, Verify Fume Hood) weigh 2. Weighing (Ventilated Enclosure) prep->weigh solubilize 3. Solubilization (Add Solvent, Vortex) weigh->solubilize use 4. Experimental Use (Cell Culture, etc.) solubilize->use decon 5. Decontamination (Surfaces & Equipment) use->decon dispose 6. Waste Disposal (Segregate & Label) decon->dispose

Caption: Workflow for Safe Handling of this compound.

start Spill Occurs evacuate 1. Evacuate & Alert (Notify personnel, secure area) start->evacuate ppe 2. Don PPE (Respirator, Gown, Double Gloves) evacuate->ppe contain 3. Contain Spill (Use absorbent pads) ppe->contain deactivate 4. Deactivate (Apply 10% bleach solution) contain->deactivate clean 5. Clean Residue (Wipe with detergent/water) deactivate->clean dispose 6. Dispose Waste (Place all materials in cytotoxic waste) clean->dispose end Spill Neutralized dispose->end

Caption: Emergency Protocol for a this compound Spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.